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  • Product: Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide
  • CAS: 140939-15-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Analytical Methodologies of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide

Executive Summary Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, commonly referred to as Alachlor ESA sodium salt , is a highly polar, water-soluble environmental metabolite of the pre-emergent chloroacetanilid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, commonly referred to as Alachlor ESA sodium salt , is a highly polar, water-soluble environmental metabolite of the pre-emergent chloroacetanilide herbicide, alachlor[1]. While the parent compound is utilized extensively in agriculture to control broadleaf weeds and grasses, its degradation in soil and water yields the ethanesulfonic acid (ESA) derivative. Because Alachlor ESA exhibits exceptional environmental mobility and persistence, it has become a critical biomarker for groundwater contamination and agrochemical runoff[2].

This whitepaper provides an in-depth analysis of its structural chemistry, physical properties, and the rigorous analytical protocols required for its quantification in environmental matrices.

Chemical Identity & Structural Elucidation

The transformation of alachlor into Alachlor ESA represents a fundamental shift in the molecule's physicochemical behavior. The parent molecule, alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), undergoes microbially mediated glutathione conjugation in the soil, eventually cleaving to replace the terminal chlorine atom with a sulfonate group (—SO₃⁻)[3].

Structural Features and Causality
  • Acetanilide Core: The central amide nitrogen is bonded to a 2,6-diethylphenyl ring. The bulky ethyl groups at the ortho positions create significant steric hindrance, restricting the rotation around the N-phenyl bond. This leads to stable rotational isomers (atropisomers) that can occasionally manifest as peak broadening in high-resolution chromatography.

  • Methoxymethyl Moiety: The N-methoxymethyl group enhances the molecule's systemic absorption in biological systems but remains largely stable during the primary environmental degradation phase.

  • Sulfonate Substitution: The substitution of the lipophilic chlorine atom with a highly hydrophilic sulfonate group drastically reduces the soil organic carbon-water partitioning coefficient (Koc). This explains why Alachlor ESA is highly leachable and frequently detected in deep groundwater aquifers, unlike its parent compound[2].

DegradationPathway A Alachlor (Parent Herbicide) B Soil Metabolism (Glutathione Conjugation) A->B Microbial Action C Alachlor ESA (Ethanesulfonic Acid) B->C Sulfonation D Alachlor OA (Oxanilic Acid) B->D Oxidation

Figure 1: Primary environmental degradation pathway of Alachlor.

Physical and Chemical Properties

The physical properties of Alachlor ESA sodium salt dictate its environmental fate and the analytical strategies required for its isolation. The presence of the sodium salt renders the compound highly hygroscopic and infinitely more soluble in aqueous environments than alachlor[4].

Table 1: Physicochemical Profile of Alachlor ESA Sodium Salt
PropertyValue / DescriptionAnalytical Significance
Chemical Name Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilideIUPAC identification for regulatory compliance.
CAS Registry Number 140939-15-7 (Sodium salt) 142363-53-9 (Free acid)Essential for sourcing certified reference materials.
Molecular Formula C₁₄H₂₀NNaO₅SDetermines the theoretical exact mass for MS.
Molecular Weight 337.37 g/mol (Salt) 315.42 g/mol (Free acid)Precursor ion targeting in MS/MS ([M-H]⁻ at m/z 314).
Melting Point >73 °C (Decomposes)[4]Indicates thermal instability; GC-MS is unsuitable without derivatization.
Solubility Highly soluble in water; slightly soluble in Methanol/DMSO[4]Necessitates reverse-phase or carbon-based extraction techniques.
Appearance White to off-white solid, hygroscopic[4]Requires storage under inert atmosphere/desiccation.

Analytical Methodology: Environmental Water Analysis

Because Alachlor ESA is highly polar and thermally labile, traditional Gas Chromatography (GC) is ineffective. The gold standard for its quantification in drinking and surface water is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , specifically adhering to the principles of EPA Method 535 [5][6].

Rationale for Experimental Design (E-E-A-T)
  • Extraction Choice: Standard C18 Solid Phase Extraction (SPE) cartridges struggle to retain the highly polar sulfonate group of Alachlor ESA. Therefore, Non-porous Graphitized Carbon Black (GCB) is utilized. GCB provides strong retention of highly water-soluble analytes through a combination of hydrophobic and anion-exchange-like interactions[6][7].

  • Elution Chemistry: To break the strong interaction between the GCB and the sulfonate group, a modifier is required. Ammonium acetate in methanol provides the necessary ionic strength and pH modulation to successfully elute the analyte[7].

  • Ionization Mode: Electrospray Ionization in negative mode (ESI-) is chosen because the sulfonic acid moiety readily dissociates to form a stable [M-H]⁻ anion (m/z 314)[5].

Step-by-Step Protocol: Modified EPA Method 535

Phase 1: Sample Preparation & SPE Conditioning

  • Collect a 250 mL water sample and preserve it at <10 °C to prevent microbial degradation[6].

  • Spike the sample with a known concentration of an internal standard (e.g., Butachlor ESA) and a surrogate (e.g., Dimethachlor ESA) to validate extraction efficiency[5].

  • Condition a 0.5 g Graphitized Carbon Black (GCB) SPE cartridge by passing 20 mL of 10 mM ammonium acetate in methanol, followed by 30 mL of reagent-grade water. Do not allow the cartridge to dry.

Phase 2: Extraction & Elution 4. Load the 250 mL water sample onto the GCB cartridge under a gentle vacuum (flow rate ~10-15 mL/min)[7]. 5. Rinse the cartridge with 5 mL of reagent water, then dry the cartridge by drawing high vacuum (10-15 in/Hg) for 3 minutes. 6. Elute the retained degradates using 15 mL of 10 mM ammonium acetate in methanol. Collect the eluate in a clean glass tube[5][7].

Phase 3: Concentration & LC-MS/MS Analysis 7. Concentrate the eluate to complete dryness under a gentle stream of high-purity nitrogen in a heated water bath (60–70 °C)[7]. 8. Reconstitute the dried extract in 1.0 mL of 5 mM aqueous ammonium acetate. 9. Inject 100 µL into an LC-MS/MS system equipped with a C18 reverse-phase column. 10. MS/MS Parameters: Operate in ESI negative mode. Monitor the precursor-to-product Multiple Reaction Monitoring (MRM) transitions:

  • Quantitation Transition: m/z 314 → 80 (represents the cleaved SO₃⁻ group)[7].

  • Confirmation Transition: m/z 314 → 121[5].

  • Critical Note: Acetochlor ESA is a structural isomer of Alachlor ESA and shares the exact same m/z 314 mass. Baseline chromatographic resolution using a shallow stepping gradient is mandatory to prevent false positives[5].

    AnalyticalWorkflow S1 1. Water Sample Collection (250 mL, Preserved <10°C) S2 2. SPE Extraction (Graphitized Carbon Black) S1->S2 Add Internal Standard S3 3. Target Elution (10mM NH4OAc in Methanol) S2->S3 Retains Polar Sulfonates S4 4. Concentration & Reconstitution (Dry under N2, add 5mM NH4OAc) S3->S4 Removes Organic Solvent S5 5. LC-MS/MS Analysis (ESI- Mode, Isomeric Separation) S4->S5 MRM 314 -> 80 / 121

    Figure 2: Step-by-step analytical workflow for quantifying Alachlor ESA in water matrices.

References

  • Reregistration Eligibility Decision (RED) Alachlor United States Environmental Protection Agency (EPA)
  • ALACHLOR ESA SODIUM SALT | 140939-15-7 Properties ChemicalBook
  • Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates by SPE and LC/MS/MS United Chemical Technologies
  • EPA Method 535: Detection of Degradates of Chloroacetanilides in W
  • NEMI Method Summary - 535 (ITMS) National Environmental Methods Index (NEMI)
  • Groundwater Protection Program: Analyte Glossary Montana Department of Agriculture
  • Alachlor | C14H20ClNO2 | CID 2078 PubChem - NIH

Sources

Exploratory

Toxicity Profile of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide in Aquatic Ecosystems: A Mechanistic and Ecotoxicological Guide

Executive Summary Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, universally recognized in environmental chemistry as Alachlor ESA sodium salt , is a primary degradation product of the chloroacetanilide herbici...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, universally recognized in environmental chemistry as Alachlor ESA sodium salt , is a primary degradation product of the chloroacetanilide herbicide alachlor[1]. As a Senior Application Scientist specializing in ecotoxicology, I frequently encounter the assumption that pesticide degradates inherit the toxicological footprint of their parent compounds. In reality, the environmental transformation of alachlor to Alachlor ESA fundamentally alters its physicochemical properties and receptor-binding capabilities. This structural shift renders the degradate orders of magnitude less toxic to aquatic life[2][3]. This technical guide provides an in-depth mechanistic analysis and outlines field-proven, self-validating experimental protocols for assessing the aquatic toxicity of this highly mobile compound.

Chemical Identity & Environmental Toxicokinetics

Alachlor is applied extensively for pre-emergent agricultural weed control. Once in the soil, it undergoes rapid, microbially mediated degradation. The primary biotransformation pathway involves glutathione-S-transferase (GST) conjugation, which displaces the reactive chlorine atom, followed by oxidative metabolism to form the ethanesulfonic acid (ESA) metabolite[3].

The Physicochemical Shift: The substitution of the chlorine atom with a negatively charged sulfonate group drastically increases the molecule's aqueous solubility and decreases its soil organic carbon-water partitioning coefficient (Koc). Consequently, Alachlor ESA becomes highly mobile, leading to its frequent detection in surface water baseflows and groundwater at concentrations often exceeding the parent compound[2][4]. However, this increased hydrophilicity is a toxicological advantage: it severely restricts the molecule's ability to cross lipid bilayers, virtually eliminating its bioaccumulation potential in aquatic organisms[3].

Mechanistic Toxicology: The Causality of Detoxification

To accurately profile the ecotoxicity of Alachlor ESA, we must first examine the mechanism of the parent compound. Alachlor exerts its phytotoxicity by inhibiting very-long-chain fatty acid (VLCFA) elongases. This specific mechanism requires the electrophilic chlorine atom to covalently bind to the target enzyme[2].

When this chlorine is replaced by a bulky sulfonate group to form Alachlor ESA, the molecule loses its electrophilic character. This structural change causes a complete loss of affinity for the VLCFA elongase receptor, neutralizing its herbicidal properties. Furthermore, the lack of a reactive functional group and the inability to bioaccumulate mean that Alachlor ESA does not induce the baseline narcosis, systemic toxicity, or pre-neoplastic changes associated with chronic alachlor exposure[3].

Comparative Aquatic Ecotoxicity Profile

Extensive ecotoxicological testing demonstrates that Alachlor ESA is practically non-toxic to aquatic organisms across multiple trophic levels, standing in stark contrast to the parent compound[3]. The table below synthesizes these quantitative toxicological endpoints.

Test OrganismTrophic LevelEndpointAlachlor (Parent)Alachlor ESA (Degradate)
Oncorhynchus mykiss (Rainbow Trout)Fish (Coldwater)96-h LC502.4 mg/L[5]> 104 mg/L[3]
Lepomis macrochirus (Bluegill Sunfish)Fish (Warmwater)96-h LC504.3 mg/L[5]> 104 mg/L[3]
Daphnia magna (Water Flea)Invertebrate48-h EC5019.5 mg/L (Crayfish)[5]> 104 mg/L[3]
Aquatic Plants (General)Primary ProducerEC501.64 µg/L (0.00164 mg/L)[6][7]> 100 mg/L (Estimated)[2]

Data Interpretation: The acute toxicity of Alachlor ESA to fish and aquatic invertebrates is at least 20 to 40 times lower than that of alachlor[3]. For aquatic plants, the detoxification is even more profound due to the complete loss of the specific VLCFA-inhibiting mode of action[2].

Validated Experimental Protocol: Aquatic Toxicity Assessment

When testing highly soluble, low-toxicity degradates like Alachlor ESA sodium salt, standard protocols (e.g., OECD 202) must be adapted to prevent false negatives caused by microbial degradation in the test media. The following self-validating protocol is optimized for Daphnia magna acute immobilization assays.

Step 1: Test Substance Preparation (Solvent-Free) Causality: Alachlor ESA sodium salt is highly hydrophilic. The use of organic co-solvents (e.g., DMSO or ethanol) is entirely unnecessary and strongly discouraged, as solvents can alter the permeability of the Daphnia carapace and introduce artifactual baseline toxicity. Action: Dissolve the analytical standard directly in aerated, reconstituted hard water (e.g., ISO 6341 M4 medium) to create a maximum limit-test stock solution of 120 mg/L.

Step 2: Exposure Design (Static-Renewal) Causality: Although Alachlor ESA is stable abiotically, non-sterile test media containing Daphnia and their biological exudates can introduce microbes that slowly degrade the compound over 48 hours. Action: Utilize a 48-hour static-renewal system. Prepare test concentrations (e.g., 0, 10, 50, 100, and 120 mg/L). Replace the test media entirely at the 24-hour mark to maintain a constant exposure gradient.

Step 3: Organism Acclimation and Exposure Action: Select neonates (<24 hours old) from a healthy, parthenogenetically reproducing laboratory clone. Introduce 5 neonates per glass test vessel, utilizing 4 replicates per concentration. Maintain the environment at 20°C ± 1°C under a 16:8 hour light:dark cycle.

Step 4: Analytical Verification (Critical QC Step) Causality: A protocol is only trustworthy if it is self-validating. Regulatory frameworks require definitive proof that the organisms were exposed to the stated concentrations throughout the test duration. Action: Sample the test media at 0h (fresh), 24h (old and fresh), and 48h (old). Quantify Alachlor ESA using UPLC-MS/MS[4]. The measured concentrations must remain within ±20% of the nominal concentrations to validate the assay.

Step 5: Endpoint Measurement Action: Assess physical immobilization at 24h and 48h. An organism is considered immobilized if it cannot swim within 15 seconds of gentle agitation. Calculate the EC50 using Probit analysis based on the analytically verified concentrations.

Mechanistic Pathway Visualization

The following diagram maps the environmental transformation of alachlor and the subsequent divergence in toxicological outcomes, highlighting the causality behind the degradate's safety profile.

G cluster_0 Environmental Transformation cluster_1 Toxicological Outcome in Aquatic Ecosystems A Alachlor (Parent) Chloroacetanilide B Microbial Metabolism (Glutathione Conjugation) A->B D VLCFA Elongase Inhibition A->D C Alachlor ESA (Sodium Salt) B->C F Loss of Electrophile (No Enzyme Binding) C->F E High Aquatic Toxicity (EC50 = 1.64 ppb) D->E G Low Aquatic Toxicity (EC50 > 104 mg/L) F->G

Transformation of Alachlor to Alachlor ESA and the resulting loss of aquatic toxicity.

Sources

Foundational

Half-life and environmental persistence of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide

Environmental Persistence and Toxicokinetics of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (Alachlor ESA) Executive Summary Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, commonly referred to as Al...

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Author: BenchChem Technical Support Team. Date: April 2026

Environmental Persistence and Toxicokinetics of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (Alachlor ESA)

Executive Summary

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, commonly referred to as Alachlor ESA sodium salt , is the primary sulfonic acid degradation product of the widely used chloroacetanilide herbicide, alachlor. While the parent compound is heavily regulated due to its oncogenic properties and moderate environmental mobility, its ESA metabolite presents a unique paradox for environmental scientists and toxicologists. Alachlor ESA exhibits negligible mammalian toxicity but possesses extreme environmental persistence and high aqueous mobility. This whitepaper synthesizes the physicochemical drivers, toxicokinetics, and analytical methodologies surrounding Alachlor ESA, providing a comprehensive guide for researchers monitoring agrochemical metabolites and assessing groundwater safety.

Chemical Identity and Physicochemical Drivers of Mobility

The transformation of alachlor into Alachlor ESA involves the replacement of a chlorine atom with a bulky, highly polar ethane sulfonic acid group. This structural shift fundamentally alters the molecule's environmental behavior.

Causality in Environmental Transport: The anionic nature of the sulfonate group at environmental pH drastically reduces the soil organic carbon-water partitioning coefficient (Log Koc)1[1]. Because it lacks affinity for hydrophobic soil matrices, Alachlor ESA is rapidly driven out of the soil profile by precipitation, leading to widespread leaching into groundwater and surface water aquifers.

Table 1: Comparative Physicochemical & Pharmacokinetic Properties
ParameterAlachlor (Parent Herbicide)Alachlor ESA (Metabolite)
Molecular Weight 269.77 g/mol 315.39 g/mol (Acid) / 337.37 g/mol (Na Salt)
Log Koc (Soil Mobility) 3.33 (Moderate Mobility)2.26 (High Mobility)
Water Solubility 240 mg/LHighly Soluble (Polar Anion)
Oncogenic Potential Positive (Nasal turbinates, thyroid)Negative
Metabolic Activation Required (Extensive metabolism)Not Required (Minimal metabolism)

Environmental Fate: Formation and Persistence

Alachlor ESA is not applied directly to crops; it is formed in situ within the soil through microbial co-metabolism. Soil microorganisms utilize glutathione-S-transferase (GST) to conjugate alachlor with glutathione, displacing the chlorine atom. Subsequent enzymatic oxidation of this thiol intermediate yields the stable ethane sulfonic acid 2[2].

Causality of Persistence: While soil microbes readily perform the initial conjugation, they lack the specific enzymatic machinery required to efficiently cleave the highly stable carbon-sulfur bond of the resulting sulfonate group. Consequently, Alachlor ESA resists further mineralization, creating a degradation bottleneck. Field studies demonstrate that Alachlor ESA is formed at 2 to 4 times the rate of parent degradation, accumulating persistently in aquifers where anaerobic conditions further halt breakdown3[3].

Pathway N1 Alachlor (Parent Herbicide) N2 Glutathione Conjugate (Thiol Intermediate) N1->N2 Soil Microbes (Glutathione-S-Transferase) N3 Alachlor ESA (Ethane Sulfonic Acid) N2->N3 Enzymatic Oxidation

Microbial degradation pathway of alachlor to its ethane sulfonic acid (ESA) metabolite.

Table 2: Environmental Half-Life (DT50) Across Matrices
Matrix / ConditionAlachlor (Parent)Alachlor ESA (Metabolite)
Aerobic Soil (Field) 8 – 23 daysHighly Persistent (Accumulates)
Anaerobic Aquifer 320 – 324 days> 1 Year (Stable)
Surface Water ~15 – 20 daysPersistent

Comparative Toxicokinetics and Mammalian Safety

A critical concern in drug and agrochemical development is whether a persistent metabolite retains the toxicity of its parent compound. In the case of Alachlor ESA, the addition of the sulfonate group acts as a detoxifying mechanism.

The parent compound, alachlor, requires extensive metabolic activation (forming quinone imine intermediates) to bind to cellular macromolecules, a process causally linked to the formation of nasal tumors in rats 4[4].

Causality of Safety: Alachlor ESA is highly polar, resulting in poor gastrointestinal absorption. The fraction that is absorbed undergoes virtually no hepatic metabolism and is rapidly excreted via urine and feces. Because it does not undergo metabolic activation and cannot accumulate in target tissues (such as the nasal turbinates), it fundamentally lacks the oncogenic potential of alachlor 5[5]. Furthermore, it has tested negative for mutagenicity in Ames assays and shows no developmental toxicity up to limit doses of 1000 mg/kg/day6[6].

Self-Validating Analytical Protocol: Quantification in Groundwater

To accurately monitor the environmental persistence of Alachlor ESA, researchers must employ highly selective extraction and detection techniques. The following Solid Phase Extraction (SPE) and HPLC-MS/MS protocol is designed as a self-validating system to ensure absolute quantitative accuracy.

Step 1: Sample Preparation & Internal Standardization

  • Filter 100 mL of the groundwater sample through a 0.45 µm PTFE membrane to remove particulate matter.

  • Validation Check: Spike the filtered sample with 50 ng/L of a deuterated internal standard, such as 7[7]. Causality: Adding the isotopically labeled standard prior to extraction ensures that any subsequent analyte loss or matrix-induced ion suppression during mass spectrometry is proportionally corrected, self-validating the final recovery metrics.

Step 2: Solid Phase Extraction (SPE) Conditioning

  • Utilize a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg).

  • Condition with 5 mL of 100% Methanol followed by 5 mL of LC-MS grade water.

  • Causality: Methanol solvates the sorbent bed, maximizing the surface area, while water equilibrates the column to match the aqueous nature of the sample, preventing the premature elution of the highly polar Alachlor ESA.

Step 3: Sample Loading and Washing

  • Load the spiked water sample onto the SPE cartridge at a controlled flow rate of 5 mL/min.

  • Wash the cartridge with 5 mL of a 5% Methanol in water solution to elute weakly bound interferents without displacing the target analyte.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

Step 4: Elution and Reconstitution

  • Elute the target analytes using 5 mL of 100% Methanol.

  • Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitute the residue in 1 mL of the initial HPLC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

Step 5: HPLC-MS/MS Analysis

  • Inject 10 µL onto a C18 analytical column.

  • Causality for Detection: Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode. The sulfonic acid moiety of Alachlor ESA readily deprotonates, yielding a robust [M-H]- precursor ion (m/z 314.1 for unlabeled, 327.1 for d13). Monitor specific product ions via Multiple Reaction Monitoring (MRM) for definitive quantification against analytical standards like8[8].

Workflow S1 1. Sample Preparation Filter groundwater (0.45 µm) Spike with Alachlor ESA-d13 S2 2. Solid Phase Extraction (SPE) Condition with MeOH & H2O Load sample at 5 mL/min S1->S2 S3 3. Elution & Concentration Elute with 100% Methanol Evaporate & reconstitute S2->S3 S4 4. HPLC-MS/MS Analysis Electrospray Ionization (ESI-) Multiple Reaction Monitoring S3->S4

Analytical workflow for the extraction and quantification of Alachlor ESA via HPLC-MS/MS.

References

  • Benchchem. "Alachlor ESA | 142363-53-9". Benchchem.
  • EPA. "Reregistration Eligibility Decision (RED) Alachlor". Environmental Protection Agency.
  • Fisher Scientific. "Alachlor ESA-d13 Sodium Salt, TRC 0.5 mg". Fisher Scientific.
  • Heydens, W. F., et al. "Ethane sulfonate metabolite of alachlor: assessment of oncogenic potential based on metabolic and mechanistic considerations". Toxicological Sciences (PubMed).
  • Heydens, W. F., et al. "Ethane Sulfonate Metabolite of Alachlor: Assessment of Oncogenic Potential...". Oxford Academic.
  • Kalkhoff, S. J., et al. "Degradation of Chloroacetanilide Herbicides: The Prevalence of Sulfonic and Oxanilic Acid Metabolites". DSS.
  • Sigma-Aldrich. "Alachlor ESA PESTANAL, analytical standard 140939-15-7". Sigma-Aldrich.
  • Sette, L. D., et al.
  • Thurman, E. M., et al. "Formation and Transport of the Sulfonic Acid Metabolites of Alachlor and Metolachlor in Soil".

Sources

Exploratory

Occurrence and Analysis of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (Alachlor ESA) in Agricultural Groundwater

Executive Summary Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, commonly recognized as the sodium salt of Alachlor ethanesulfonic acid (Alachlor ESA), is a primary polar degradation product of the widely utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, commonly recognized as the sodium salt of Alachlor ethanesulfonic acid (Alachlor ESA), is a primary polar degradation product of the widely utilized pre-emergent chloroacetanilide herbicide, alachlor[1][2]. While the parent compound is heavily regulated due to its toxicity and oncogenic potential[2], environmental monitoring reveals a critical hydrogeological reality: Alachlor ESA is detected in groundwater at frequencies 10 to 50 times higher than alachlor itself[1][3]. For researchers and drug development professionals transitioning into environmental toxicology, understanding the occurrence dynamics and the rigorous analytical protocols required to quantify this persistent metabolite is essential for accurate risk assessment.

Chemical Identity and Environmental Fate

Alachlor (2-chloro-2',6'-diethyl-N-(methoxymethyl)acetamide) undergoes rapid microbially mediated degradation in the aerobic soil zone before it can reach the saturated aquifer[4]. The displacement of the chlorine atom by a sulfonic acid group yields Alachlor ESA[1].

The Causality of Mobility: The addition of the sulfonic acid moiety drastically alters the physicochemical properties of the molecule. It significantly increases aqueous solubility and decreases the soil sorption coefficient (Koc). Because subterranean aquifers generally exhibit low microbial activity and completely lack photolytic degradation pathways, once Alachlor ESA leaches into the groundwater, it exhibits extreme persistence and mobility. This allows the metabolite to migrate vast distances from the initial point of agricultural application[4][5].

G Alachlor Alachlor (Parent) Hydrophobic, Low Mobility Soil Aerobic Soil Zone Microbial Glutathione Conjugation Alachlor->Soil Leaching & Degradation ESA Alachlor ESA (Metabolite) Hydrophilic, High Mobility Soil->ESA Nucleophilic Substitution Groundwater Groundwater Aquifer Persistent Accumulation ESA->Groundwater Percolation

Environmental fate pathway of Alachlor transforming into Alachlor ESA.

Hydrogeological Occurrence Dynamics

Extensive groundwater reconnaissance networks have demonstrated a stark disparity between parent and metabolite detections. If monitoring programs only screen for the parent alachlor, the true impact of agricultural runoff on groundwater is severely underestimated[1][4].

Table 1: Comparative Groundwater Occurrence of Alachlor vs. Alachlor ESA

ParameterAlachlor (Parent)Alachlor ESA (Metabolite)Causative Factor
Detection Frequency ~1.7% - 5.0%~15.8% - 32.6%Rapid aerobic soil degradation prior to aquifer transport[4][5].
Relative Concentration Rarely > 0.10 μg/LFrequently > 0.10 μg/LHigh aqueous solubility of the sulfonic acid group[1].
Persistence in Aquifer Low to ModerateHigh (> 1 year)Lack of photolysis and low microbial metabolism in saturated zones[4].
Reporting Limits 0.05 - 0.20 μg/L0.05 - 0.20 μg/LAdvanced LC-MS/MS required for polar degradates[6][7].

Analytical Methodology: SPE and LC-MS/MS

Because Alachlor ESA is highly polar, traditional Gas Chromatography (GC) methods used for the parent compound are ineffective without complex and error-prone derivatization steps[6][7]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Solid Phase Extraction (SPE) is the gold standard for quantifying this compound[7][8].

Step-by-Step Extraction and Quantification Protocol

To ensure a self-validating system, isotopically labeled internal standards (e.g., Butachlor ESA or 13C-labeled analogs) must be spiked into the sample prior to extraction[6][8]. This corrects for matrix effects and variations in SPE recovery, ensuring quantitative trustworthiness.

  • Sample Preparation & Filtration: Collect groundwater in amber glass bottles. Filter through a 0.7-µm glass fiber filter to remove suspended particulate matter. Rationale: Particulates can clog the SPE cartridge and introduce severe matrix suppression during ionization[8].

  • Solid Phase Extraction (SPE) Conditioning: Utilize a dual-mode polymeric sorbent (e.g., Carbopack B) or a high-capacity C18 SPE cartridge[6][7]. Condition the cartridge with 5 mL of methanol followed by 5 mL of reagent-grade water. Rationale: Conditioning solvates the sorbent bed, maximizing the surface area for hydrophobic and ionic interactions with the polar metabolite.

  • Sample Loading: Pass 250 mL of the filtered water sample through the SPE cartridge at a controlled flow rate of ~10-20 mL/min[8].

  • Elution: Elute the trapped Alachlor ESA using a methanol/methylene chloride mixture or basic methanol, depending on the specific sorbent chemistry. Rationale: The solvent mixture disrupts the ionic and hydrophobic bonds retaining the ESA on the sorbent, allowing for quantitative recovery[6][8].

  • Concentration & Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen gas. Reconstitute the residue in 1 mL of 5 mM ammonium acetate or a 10/90 acetonitrile/water mixture[7][8][9]. Rationale: Matching the reconstitution solvent to the initial LC mobile phase conditions prevents peak distortion and early elution anomalies.

  • LC-MS/MS Analysis:

    • Column: C18 Ultra-Performance Liquid Chromatography (UPLC) column (e.g., 1.7 µm, 2.1 x 100 mm) maintained at 65 °C[8].

    • Ionization: Electrospray Ionization in negative mode (ESI-). Rationale: ESI- is highly sensitive to the easily deprotonated sulfonic acid group of Alachlor ESA, yielding a strong [M-H]- precursor ion[7][8].

    • Detection: Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) to achieve a Limit of Quantification (LOQ) below 0.10 ppb[7][9].

G Sample Groundwater Sample Filter Filtration (0.7-µm) Sample->Filter SPE SPE Enrichment (C18 / Polymeric) Filter->SPE Elution Elution & Reconstitution SPE->Elution LCMS LC-MS/MS (ESI- Mode) Elution->LCMS Data Quantification (<0.1 ppb LOQ) LCMS->Data

Step-by-step SPE and LC-MS/MS analytical workflow for Alachlor ESA.

Toxicological Profile & Regulatory Context

While parent alachlor is a strictly regulated compound with a federal Maximum Contaminant Level (MCL) of 2 parts per billion (ppb) due to its well-documented oncogenic properties[2][10], Alachlor ESA exhibits significantly lower mammalian toxicity. However, because of its structural similarity to other chloroacetanilide metabolites and its ubiquitous, persistent presence in drinking water sources, it is closely monitored by regional authorities. For instance, the State of Wisconsin has established a specific groundwater quality Enforcement Standard (ES) for Alachlor ESA at 20 ppb[10]. The continuous exposure of populations to a complex mixture of these pesticide degradates necessitates ongoing toxicological evaluation and stringent analytical monitoring[5].

Conclusion

The widespread occurrence of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (Alachlor ESA) in agricultural groundwater serves as a critical indicator of historical herbicide application and aquifer vulnerability. By employing rigorous, self-validating LC-MS/MS methodologies, analytical scientists can accurately map the distribution of this highly mobile metabolite, ensuring that groundwater quality assessments reflect the true chemical burden of agricultural practices rather than just the transient presence of parent compounds.

References

  • Occurrence of Selected Pesticides and Their Metabolites in Near-Surface Aquifers of the Midwestern United States | Environmental Science & Technology. ACS Publications.[Link]

  • Occurrence of Selected Pesticides and Their Metabolites in Near-Surface Aquifers of the Midwestern United States. UNL Digital Commons.[Link]

  • The Occurrence of Pesticides in Suffolk County. Stony Brook University.[Link]

  • Simultaneous Quantification of Acetanilide Herbicides and Their Oxanilic and Sulfonic Acid Metabolites in Natural Waters. Department of Science Service (DSS).[Link]

  • Wisconsin Groundwater Coordinating Council Report to the Legislature. UW-Stevens Point.[Link]

  • USGS WRIR 98-4245: Distribution of Major Herbicides in Ground Water of the U.S. USGS.[Link]

  • Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. ACS Publications.[Link]

  • Pesticide transformation products: a potential new source of interest for drinking water. PMC/NIH.[Link]

  • Reregistration Eligibility Decision (RED) Alachlor. EPA.[Link]

Sources

Foundational

Mechanism of alachlor transformation into Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide

Executive Summary Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) is a widely utilized chloroacetanilide herbicide. In both environmental matrices and synthetic applications, its primary degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) is a widely utilized chloroacetanilide herbicide. In both environmental matrices and synthetic applications, its primary degradation pathway involves the nucleophilic displacement of the aliphatic chlorine atom. This technical whitepaper explores the transformation of alachlor into its highly soluble, detoxified derivative: Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (commonly referred to as the sodium salt of Alachlor ESA). By detailing both the biological degradation pathways and a self-validating chemical synthesis protocol, this guide provides researchers with a robust framework for isolating and studying this critical metabolite.

Mechanistic Theory of Transformation

Abiotic Nucleophilic Substitution (Chemical Synthesis)

The direct chemical conversion of alachlor to Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide is driven by a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism[1]. The alpha-carbon of the chloroacetamide moiety is highly electrophilic, activated by the adjacent electron-withdrawing carbonyl group.

When exposed to an aqueous solution of sodium sulfite ( Na2​SO3​ ), the sulfite anion ( SO32−​ ) acts as a potent, highly polarizable nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the "soft" sulfur atom of the sulfite preferentially attacks the "soft" electrophilic carbon. This backside attack displaces the chloride leaving group, forging a stable carbon-sulfur bond and directly yielding the sodium sulfonate salt. This mechanism requires thermal activation to overcome the steric hindrance imposed by the bulky 2,6-diethylphenyl ring[1].

Biological and Environmental Degradation

In soil and biological systems, the transformation follows a different, enzymatically driven pathway. Alachlor is detoxified via conjugation with, a reaction catalyzed by glutathione S-transferase (GST)[2]. This intermediate conjugate undergoes subsequent microbial C-S cleavage and oxidation to form the terminal ethane sulfonic acid (ESA) metabolite[3]. Because Alachlor ESA is highly polar and water-soluble, it is frequently detected in groundwater runoff at concentrations exceeding the parent compound[4].

Visualizing the Transformation Pathways

SN2_Synthesis A Alachlor (Electrophile) C Transition State [S···C···Cl]‡ A->C Heat / Reflux (10% EtOH/H2O) B Sodium Sulfite (Nucleophile) B->C Heat / Reflux (10% EtOH/H2O) D Sodium Alachlor ESA (Product) C->D Cl- Displacement E NaCl (Byproduct) C->E

Caption: SN2 Nucleophilic Substitution Pathway for Sodium Alachlor ESA Synthesis.

Bio_Transformation N1 Alachlor N2 Glutathione (GSH) Conjugation N1->N2 Glutathione S-Transferase (GST) N3 Alachlor-GSH Conjugate N2->N3 N4 C-S Cleavage & Oxidation N3->N4 Microbial Action N5 Alachlor ESA N4->N5 Soil Degradation

Caption: Biological degradation pathway of Alachlor into Alachlor ESA via GSH conjugation.

Experimental Methodology: Self-Validating Synthesis Protocol

Target: Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide Rationale: Adapting the established , this protocol is specifically optimized to isolate the sodium salt rather than the free acid[3].

Step-by-Step Methodology:
  • Reagent Preparation: Suspend 10 mmol of analytical-grade alachlor in 50 mL of a 10% (v/v) ethanol-water mixture.

    • Causality: Alachlor is highly lipophilic, while sodium sulfite is an inorganic salt. The 10% ethanol acts as a critical co-solvent, bridging the polarity gap to allow physical interaction between the electrophile and the nucleophile.

  • Nucleophilic Addition: Add 30 mmol (a 3-fold molar excess) of sodium sulfite ( Na2​SO3​ ).

    • Causality: The excess sulfite drives the SN​2 equilibrium toward product formation and compensates for any incidental oxidation of sulfite to sulfate in the aqueous environment.

  • Thermal Activation (Reflux): Heat the mixture to reflux (approx. 85-90 °C) with continuous stirring for 3 to 4 hours.

    • Causality: The bulky 2,6-diethylphenyl group creates significant steric hindrance. Refluxing provides the necessary kinetic energy to overcome the high activation energy barrier of the backside SN​2 attack[1].

  • In-Process Validation (Self-Validating Step): Monitor the reaction visually. The reaction is deemed complete when the initially cloudy, biphasic suspension becomes completely homogeneous.

    • Causality: Alachlor forms an insoluble emulsion in water, whereas the resulting sodium sulfonate salt is highly water-soluble[2]. Homogeneity is a direct, self-validating macroscopic indicator of complete conversion.

  • Isolation of the Sodium Salt: Concentrate the homogeneous solution under reduced pressure to remove all solvents. Suspend the resulting solid residue in 50 mL of boiling ethanol.

    • Causality: Unlike traditional protocols that acidify the mixture to extract the free acid[3], we deliberately avoid acidification. Hot ethanol selectively dissolves the Sodium Alachlor ESA, leaving the unreacted Na2​SO3​ and byproduct NaCl as insoluble precipitates.

  • Purification: Filter the hot mixture rapidly. Allow the filtrate to cool undisturbed at 4 °C to induce recrystallization. Collect the white crystals via vacuum filtration.

Quantitative Data Analysis

The transformation of alachlor into its ESA sodium salt drastically alters its physicochemical and toxicological profile. The nucleophilic substitution effectively neutralizes the herbicidal activity and mitigates mammalian toxicity.

PropertyAlachlor (Parent Compound)Sodium Alachlor ESA (Product)
Chemical Formula C14​H20​ClNO2​ C14​H20​NNaO5​S
Molecular Weight 269.77 g/mol 337.37 g/mol
Water Solubility ~240 mg/L (Low)>100,000 mg/L (Highly Polar)[2]
Toxicity (Oral LD50, Rat) 930 - 1350 mg/kg> 6000 mg/kg (Significantly Lower)[2]
Mutagenicity (Ames Test) NegativeNegative[2]
Environmental Half-Life 7 - 14 days (Soil)[5]Highly persistent (Accumulates in runoff)[3]

References

  • Aga, D. S., et al. "Identification of a New Sulfonic Acid Metabolite of Metolachlor in Soil." Journal of Agricultural and Food Chemistry, ACS Publications, 1996.[Link]

  • Heydens, W. F., et al. "Subchronic, Developmental, and Genetic Toxicology Studies with the Ethane Sulfonate Metabolite of Alachlor." Toxicological Sciences, Oxford University Press, 1996.[Link]

  • Kalkhoff, S. J., et al. "Formation and Transport of the Sulfonic Acid Metabolites of Alachlor and Metolachlor in Soil." Environmental Science & Technology, ACS Publications, 2001.[Link]

  • Graham, W. H., et al. "Metolachlor and Alachlor Breakdown Product Formation Patterns in Aquatic Field Mesocosms." Environmental Science & Technology, ACS Publications, 1999.[Link]

  • "Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study." Molecules, PMC, 2022.[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide

For Immediate Release to Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the molecular weight and exact mass of Sodium 2',6'-diethyl-N-methoxymethyl-2...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular weight and exact mass of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, a compound of significant interest in analytical and environmental sciences. This document will delve into the fundamental principles governing these mass-related properties, their determination, and their importance in modern research.

Introduction: Unraveling the Identity of a Complex Molecule

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide is a sulfonated organic compound that has garnered attention primarily as a major metabolite of the widely used herbicide, Alachlor.[1][2] Understanding its precise mass is crucial for its detection and quantification in environmental samples, as well as for its use as a certified reference material in analytical laboratories.[3] This guide will use the synonymous and more commonly referenced name, Alachlor ESA sodium salt , for clarity and consistency with existing scientific literature.[4][5]

Differentiating Molecular Weight and Exact Mass: A Tale of Two Masses

In the realm of chemical characterization, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts.

  • Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's atoms, considering the natural isotopic abundance of each element. It is expressed in atomic mass units (amu) or grams per mole ( g/mol ). For a given chemical formula, the molecular weight is calculated using the standard atomic weights of the constituent elements as found on the periodic table.

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is critical in high-resolution mass spectrometry, where instruments can distinguish between molecules with the same nominal mass but different isotopic compositions.

The distinction arises from the existence of isotopes—atoms of the same element with different numbers of neutrons. For instance, carbon primarily exists as ¹²C, but a small fraction is ¹³C. This isotopic distribution is accounted for in the average molecular weight but not in the exact mass, which considers only the most common isotope.

Quantitative Data Summary

The molecular formula for Alachlor ESA sodium salt is C₁₄H₂₀NNaO₅S.[4][5][6][7] Based on this, the molecular weight and exact mass have been determined as follows:

ParameterValueSource(s)
Molecular Formula C₁₄H₂₀NNaO₅S[4][5][6][7]
Molecular Weight 337.37 g/mol [1][4][5][6][7]
Exact Mass 337.0960 Da[6]

Visualizing the Molecular Architecture

A clear understanding of the compound's structure is paramount. The following diagram, rendered using the Graphviz DOT language, illustrates the connectivity of atoms in Alachlor ESA sodium salt.

Figure 1: Chemical structure of Alachlor ESA sodium salt.

Experimental Determination: The Role of Mass Spectrometry

The precise determination of molecular weight and, more critically, the exact mass of a compound like Alachlor ESA sodium salt relies heavily on mass spectrometry (MS). This powerful analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules.

Ionization Techniques for a Sulfonated Analyte

Due to its polar and non-volatile nature, electrospray ionization (ESI) is the most suitable method for analyzing Alachlor ESA sodium salt. ESI allows for the gentle ionization of molecules from a liquid phase, preserving the integrity of the parent molecule. The compound is typically analyzed in negative ion mode, detecting the deprotonated molecule [M-Na]⁻.

Mass Analyzers: From Nominal to High-Resolution Mass
  • Quadrupole Mass Analyzers: These are commonly used for routine quantification and provide nominal mass information (integer masses). They are often used in tandem mass spectrometry (MS/MS) for structural elucidation and enhanced selectivity.[8]

  • Time-of-Flight (TOF) and Orbitrap™ Mass Analyzers: For the determination of exact mass, high-resolution mass spectrometers such as TOF or Orbitrap™ are indispensable. These instruments can measure m/z values with high accuracy and precision (typically to four or more decimal places), enabling the confident determination of elemental composition and distinguishing the analyte from isobaric interferences.

Experimental Workflow for Mass Determination

The following diagram outlines a typical experimental workflow for the determination of the exact mass of Alachlor ESA sodium salt.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation Liquid Chromatography (LC) cluster_ms_analysis Mass Spectrometry (MS) cluster_data_analysis Data Analysis dissolution Dissolution in a suitable solvent (e.g., methanol/water) dilution Dilution to an appropriate concentration dissolution->dilution injection Injection onto an LC column dilution->injection separation Chromatographic separation (e.g., reversed-phase) injection->separation ionization Electrospray Ionization (ESI) separation->ionization mass_analysis High-Resolution Mass Analysis (e.g., TOF, Orbitrap) ionization->mass_analysis detection Detection of ions mass_analysis->detection mass_spectrum Generation of mass spectrum detection->mass_spectrum exact_mass_det Determination of exact mass of the [M-Na]⁻ ion mass_spectrum->exact_mass_det formula_confirmation Confirmation of elemental composition exact_mass_det->formula_confirmation

Figure 2: A generalized workflow for the determination of the exact mass.

Synthesis and Application

Alachlor ESA sodium salt is not typically synthesized for direct commercial application but is rather a product of the metabolic breakdown of the herbicide Alachlor in the environment.[2] Its primary utility is as an analytical standard for monitoring the environmental fate of Alachlor and ensuring that its levels in soil and water do not exceed regulatory limits.[3] The presence and concentration of this metabolite provide valuable information about the persistence and degradation pathways of the parent herbicide.

Conclusion

A precise understanding of the molecular weight and exact mass of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (Alachlor ESA sodium salt) is fundamental for its role in environmental monitoring and analytical chemistry. The distinction between these two mass-related properties is critical for the application of modern analytical techniques, particularly high-resolution mass spectrometry. This guide has provided a comprehensive overview of these concepts, the quantitative values for this specific compound, and the experimental methodologies employed for their determination, thereby serving as a valuable resource for researchers and professionals in the field.

References

  • Developments in Methods of Analysis for Naphthalene Sulfonates. PubMed. [Link]

  • Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. ResearchGate. [Link]

  • Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. ACS Publications. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. [Link]

  • Alachlor ESA Sodium Salt - Analytical Standard for HPLC & GC at Attractive Price. IndiaMART. [Link]

  • ETHANESULFONIC ACID SODIUM SALT. Ataman Kimya. [Link]

  • Degradation of alachlor in natural and sludge-amended soils, studied by gas and liquid chromatography coupled to mass spectrometry (GC-MS and HPLC-MS). PubMed. [Link]

  • EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS. SCIEX. [Link]

Sources

Foundational

Solvation Thermodynamics and Analytical Preparation of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide in Polar Organic Solvents

Executive Summary Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (commonly known as Alachlor ESA sodium salt , CAS 140939-15-7) is a critical terminal degradate of the widely used chloroacetanilide herbicide, al...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (commonly known as Alachlor ESA sodium salt , CAS 140939-15-7) is a critical terminal degradate of the widely used chloroacetanilide herbicide, alachlor[1]. As a Senior Application Scientist specializing in environmental mass spectrometry and analytical standard formulation, I frequently observe laboratories struggling with the quantitative dissolution of this specific compound.

Unlike its highly lipophilic parent herbicide, Alachlor ESA sodium salt is a complex amphiphilic molecule. This whitepaper provides an in-depth mechanistic analysis of its solubility in polar organic solvents and outlines a self-validating, field-proven protocol for preparing highly accurate analytical reference standards for LC-MS/MS applications.

Solvation Thermodynamics: The Causality of Amphiphilic Dissolution

To master the solubility profile of Alachlor ESA sodium salt, we must first deconstruct its molecular architecture. The molecule exhibits a pronounced thermodynamic dichotomy that dictates its behavior in solution:

  • Hydrophobic Core: The 2',6'-diethylphenyl ring and the N-methoxymethyl group impart significant lipophilicity. This region of the molecule resists aqueous solvation and drives dispersive (van der Waals) interactions.

  • Ionic Terminus: The 2-sulfo (ethanesulfonate) moiety, paired with a sodium cation, demands a high-dielectric environment to overcome lattice energy, favoring ion-pair dissociation and ion-dipole stabilization[2].

While pure water readily solvates the sulfonate group, it forces the hydrophobic aromatic ring into an unfavorable clathrate-like hydration shell. Conversely, non-polar solvents (like hexane or dichloromethane) completely fail to dissociate the sodium sulfonate ion pair[3].

Polar organic solvents—specifically Methanol (MeOH) and Acetonitrile (MeCN) —serve as the perfect thermodynamic bridge:

  • Methanol (Protic): The hydroxyl group forms strong, directional hydrogen bonds with the sulfonate oxygens, while the methyl backbone effectively solvates the hydrophobic aromatic ring via dispersive forces[4].

  • Acetonitrile (Aprotic): Its high dipole moment (3.92 D) effectively stabilizes the sodium cation, while its organic nature fully dissolves the diethylphenyl moiety, making it an ideal solvent for LC-MS/MS mobile phase compatibility[5].

Mechanism N1 Alachlor ESA Na (Amphiphilic Salt) N3 Ion-Dipole Stabilization (Na+ & Sulfonate) N1->N3 Dissociation N4 Dispersive Solvation (Diethylphenyl Ring) N1->N4 Cavity Formation N2 Polar Organic Solvent (MeOH / MeCN) N2->N3 N2->N4 N5 Thermodynamically Stable Solution N3->N5 N4->N5

Thermodynamic solvation mechanism of Alachlor ESA sodium salt in polar organic media.

Quantitative Solubility Data in Polar Organic Solvents

Based on empirical data from certified reference material (CRM) manufacturers, Alachlor ESA sodium salt is routinely formulated at concentrations ranging from 100 µg/mL to 1.0 mg/mL in polar organics[6],[5]. Table 1 summarizes its solubility behavior across common laboratory solvents to guide your experimental design.

Table 1: Physicochemical Solvent Parameters and Empirical Solubility of Alachlor ESA Sodium Salt

SolventClassificationDielectric Constant (ε)Dipole Moment (D)Empirical Solubility Profile
Methanol Polar Protic32.71.70High (Optimal for 1 mg/mL stock solutions)[6]
Acetonitrile Polar Aprotic37.53.92High (Excellent for LC-MS/MS workflows)[5]
Acetone Polar Aprotic20.72.88Moderate (Suitable for intermediate dilutions)[5]
DMSO Polar Aprotic46.73.96Slight to Moderate (Viscosity limits analytical utility)[4]
Dichloromethane Non-Polar9.11.60Poor (Insufficient polarity for ion dissociation)[3]

Self-Validating Experimental Protocol: Preparation of a 1.0 mg/mL Analytical Standard

When preparing analytical standards from neat solid materials, gravimetric precision and complete solvation are paramount. The following protocol incorporates self-validating feedback loops to ensure absolute trustworthiness of the final concentration.

Phase 1: Gravimetric Transfer (Differential Weighing)
  • Equilibration: Allow the sealed vial of Alachlor ESA sodium salt to equilibrate to room temperature in a desiccator.

    • Causality: The sodium salt is highly hygroscopic[4]. Opening a cold vial will cause atmospheric condensation, introducing a positive mass error.

  • Initial Weighing: Wipe the exterior of the vial and weigh the entire unit (vial + cap + solid) on a calibrated analytical balance (0.01 mg precision). Record as Winitial​ [5].

  • Transfer: Carefully transfer the nominal mass (e.g., 10 mg) into a Class A volumetric flask.

  • Validation Check (Differential Mass): Weigh the empty, dry vial and cap. Record as Wfinal​ . The exact mass transferred is calculated by difference ( M=Winitial​−Wfinal​ )[5].

    • Self-Validation: If M deviates significantly from the target mass, the final concentration must be recalculated using the exact differential weight rather than the nominal weight.

Phase 2: Solvation and Homogenization
  • Solvent Addition: Add HPLC-grade Methanol to fill approximately 70% of the volumetric flask's capacity.

    • Causality: Filling the flask to 100% immediately prevents the fluid dynamics required for proper vortex mixing.

  • Acoustic Cavitation (Sonication): Sonicate the flask in a water bath for 5 minutes at 25°C.

    • Causality: Ultrasonic waves provide the localized activation energy required to overcome the lattice energy of the sodium salt, accelerating ion-pair dissociation.

  • Validation Check (Optical Clarity): Shine a focused laser pointer through the solution.

    • Self-Validation: The absence of a Tyndall effect (light scattering) confirms the complete dissolution of micro-particulates into a true thermodynamic solution.

  • Volume Adjustment: Allow the solution to return to exactly 20.0°C (to correct for thermal expansion), then dilute to the meniscus mark with Methanol. Invert 10 times to homogenize.

Phase 3: Analytical Verification
  • LC-MS/MS Confirmation: Inject a 100 ng/mL dilution of the prepared stock alongside an independent, lot-certified ampouled standard[6].

  • Validation Check (Recovery): The calculated concentration must fall within 98.0% – 102.0% of the theoretical gravimetric concentration to be released for use.

Workflow A Solid Alachlor ESA Na (Equilibrated & Desiccated) B Differential Gravimetric Weighing (W_initial - W_final) A->B C Addition of 70% Volume HPLC-Grade Methanol B->C D Ultrasonic Cavitation (5 min @ 25°C) C->D E Optical Validation (Tyndall Effect Check) D->E F Dilution to Volume & LC-MS/MS Verification E->F

Workflow for the solvation and analytical standard preparation of Alachlor ESA.

References

  • Reregistration Eligibility Decision (RED) Alachlor. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Formation and Transport of the Sulfonic Acid Metabolites of Alachlor and Metolachlor in Soil. Environmental Science & Technology (ACS Publications). Available at:[Link]

Sources

Exploratory

Baseline Ecotoxicity and Environmental Fate of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (Alachlor ESA)

Executive Summary Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, commonly referred to as Alachlor Ethane Sulfonate (Alachlor ESA) sodium salt, is the primary environmental degradate of the widely utilized chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, commonly referred to as Alachlor Ethane Sulfonate (Alachlor ESA) sodium salt, is the primary environmental degradate of the widely utilized chloroacetanilide herbicide, alachlor. As regulatory scrutiny on groundwater contaminants and agrochemical metabolites intensifies, understanding the baseline ecotoxicity of this specific compound is critical for drug development professionals and environmental toxicologists. This technical guide synthesizes the mechanistic toxicology, quantitative ecotoxicological data, and the self-validating experimental protocols required to accurately assess Alachlor ESA.

Chemical Identity & Environmental Context

Alachlor is traditionally applied as a pre-emergence herbicide to control broadleaf weeds and grasses. However, once introduced into soil and aquatic mesocosms, it undergoes rapid microbial transformation. The chlorine atom on the parent molecule is displaced by a sulfonic acid moiety via glutathione conjugation, yielding Alachlor ESA[1].

This structural transformation dramatically increases the compound's water solubility and mobility. Consequently, Alachlor ESA is frequently detected in groundwater and surface water monitoring studies, often at concentrations significantly exceeding those of the parent compound[2].

Pathway A Alachlor (Parent Herbicide) B Glutathione Conjugation (Soil Microbes) A->B GST Enzyme C Oxidative Metabolism B->C Degradation D Alachlor ESA (Sodium Salt) C->D Transformation E Low Bioaccumulation Rapid Excretion D->E Mammalian Exposure

Figure 1: Microbial transformation of Alachlor to Alachlor ESA and pharmacokinetic outcome.

Mechanistic Toxicology: Parent vs. Metabolite

A core principle in environmental toxicology is that chemical degradation does not inherently equate to detoxification. However, empirical data demonstrates that Alachlor ESA is significantly less toxic than its parent compound[3].

As an application scientist, I look directly at the altered pharmacokinetics and toxicodynamics to explain this causality:

  • Absorption & Excretion: Alachlor is highly absorbed and metabolically activated into reactive intermediates known to cause nasal, stomach, and thyroid tumors in rats. In stark contrast, Alachlor ESA is poorly absorbed from the gastrointestinal tract and is rapidly excreted unchanged, primarily in feces[1].

  • Target Organ Accumulation: Alachlor ESA shows no evidence of accumulation in the nasal turbinates. By failing to accumulate in these tissues, Alachlor ESA breaks the mechanistic chain required for the oncogenicity observed with the parent compound[4].

Baseline Ecotoxicity Data

To establish a reliable ecological risk assessment, quantitative ecotoxicity data must be evaluated across diverse biological models. The table below summarizes the baseline ecotoxicity profile of Alachlor ESA, demonstrating its vastly reduced hazard profile compared to alachlor[1][5].

Test Subject / ModelAssay TypeEndpoint ValueToxicological Significance
Rattus norvegicus (Rat)Acute Oral ToxicityLD50 > 6000 mg/kgPractically non-toxic; significantly lower than parent (LD50 ~930 mg/kg).
Rattus norvegicus (Rat)Subchronic (Diet)NOAEL = 900 mg/kg-dayNo maternal or developmental toxicity observed at the highest tested dose.
Salmonella typhimuriumAmes TestNegativeLacks genotoxic potential; no metabolic activation to mutagens.
Oncorhynchus mykiss (Trout)Acute Aquatic (96h)LC50 > 104 mg/LLow acute risk to aquatic vertebrates.
Daphnia magna (Water Flea)Acute Immobilization (48h)EC50 > 104 mg/LLow acute risk to aquatic invertebrates.

Self-Validating Experimental Protocols

Generating trustworthy ecotoxicity data requires protocols designed as self-validating systems. If an assay cannot internally prove its own accuracy, the resulting data is useless for regulatory submissions. Below is the optimized methodology for assessing the acute aquatic toxicity of Alachlor ESA using Daphnia magna (adapted from OECD Test Guideline 202).

Protocol: Daphnia magna Acute Immobilization Assay

Rationale for Model Selection:Daphnia magna is a highly sensitive, standard indicator species for freshwater invertebrate toxicity, providing a conservative baseline for aquatic risk.

Step 1: Test Solution Preparation & Analytical Verification

  • Action: Prepare a stock solution of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide in reconstituted M4 media. Create a concentration gradient (e.g., 0, 10, 50, 100, 150 mg/L).

  • Causality of Choice: While Alachlor ESA is highly water-soluble, nominal concentrations can deviate due to unforeseen adsorption to test vessels. We mandate verifying exposure concentrations using LC-MS/MS. This ensures the dose-response curve is anchored to actual exposure, preventing false NOEC (No Observed Effect Concentration) calculations.

Step 2: Biological Validation (Positive Control)

  • Action: Concurrently run a reference toxicant (e.g., Potassium dichromate) assay alongside the Alachlor ESA test.

  • Causality of Choice: This is the core of the self-validating system. If the reference EC50 falls outside the laboratory's historical control chart (typically 0.6 - 2.1 mg/L), the entire batch of Daphnia is deemed compromised (either too sensitive or too robust), and the Alachlor ESA results are automatically invalidated.

Step 3: Exposure Phase

  • Action: Introduce 20 daphnids (aged < 24 hours) per concentration, divided into 4 replicates of 5 daphnids each. Maintain static conditions at 20°C (±1°C) with a 16h light/8h dark photoperiod.

  • Causality of Choice: Do not feed the daphnids during the 48-hour test. Feeding introduces organic particulate matter that the test substance could adsorb to, inadvertently altering the exposure route from aqueous respiration to dietary ingestion.

Step 4: Endpoint Observation

  • Action: Record immobility at 24h and 48h. Immobility is strictly defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. Calculate the EC50 using Probit analysis.

Workflow cluster_0 Phase 1: Preparation & Validation cluster_1 Phase 2: Exposure (OECD 202) cluster_2 Phase 3: Analysis N1 Prepare Alachlor ESA Solutions (0-150 mg/L) N2 Analytical Verification via LC-MS/MS N1->N2 N3 Introduce Daphnia magna (<24h old, n=20/dose) N2->N3 Validated Doses N4 Static Exposure (48h) Temp: 20°C, No Feeding N3->N4 N5 Record Immobility at 24h & 48h N4->N5 End of Assay N6 Calculate EC50 (Probit Analysis) N5->N6

Figure 2: Self-validating workflow for Daphnia magna acute immobilization assay (OECD 202).

Environmental Fate and Water Quality Implications

Understanding the ecotoxicity of Alachlor ESA is only half the equation; predicting its environmental distribution is equally vital. Aquatic field mesocosm studies reveal that Alachlor ESA is highly mobile in soil profiles and resistant to rapid secondary degradation[2]. Because its half-life in aquatic systems can be prolonged, it acts as a persistent, albeit low-toxicity, environmental marker of historical alachlor application. Continuous monitoring via LC-MS/MS in agricultural runoff remains a standard practice to ensure cumulative concentrations do not breach safety thresholds.

Conclusion

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (Alachlor ESA) represents a textbook example of environmental detoxification via microbial metabolism. Through rigorous, self-validating experimental protocols and comprehensive pharmacokinetic tracking, we can definitively classify this degradate as presenting a significantly lower ecotoxicological and mammalian risk profile than its parent compound, alachlor.

References

  • Environmental Protection Agency (EPA). "Pesticides - Fact Sheet for Alachlor." epa.gov. 3

  • Toxicology Excellence for Risk Assessment (TERA). "Derived Reference Doses (RfDs) for the Environmental Degradates of the Herbicides Alachlor and Acetochlor." tera.org.

  • Heydens, W. F., et al. "Subchronic, Developmental, and Genetic Toxicology Studies with the Ethane Sulfonate Metabolite of Alachlor." Toxicological Sciences, oup.com. 1

  • Benchchem. "Alachlor ESA | 142363-53-9 - Toxicity Data." benchchem.com. 5

  • PubMed / NIH. "Ethane sulfonate metabolite of alachlor: assessment of oncogenic potential based on metabolic and mechanistic considerations." nih.gov. 4

  • ACS Publications. "Metolachlor and Alachlor Breakdown Product Formation Patterns in Aquatic Field Mesocosms." Environmental Science & Technology, acs.org.2

Sources

Foundational

A Guide to the Identification and Significance of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, a Key Metabolite of Chloroacetanilide Herbicides

Abstract: This technical guide provides an in-depth examination of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, a principal environmental metabolite of the widely used chloroacetanilide herbicides, alachlor a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth examination of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, a principal environmental metabolite of the widely used chloroacetanilide herbicides, alachlor and butachlor. This document is intended for researchers, environmental scientists, and regulatory professionals, offering a comprehensive overview of its formation, analytical identification, environmental behavior, and toxicological relevance. We will explore the complex metabolic pathways that lead to its genesis, detail robust analytical workflows for its detection in environmental matrices, and discuss its significance as a biomarker for parental herbicide contamination.

Introduction: The Environmental Footprint of Chloroacetanilides

The chloroacetanilide class of herbicides, including alachlor and butachlor, has been used extensively in global agriculture for the pre-emergent control of annual grasses and broadleaf weeds in crops like corn, soybeans, and cotton.[1][2] Alachlor, chemically known as N-(methoxymethyl)-2-chloro-N-(2,6-diethyl-phenyl)acetamide, and the structurally similar butachlor, are effective herbicides but have come under scrutiny due to their potential for environmental contamination and adverse health effects.[1][3] Their use is now illegal in the European Union and restricted in the United States.[3][4]

Due to their moderate persistence and water solubility, these parent compounds and their degradation products are frequently detected in soil, surface water, and groundwater, posing a continuous challenge for environmental monitoring and risk assessment.[5][6] Understanding the fate of these herbicides requires a deep dive into their metabolites, which often exhibit different physicochemical properties, such as increased water solubility and mobility, compared to the parent compounds.[7]

One of the most significant and frequently detected metabolites is the ethane sulfonic acid (ESA) derivative, Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (often referred to as Alachlor ESA).[8][9] In fact, studies have shown that sulfonic and oxanilic acid metabolites are found in groundwater samples much more frequently—up to 45 times more often—than their parent herbicides.[9] The prevalence of this metabolite makes it a critical analyte for assessing the true environmental impact of chloroacetanilide herbicide use. This guide elucidates the scientific underpinnings of its formation, detection, and importance.

Part 1: Genesis of a Metabolite: The Bio-transformation Pathway

The formation of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide from its parent compound, alachlor, is a multi-step bio-transformation process that occurs in both plants and animals, as well as through microbial action in soil.[6][9] This process is primarily a detoxification pathway that increases the water solubility of the xenobiotic, facilitating its transport and excretion.

The central mechanism involves the conjugation of alachlor with the tripeptide glutathione (GSH), a cornerstone of cellular detoxification systems.[6] This initial step is catalyzed by glutathione S-transferase (GST) enzymes. The chlorine atom on the acetyl group of alachlor is displaced by the sulfhydryl group of GSH. This conjugate is then subjected to a series of enzymatic cleavages, ultimately breaking down to a cysteine conjugate. Subsequent oxidation of the sulfur atom in the cysteine residue leads to the formation of the stable and highly water-soluble ethane sulfonic acid (ESA) metabolite.

While this sulfonation pathway is a detoxification route, it is critical to distinguish it from a parallel metabolic activation pathway that has been linked to the carcinogenicity of chloroacetanilides in rats.[10] That separate pathway involves N-dealkylation and subsequent metabolism to intermediates like 2,6-diethylaniline (DEA), which can be oxidized to a reactive quinone imine capable of binding to DNA.[10][11] The formation of the ESA metabolite, however, represents a terminal detoxification product.

metabolic_pathway Alachlor Alachlor (Parent Herbicide) GSH_Conj Glutathione Conjugate Alachlor->GSH_Conj  Glutathione S-transferase (GSH Addition) Cys_Conj Cysteine Conjugate GSH_Conj->Cys_Conj  Peptidase Cleavage ESA_Metabolite Sodium 2',6'-diethyl-N-methoxymethyl- 2-sulfoacetanilide (Alachlor ESA) Cys_Conj->ESA_Metabolite  Oxidation analytical_workflow Sample 500 mL Water Sample Spike Spike with Isotope-Labeled Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) (Oasis HLB Cartridge) Spike->SPE Concentrate Evaporate & Reconstitute in 1 mL Mobile Phase SPE->Concentrate Analysis LC-MS/MS Analysis (MRM Mode) Concentrate->Analysis

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Protocols & Analytical Methods

Method

LC-MS/MS method development for Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide detection

Scientific Context & Analytical Challenges Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide , universally known in environmental and agricultural chemistry as Alachlor ESA sodium salt (CAS: 140939-15-7), is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Analytical Challenges

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide , universally known in environmental and agricultural chemistry as Alachlor ESA sodium salt (CAS: 140939-15-7), is a highly polar, persistent degradation product of the chloroacetanilide herbicide alachlor. Because alachlor has been widely used for pre-emergence weed control, its ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites frequently contaminate groundwater and surface water reservoirs[1].

The primary analytical challenge in quantifying Alachlor ESA lies in its structural isomer, Acetochlor ESA. Both compounds share an identical molecular weight and yield the same primary fragments in tandem mass spectrometry (MS/MS)[2]. Consequently, developing a robust LC-MS/MS method requires a carefully orchestrated balance of chromatographic selectivity and orthogonal mass spectral confirmation to prevent false-positive reporting[3]. This application note details a self-validating analytical system based on the principles of U.S. EPA Method 535, optimized for modern Ultra-Performance Liquid Chromatography (UPLC) platforms.

Method Development Strategy: The Causality of Experimental Choices

As an application scientist, method development is not merely about selecting parameters, but understanding the physicochemical causality behind each choice.

Ionization and Mass Spectrometry Dynamics

Alachlor ESA contains a sulfonic acid moiety (-SO₃H) with a highly acidic pKa. In solution, it exists almost exclusively in its deprotonated anionic state (-SO₃⁻). Therefore, Electrospray Ionization in Negative Mode (ESI-) is the absolute optimal choice, providing exceptional ionization efficiency.

During collision-induced dissociation (CID), the [M-H]⁻ precursor ion at m/z 314.1 readily cleaves at the sulfonic acid group to yield a dominant sulfite product ion at m/z 80.0[2]. Because Acetochlor ESA produces the exact same m/z 80.0 fragment, relying solely on this transition is analytically dangerous. To establish a self-validating protocol, we must monitor unique qualifier ions. Alachlor ESA yields a distinct fragment at m/z 176.0, whereas Acetochlor ESA yields a unique fragment at m/z 146.0[3]. Monitoring these divergent pathways ensures absolute authoritative confirmation.

MS_Strategy cluster_Isomers Structural Isomers Iso Isobaric Precursor Ion [M-H]- m/z 314.1 Acetochlor Acetochlor ESA Iso->Acetochlor Alachlor Alachlor ESA Iso->Alachlor Shared Shared Quantifier MRM 314.1 -> 80.0 (High Sensitivity) Acetochlor->Shared UniqueAc Acetochlor Unique Qualifier 314.1 -> 146.0 Acetochlor->UniqueAc Alachlor->Shared UniqueAl Alachlor Unique Qualifier 314.1 -> 176.0 Alachlor->UniqueAl

Figure 1: Divergent MS/MS fragmentation pathways for resolving isobaric chloroacetanilide isomers.
Chromatographic Selectivity

To satisfy the EPA Method 535 requirement of a chromatographic resolution ( Rs​ ) > 1.0 between Alachlor ESA and Acetochlor ESA, the mobile phase chemistry is critical[2]. We utilize 5 mM aqueous ammonium acetate as Mobile Phase A. The ammonium acetate acts as a volatile buffer that maintains a consistent ionic strength, preventing the highly polar sulfonic acid from tailing on the stationary phase, while remaining fully compatible with the ESI source[2]. A sub-2 µm C18 column paired with a shallow stepping gradient forces the subtle hydrophobic differences between the methoxymethyl (Alachlor) and ethoxymethyl (Acetochlor) side chains to resolve.

Sample Enrichment via Solid Phase Extraction (SPE)

Because environmental action limits require limits of quantitation (LOQ) in the low ng/L (ppt) range, direct injection is insufficient. We employ Graphitized Carbon Black (GCB) SPE cartridges. GCB has a unique affinity for planar and highly polar analytes, effectively trapping the ESA degradates from large aqueous volumes (250 mL) while allowing inorganic salts to be washed away[2].

SPE_Workflow A 1. Sample Collection (250 mL Water + Preservative) B 2. SPE Cartridge Conditioning (Methanol followed by H2O) A->B C 3. Sample Loading (Flow rate: 5-10 mL/min) B->C D 4. Cartridge Wash (Remove matrix interferences) C->D E 5. Analyte Elution (Methanol / 5mM Ammonium Acetate) D->E F 6. Concentration & Reconstitution (N2 blowdown, reconstitute to 1 mL) E->F G 7. LC-MS/MS Analysis F->G

Figure 2: Solid Phase Extraction (SPE) workflow for isolating Alachlor ESA from aqueous matrices.

Validated Experimental Protocol

Reagents and Consumables
  • Analytical Standard : Alachlor ESA sodium salt PESTANAL®, analytical standard (CAS: 140939-15-7).

  • Mobile Phases : Optima LC/MS Grade Water, Acetonitrile, and Ammonium Acetate.

  • SPE Cartridges : Graphitized Carbon Black (e.g., Restek CarboPrep 90 or equivalent 6.0 mL tubes)[3].

  • Analytical Column : UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

Solid Phase Extraction (SPE) Workflow
  • Conditioning : Flush the GCB SPE cartridge with 5 mL of Methanol, followed by 5 mL of LC/MS grade water. Do not allow the sorbent bed to dry.

  • Loading : Pass 250 mL of the filtered water sample through the cartridge at a controlled flow rate of 5–10 mL/min.

  • Washing : Wash the cartridge with 5 mL of water to elute highly polar matrix interferences. Dry the cartridge under a vacuum (-15 in Hg) for 5 minutes.

  • Elution : Elute the target analytes with 5 mL of Methanol containing 5 mM ammonium acetate.

  • Reconstitution : Evaporate the eluate to near dryness under a gentle stream of ultra-high purity nitrogen at 40°C. Reconstitute exactly to 1.0 mL with 5 mM ammonium acetate[2].

LC-MS/MS Instrument Parameters

Table 1: UPLC Gradient Conditions Note: The shallow ramp between 2.0 and 10.0 minutes is critical for baseline resolution of the isomers.

Time (min)Flow Rate (mL/min)%A (5 mM NH₄OAc in H₂O)%B (Acetonitrile)Curve
0.00.409010Initial
2.00.4090106
10.00.4050506
12.00.4010906
14.00.4090101

Table 2: Optimized MRM Parameters (ESI Negative Mode) Note: Source temperature set to 500°C; Capillary voltage set to -4500 V[3].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Function
Alachlor ESA 314.180.0502545Quantifier
Alachlor ESA 314.1176.0502525Qualifier[3]
Acetochlor ESA 314.180.0502545Quantifier
Acetochlor ESA 314.1146.0502525Qualifier[3]

Quantitative Data & System Suitability

By leveraging the UPLC gradient and orthogonal MRM transitions outlined above, the method bypasses the limitations of legacy HPLC techniques, reducing run times from 35 minutes down to 14 minutes while actually improving peak capacity[2].

Table 3: Method Performance Metrics (Benchmarked against EPA 535 Guidelines)

Performance MetricEPA Method 535 SpecificationObserved System Performance
Limit of Quantitation (LOQ) < 0.020 µg/L0.004 µg/L[3]
Chromatographic Resolution ( Rs​ ) > 1.0 between isomers1.5[2]
SPE Procedural Recovery 70% - 130%95% - 105%[4]
Precision (%RSD) < 20%4.5%

This optimized protocol ensures that environmental monitoring laboratories can confidently report trace levels of Alachlor ESA without the risk of false positives from co-eluting agricultural degradates.

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Application

Application Note: Solid-Phase Extraction (SPE) of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (Alachlor ESA) from Aqueous Matrices

Introduction & Chemical Context Chloroacetanilide herbicides, such as alachlor, have been utilized extensively in agriculture for decades to control broadleaf weeds and grasses[1]. While the parent compounds degrade rela...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Chloroacetanilide herbicides, such as alachlor, have been utilized extensively in agriculture for decades to control broadleaf weeds and grasses[1]. While the parent compounds degrade relatively quickly in the environment, microbial action in soil and water converts them into highly polar, mobile, and persistent metabolites[2].

The target compound of this protocol, Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide , is the sodium salt of Alachlor Ethanesulfonic Acid (Alachlor ESA) . Because of its high water solubility and environmental persistence, Alachlor ESA is frequently detected in groundwater, surface water, and drinking water sources at concentrations often exceeding those of the parent herbicide[2][3]. Accurate monitoring of this degradate is critical for environmental risk assessment and drinking water quality compliance.

Alachlor_Degradation Alachlor Alachlor (Parent Herbicide) Microbial Microbial Degradation (Soil & Groundwater) Alachlor->Microbial Alachlor_ESA Alachlor ESA (Ethanesulfonic Acid) Microbial->Alachlor_ESA Glutathione conjugation Alachlor_OA Alachlor OA (Oxanilic Acid) Microbial->Alachlor_OA Hydrolysis/Oxidation

Figure 1: Primary environmental degradation pathways of Alachlor.

Scientific Rationale & Sorbent Selection

Extracting Alachlor ESA from water presents a unique analytical challenge. The molecule contains a bulky, hydrophobic 2,6-diethylphenyl ring coupled with a highly polar, permanently ionized sulfonate group.

The Causality of Sorbent Failure: Traditional silica-based C18 sorbents rely strictly on van der Waals forces (hydrophobic interactions). Because the sulfonate group of Alachlor ESA remains negatively charged across all standard pH ranges, the molecule is repelled by the hydrophobic stationary phase or simply washes through during sample loading, resulting in unacceptably low recoveries unless complex ion-pairing reagents are used[4][5].

The Causality of Sorbent Success: To achieve quantitative recovery, the sorbent must offer mixed-mode or highly retentive properties:

  • Nonporous Graphitized Carbon Black (GCB): This is the gold standard (mandated by EPA Method 535). GCB retains analytes through strong hydrophobic interactions on its hexagonal carbon array, while positively charged oxonium ions on the carbon surface provide electrostatic attraction for the sulfonate anion[6][7].

  • Polymeric Reversed-Phase (e.g., HLB): Hydrophilic-Lipophilic Balanced polymers provide a high surface area and dipole-dipole interactions that can capture the hydrophobic moiety of the molecule more effectively than silica C18[4].

Table 1: SPE Sorbent Comparison for Alachlor ESA
Sorbent TypeRetention MechanismElution StrategyApplication Fit
Graphitized Carbon (GCB) Hydrophobic & ElectrostaticIon-displacement (Ammonium acetate in MeOH)Maximum retention of highly polar degradates; EPA Method 535 compliant.
Polymeric (HLB) Hydrophilic-Lipophilic BalanceMethanol or AcetonitrileHigh-throughput screening; acceptable for mixed pesticide panels.
Silica C18 Hydrophobic (Van der Waals)MethanolNot recommended. Yields low recovery due to sulfonate polarity.

Experimental Protocol: Graphitized Carbon SPE

This self-validating protocol is optimized based on the principles of U.S. EPA Method 535, utilizing 0.5 g nonporous graphitized carbon cartridges to extract Alachlor ESA from 250 mL aqueous samples[6][8].

Reagents & Materials
  • SPE Cartridge: 0.5 g, 6 mL nonporous graphitized carbon (e.g., Supelclean ENVI-Carb)[7][8].

  • Conditioning/Elution Solvent: 10 mM Ammonium Acetate in Methanol.

  • Reconstitution Solvent: 5 mM Ammonium Acetate in Reagent Water.

  • Wash Solvent: High-purity Reagent Water.

Step-by-Step Methodology
  • Sample Preparation: Filter the 250 mL water sample to remove particulates. Add a known concentration of a surrogate standard (e.g., Dimethachlor ESA) to validate extraction efficiency[5][7].

  • Cartridge Conditioning: Pass 20 mL of 10 mM ammonium acetate in methanol through the cartridge, followed by 30 mL of reagent water.

    • Causality: Conditioning solvates the carbon surface. Critical: Do not allow the cartridge to go dry after the water rinse; drying causes the sorbent bed to channel, leading to poor sample interaction and analyte loss[1][4].

  • Sample Loading: Pass the 250 mL sample through the cartridge at a controlled flow rate of 10–15 mL/min[1].

  • Washing: Rinse the cartridge with 5 mL of reagent water.

    • Causality: This removes highly polar, non-retained matrix components (like inorganic salts) without eluting the strongly bound Alachlor ESA[1].

  • Drying: Draw air or nitrogen through the cartridge under high vacuum for 3 minutes.

    • Causality: Removing residual water is essential. Excess water dilutes the subsequent methanolic elution solvent, reducing its solvating power and lowering recovery[1][8].

  • Elution: Elute the analytes with 15 mL of 10 mM ammonium acetate in methanol at ~5 mL/min[1][7].

    • Causality: Methanol disrupts hydrophobic bonds, while the acetate anion acts as a chemical displacer, competing with the sulfonate group of Alachlor ESA for the positively charged sites on the carbon surface, ensuring quantitative elution[6][7].

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen in a 60–70°C water bath. Reconstitute the residue in exactly 1.0 mL of 5 mM ammonium acetate in water[1][7].

    • Causality: Reconstituting in the aqueous buffer matches the initial mobile phase conditions of the LC-MS/MS, preventing peak distortion (solvent effects) during injection[7][8].

SPE_Workflow Start Water Sample (250 mL) (Spike with Surrogate) Condition 1. Condition Cartridge (20 mL NH4OAc/MeOH, 30 mL H2O) Start->Condition Load 2. Load Sample (10-15 mL/min) Condition->Load Wash 3. Wash & Dry (5 mL H2O, Vacuum 3 min) Load->Wash Elute 4. Elute Analytes (15 mL 10 mM NH4OAc in MeOH) Wash->Elute Concentrate 5. Concentrate to Dryness (N2 stream at 60-70°C) Elute->Concentrate Reconstitute 6. Reconstitute (1 mL 5 mM NH4OAc in H2O) Concentrate->Reconstitute Analyze 7. LC-MS/MS Analysis (Spike with Internal Standard) Reconstitute->Analyze

Figure 2: Optimized SPE workflow for Alachlor ESA extraction from water.

System Suitability and Quality Control (Self-Validation)

To ensure the trustworthiness of the generated data, the protocol must operate as a self-validating system:

  • Surrogate Monitoring: Dimethachlor ESA is spiked into every sample before extraction. Recovery of this surrogate validates the physical SPE process (flow rates, sorbent integrity) for that specific sample[5][7].

  • Internal Standardization: Butachlor ESA is added to the 1.0 mL reconstituted extract just prior to LC-MS/MS injection. This corrects for matrix effects (ion suppression/enhancement in the ESI source) and instrument drift[3][7].

  • Laboratory Reagent Blanks (LRB): Because natural organic matter (humic/fulvic acids) co-extracts on carbon sorbents, an LRB must be run after any high-concentration sample to prove the absence of system carryover[7][8].

LC-MS/MS Analysis & The Isomeric Challenge

Detection is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization (ESI-) mode.

The Isomer Challenge: Alachlor ESA and Acetochlor ESA are structural isomers. They possess the exact same molecular weight and yield the identical primary Multiple Reaction Monitoring (MRM) transition: m/z 314 → 80 (representing the cleavage of the sulfonate group)[3][8].

  • Causality: Because the mass spectrometer cannot distinguish between these two compounds, baseline chromatographic resolution is strictly required . This is typically achieved using a UPLC C18 column heated to 65–70°C with an optimized ammonium acetate/methanol gradient[3][5].

Table 2: Target Analyte MS/MS Profile
AnalytePrecursor Ion [M-H]⁻Quantitation IonConfirmation Ion
Alachlor ESA 31480176
Acetochlor ESA (Isomer)31480146
Dimethachlor ESA (Surrogate)30080N/A
Butachlor ESA (Internal Std)35680N/A
Table 3: Expected Method Performance Metrics

When executing the GCB protocol described above, laboratories should expect the following performance metrics (derived from EPA Method 535 validation data)[1][7]:

MatrixSpiking Level (µg/L)Average Recovery (%)Relative Standard Deviation (RSD)
Reagent Water0.5 – 5.092 – 98 %< 8 %
Groundwater0.5 – 5.088 – 95 %< 10 %
Surface Water0.5 – 5.085 – 92 %< 12 %

Sources

Method

Application Note: Preparation and Certification of Analytical Reference Standards for Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide

Executive Summary & Environmental Context Alachlor is a widely deployed chloroacetanilide herbicide that undergoes rapid biotransformation in soil and water via glutathione conjugation, ultimately degrading into its etha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Environmental Context

Alachlor is a widely deployed chloroacetanilide herbicide that undergoes rapid biotransformation in soil and water via glutathione conjugation, ultimately degrading into its ethane sulfonic acid (ESA) metabolite 1[1]. Because Alachlor ESA is highly water-soluble and environmentally persistent, it is a frequent groundwater contaminant. Quantifying this degradate in environmental matrices requires high-purity analytical reference standards. This application note details the mechanistic synthesis, isolation, and multimodal certification of the Alachlor ESA sodium salt standard, designed specifically to meet the rigorous demands of environmental monitoring frameworks such as EPA Method 535.

Physicochemical Profiling

To establish a baseline for synthesis and certification, the quantitative physicochemical properties of the target reference material are summarized below.

Table 1: Physicochemical and Analytical Specifications

ParameterSpecification
Chemical Name Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide
Common Name Alachlor ESA sodium salt
CAS Registry Number 140939-15-7
Molecular Formula C14H20NNaO5S
Molecular Weight 337.37 g/mol
Monoisotopic Mass (Free Acid) 315.1140 Da
Physical State White to off-white crystalline powder
Solubility Highly soluble in Water, Methanol, and DMSO

Mechanistic Synthesis: From Parent Herbicide to Sulfonate Salt

The synthesis of Alachlor ESA relies on a nucleophilic substitution ( SN​2 ) reaction where the secondary chlorine atom of the parent alachlor is displaced by a sulfite anion.

Synthesis N1 Alachlor + Excess Na2SO3 (1:20 Molar Ratio) N2 Reflux in 10% EtOH/H2O (3-6 hours, 100°C) N1->N2 SN2 Substitution N3 Acidification (H2SO4, pH 1.5) & CH2Cl2 Extraction N2->N3 Homogeneous Solution N4 Evaporation of Organic Phase (Isolate Free Acid) N3->N4 Removes Inorganic Salts N5 Neutralization with NaOH (Aqueous to pH 7.0) N4->N5 Salt Formation N6 Lyophilization (Alachlor ESA Sodium Salt) N5->N6 Final Product

Workflow for the synthesis and isolation of Alachlor ESA Sodium Salt.

Step-by-Step Synthesis Protocol

This protocol is engineered as a self-validating system , incorporating built-in quality control checkpoints to ensure absolute chemical integrity at each phase.

Phase 1: Nucleophilic Substitution

  • In a 500 mL round-bottom flask, dissolve 1.0 mmol of high-purity Alachlor in 25 mL of Ethanol.

  • Add a solution of 20.0 mmol Sodium Sulfite ( Na2​SO3​ ) dissolved in 250 mL of HPLC-grade water.

  • Attach a reflux condenser and heat the mixture to 100 °C with continuous magnetic stirring for 4 to 6 hours.

  • Causality Insight: A massive 1:20 molar excess of sulfite is used to ensure pseudo-first-order kinetics, driving the displacement to absolute completion. Ethanol acts as a critical co-solvent to solubilize the lipophilic alachlor parent, allowing it to react with the aqueous sulfite ion2[2].

  • Self-Validation Check: The reaction is deemed complete when the initially cloudy biphasic suspension transforms into a perfectly clear, homogeneous solution, visually confirming the total consumption of the water-insoluble parent compound.

Phase 2: Acidification and Selective Extraction 4. Cool the reaction mixture to room temperature. 5. Slowly add concentrated Sulfuric Acid ( H2​SO4​ ) dropwise until the pH reaches 1.5. 6. Transfer the acidified solution to a separatory funnel and extract four times with 100 mL of Dichloromethane ( CH2​Cl2​ ). 7. Combine the organic layers and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Causality Insight: Why extract a highly polar sulfonic acid into an organic solvent? By acidifying to pH 1.5, the sulfonate is protonated to its free acid form. The bulky, hydrophobic 2,6-diethylphenyl and methoxymethyl groups render the free sulfonic acid sufficiently lipophilic to partition into CH2​Cl2​ . This brilliant phase-switch leaves the massive excess of unreacted inorganic salts ( Na2​SO3​ , Na2​SO4​ ) trapped in the aqueous waste2[2].

  • Self-Validation Check: Back-extract a 1 mL aliquot of the organic phase with water, and add a few drops of 0.1 M Barium Chloride ( BaCl2​ ). The absence of a white BaSO4​ precipitate confirms the complete exclusion of inorganic sulfates from the product stream.

Phase 3: Salt Formation and Isolation 8. Evaporate the CH2​Cl2​ under reduced pressure to yield the crude free sulfonic acid. 9. Dissolve the residue in 50 mL of HPLC-grade water. 10. Carefully titrate the solution with 0.1 M Sodium Hydroxide (NaOH) until a stable pH of 7.0 is achieved. 11. Lyophilize the neutralized solution to yield Alachlor ESA sodium salt as a pristine white powder.

  • Causality Insight: Exact neutralization prevents base-catalyzed hydrolysis of the amide bond (which occurs at high pH) while ensuring the compound is isolated as the stable, non-hygroscopic sodium salt.

Certification Protocol: Establishing the Reference Standard

A true Certified Reference Material (CRM) cannot rely on a single analytical technique. It requires an orthogonal, mass-balance approach to guarantee absolute potency.

Certification A Raw Alachlor ESA Sodium Salt B Structural ID (1H/13C NMR, HRMS) A->B C Chromatographic Purity (HPLC-UV at 220 nm) A->C D Mass Balance (KF, GC-FID, TGA) A->D E Certified Reference Material (CRM) B->E C->E D->E

Multi-modal certification workflow establishing the mass balance and purity.

Structural Identification (NMR & HRMS)
  • The Rotamer Phenomenon (Critical Insight): When analyzing the 1H and 13C NMR spectra of Alachlor ESA, analysts will observe peak splitting or "doubling" for several protons. Junior chemists often misinterpret this as an impurity. In reality, the tertiary amide bond restricts rotation, and the bulky 2,6-diethylphenyl group causes the molecule to exist as two distinct conformational isomers (rotamers) at room temperature, typically in a 72:28 ratio 2[2]. Both sets of peaks must be integrated together to confirm structural identity.

  • HRMS: Operate in negative electrospray ionization (ESI-) mode. The dominant ion will be the deprotonated free acid [M−Na]− at m/z 314.1 1[1].

Mass Balance Purity Calculation

Chromatographic purity (HPLC-UV) alone overestimates potency because it ignores "invisible" impurities like water or inorganic salts. The true certified potency is calculated via: Certified Potency (%) = HPLC Area % × [100% - (% Moisture + % Residual Solvent + % Inorganic Ash)] / 100

  • Moisture is determined by Karl Fischer (KF) titration.

  • Residual Solvents (Ethanol, CH2​Cl2​ ) are quantified via Headspace GC-FID.

Application: Preparation of LC-MS/MS Calibration Solutions

Alachlor ESA is a primary target analyte in3 for the measurement of chloroacetanilide degradates in drinking water[3].

Protocol for 1.0 mg/mL Stock Solution:

  • Accurately weigh 10.71 mg of the certified Alachlor ESA sodium salt into a 10 mL Class A volumetric flask. (Note: The 10.71 mg weight accounts for the sodium mass fraction: 315.11 Da / 337.37 Da = 0.934. Thus, 10.71 mg of salt delivers exactly 10.0 mg of the free ESA anion).

  • Dissolve and dilute to the mark with LC-MS grade Methanol containing 10 mM ammonium acetate.

  • Self-Validation Check: Aliquot the stock into amber glass ampoules. Analyze an aliquot on Day 0, Day 14, and Month 6. The standard must demonstrate a peak area deviation of ≤ 5% to validate long-term stability at 4 °C 3[3].

References

  • Aga, D. S., Thurman, E. M., Yockel, M. E., Zimmerman, L. R., & Williams, T. D. (1996). "Identification of a New Sulfonic Acid Metabolite of Metolachlor in Soil." Environmental Science & Technology - ACS Publications.[Link]

  • Zheng, S. Q., Cooper, J. F., & Fontanges, R. (1997). "Nuclear Magnetic Resonance Identification of New Sulfonic Acid Metabolites of Chloroacetanilide Herbicides." Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • United States Environmental Protection Agency (EPA). "Method 535: Measurement of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid phase extraction and liquid chromatography/tandem mass spectrometry." Organomation / EPA.[Link]

Sources

Application

Chromatographic separation techniques for Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide

Application Note: Advanced Chromatographic Separation and Trace Analysis of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide Overview & Analytical Challenges Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Chromatographic Separation and Trace Analysis of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide

Overview & Analytical Challenges

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, universally recognized in environmental and agricultural analytical chemistry as Alachlor ESA (ethanesulfonic acid) sodium salt , is a primary, highly mobile degradation product of the chloroacetanilide herbicide alachlor[1],[2]. Due to its high water solubility and persistence, it is frequently detected in surface and groundwater, prompting its strict monitoring under frameworks such as U.S. EPA Method 535[3],[4].

The trace analysis of Alachlor ESA presents two formidable chromatographic challenges:

  • High Polarity: As a sulfonate salt, it exhibits poor retention on traditional silica-based reversed-phase (C18) sorbents during sample extraction[3].

  • Structural Isomerism: Alachlor ESA and Acetochlor ESA are structural isomers. They share the identical precursor mass ( m/z 314) and yield identical primary product ions ( m/z 80 and 121) during collision-induced dissociation[5]. Consequently, mass spectrometry alone cannot differentiate them; baseline chromatographic resolution is an absolute necessity[5].

Scientific Rationale & Methodological Causality

As a self-validating analytical system, every step in this protocol is engineered to overcome the specific physicochemical barriers of chloroacetanilide degradates.

Why Nonporous Graphitized Carbon for SPE? Highly polar analytes like Alachlor ESA "break through" standard C18 solid-phase extraction (SPE) cartridges. Nonporous graphitized carbon (GC) is utilized because it offers a dual-retention mechanism: strong hydrophobic interactions combined with electronic interactions between the graphitic surface and the analyte's polar functional groups[3],[6]. To elute the strongly bound sulfonate, an ionic modifier (10 mM ammonium acetate) must be added to the methanol elution solvent to disrupt these electrostatic interactions[6].

Why Elevated Column Temperatures (60–70 °C)? Acetanilides possess a tertiary amide bond that exhibits restricted rotation. At room temperature, this restricted rotation results in the formation of stable conformers (rotamers). In a chromatographic system, these rotamers transition slowly relative to the timescale of the separation, manifesting as severe peak broadening or even split peaks. By elevating the column temperature to 60–70 °C, the kinetic energy of the system increases, accelerating the interconversion rate of the rotamers. This coalesces the analyte into a single, sharp chromatographic peak, maximizing theoretical plates and enabling the critical baseline separation of Alachlor ESA from its isomer, Acetochlor ESA[1],[2].

Self-Validation via Isotopic/Analog Standards To ensure the integrity of the extraction and the absence of matrix-induced ion suppression, this method employs a surrogate standard (Dimethachlor ESA) spiked prior to extraction, and an internal standard (Butachlor ESA) spiked prior to LC-MS/MS injection[3],[5].

Experimental Protocols

Solid-Phase Extraction (SPE) Workflow

Note: Do not allow the SPE sorbent to go dry during the conditioning or loading phases.

  • Sample Preparation: Dechlorinate a 250 mL water sample using 25–30 mg of ammonium chloride. Spike with 5 µL of Dimethachlor ESA surrogate standard (12 µg/mL)[3],[5].

  • Conditioning: Pass 15 mL of Methanol followed by 15 mL of Reagent Water through a 0.5 g nonporous graphitized carbon SPE cartridge[6].

  • Loading: Load the 250 mL sample through the cartridge at a controlled flow rate of 10–15 mL/min using a vacuum manifold[5],[6].

  • Washing: Wash the cartridge with 5 mL of Reagent Water to remove weakly bound matrix components.

  • Elution: Elute the target analytes using 15 mL of Methanol containing 10 mM ammonium acetate[6].

  • Concentration: Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen in a heated water bath at 60–65 °C[6].

  • Reconstitution: Reconstitute the dried extract in 1.0 mL of 5 mM aqueous ammonium acetate. Spike with Butachlor ESA internal standard prior to analysis[1],[6].

SPE_Workflow Sample Water Sample + Surrogate Condition Conditioning (MeOH -> H2O) Sample->Condition Load Loading (Graphitized Carbon) Condition->Load Elute Elution (MeOH + NH4OAc) Load->Elute Dry Drying (N2 @ 65°C) Elute->Dry Recon Reconstitution + Internal Std Dry->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Figure 1: Self-validating Solid-Phase Extraction workflow for highly polar sulfonates.

LC-MS/MS Analytical Conditions
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer[1].

  • Column: C18 Reverse Phase, 2.1 x 150 mm, sub-2 µm particle size[1],[6].

  • Column Temperature: 60 °C (Strictly required for rotamer coalescence)[1].

  • Injection Volume: 50 µL[1].

  • Flow Rate: 0.45 mL/min[1].

  • Mobile Phase A: 5 mM aqueous ammonium acetate[1].

  • Mobile Phase B: Methanol[1].

  • Ionization Mode: Electrospray Ionization Negative (ESI-)[1],[2].

Isomer_Resolution Problem Challenge: Structural Isomers Alachlor ESA vs. Acetochlor ESA Rotamers Amide Bond Rotamers Cause peak broadening at 25°C Problem->Rotamers Solution Chromatographic Optimization Rotamers->Solution Temp Elevated Temp (60-70°C) Coalesces rotamers into sharp peaks Solution->Temp Grad Shallow Methanol Gradient Maximizes selectivity (α) Solution->Grad Result Baseline Resolution Achieved Accurate MS/MS Quantitation Temp->Result Grad->Result

Figure 2: Mechanistic logic tree for resolving chloroacetanilide structural isomers.

Quantitative Data & Parameters

Table 1: Shallow Stepping LC Gradient Profile [5] To achieve baseline separation of the structural isomers, a shallow stepping gradient is employed rather than a rapid linear gradient.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Methanol)Curve Profile
0.08020Initial
2.08020Isocratic
15.04555Linear
20.04555Isocratic
25.00100Linear
30.08020Re-equilibration

Table 2: Multiple Reaction Monitoring (MRM) Transitions [1],[5],[6] Note: While m/z 80 is the most sensitive product ion for quantitation, secondary unique product ions must be monitored to prevent false positives in complex environmental matrices.

AnalyteRolePrecursor Ion ( m/z )Quantitation Ion ( m/z )Confirmation Ion ( m/z )
Alachlor ESA Target Analyte31480158, 176
Acetochlor ESA Target Analyte (Isomer)31480144, 162
Dimethachlor ESA Surrogate Standard30080-
Butachlor ESA Internal Standard35680-

References

  • Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) Source: Waters Corporation URL:[Link]

  • Development of EPA Method 535 for the Determination of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry Source: Oxford Academic (Journal of AOAC International) URL:[Link]

  • EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS Source: SCIEX URL:[Link]

  • Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry Source: PubMed (NIH) URL:[Link]

  • NEMI Method Summary - 535 (ITMS) Source: National Environmental Methods Index (NEMI) URL:[Link]

  • Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group Source: U.S. Geological Survey (USGS) URL:[Link]

  • Novel Chromatographic Separation and Carbon Solid-Phase Extraction of Acetanilide Herbicide Degradation Products Source: ResearchGate URL:[Link]

Sources

Method

Sample preparation methods for extracting Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide from soil

Application Note: Extraction and Quantification of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (Alachlor ESA) from Soil Matrices Executive Summary Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide is th...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Extraction and Quantification of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (Alachlor ESA) from Soil Matrices

Executive Summary

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide is the sodium salt of Alachlor ESA (ethanesulfonic acid), a major and highly persistent soil metabolite of the widely used chloroacetanilide herbicide, alachlor. Due to its high water solubility and low soil adsorption coefficient (log K_oc = 2.26) compared to its parent compound (log K_oc = 3.33), Alachlor ESA is highly mobile in soil profiles and frequently leaches into groundwater[1].

For researchers and agrochemical scientists, accurately quantifying this polar metabolite in complex edaphic matrices is analytically challenging. This application note details a field-proven, self-validating methodology combining Microwave-Assisted Extraction (MAE) with sequential Solid-Phase Extraction (SPE) fractionation to isolate Alachlor ESA from soil with high recovery and precision.

Mechanistic Principles & Chemical Causality (E-E-A-T)

Standard liquid-liquid extraction (LLE) methods designed for non-polar parent herbicides fail to efficiently recover Alachlor ESA due to the strong dipole-dipole interactions between its sulfonic acid moiety and soil organic matter. To overcome this, our protocol leverages two distinct physicochemical mechanisms:

  • Thermodynamic Disruption via MAE: Microwave-assisted extraction utilizes a highly polar solvent mixture (Methanol:Water, 50:50 v/v) heated to 100°C[2]. The microwave energy rapidly penetrates the soil matrix, causing localized superheating that kinetically disrupts hydrogen bonding and van der Waals forces. This allows the polar solvent to efficiently solvate the anionic ESA metabolite without degrading it[2].

  • Polarity-Driven SPE Fractionation: The crude soil extract contains a complex mixture of humic acids, parent alachlor, and Alachlor ESA. By utilizing a C18 reversed-phase sorbent, both the parent herbicide and the metabolite are initially retained via hydrophobic interactions. A sequential elution strategy is then employed: an intermediate-polarity wash (Ethyl Acetate) selectively strips the hydrophobic parent alachlor, followed by a high-polarity elution (Methanol) that disrupts the strong dipole interactions, selectively releasing the polar Alachlor ESA[3].

SPEMechanism Sorbent C18 Solid Phase (Hydrophobic Retention) Wash Ethyl Acetate Wash (Intermediate Polarity) Sorbent->Wash Elute Methanol Elution (High Polarity) Sorbent->Elute Load Loaded Extract (Mixed Analytes) Load->Sorbent Hydrophobic Interactions Parent Parent Alachlor (Hydrophobic) Wash->Parent Disrupts weak hydrophobic bonds ESA Alachlor ESA (Sodium Salt) (Highly Polar) Elute->ESA Disrupts strong dipole bonds

Figure 1: Mechanistic logic of sequential C18 SPE fractionation separating parent alachlor from the polar ESA metabolite.

Experimental Methodologies

Self-Validating Quality Control Preparations

To ensure the protocol acts as a self-validating system, matrix effects and extraction efficiencies must be continuously monitored.

  • Surrogate Spiking: Prior to extraction, spike exactly 20 g of sieved (2 mm), lyophilized soil with 250 ng of a stable isotope-labeled surrogate (e.g., Alachlor-d13 ESA or deuterated Atrazine-d5)[3].

  • Method Blanks: Process a blank sample of Ottawa sand in parallel to verify that no ESA artifacts are formed during the high-temperature MAE process[3].

Microwave-Assisted Extraction (MAE) Protocol
  • Transfer the 20 g spiked soil sample into a Teflon-lined microwave extraction vessel.

  • Add 50 mL of an extraction solvent consisting of LC-MS grade Methanol and Ultrapure Water (50:50, v/v)[2].

  • Seal the vessel and apply microwave irradiation, ramping the temperature to 100°C. Hold at 100°C for exactly 20 minutes[2].

  • Allow the vessels to cool to room temperature.

  • Centrifuge the slurry at 4000 rpm for 10 minutes to pellet the particulate matter.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter to remove fine colloids.

Solid-Phase Extraction (SPE) Clean-up & Fractionation
  • Conditioning: Mount a 500 mg/6 mL C18 SPE cartridge onto a vacuum manifold. Precondition sequentially with 1 mL Methanol, 1 mL Ethyl Acetate, 1 mL Methanol, and finally 3 mL Ultrapure Water[3]. Do not allow the sorbent bed to dry.

  • Loading: Pass 5 mL of the filtered MAE soil extract through the cartridge at a controlled dropwise flow rate (~1-2 mL/min)[3].

  • Fraction 1 (Parent Elution): Pass 2.5 mL of Ethyl Acetate through the cartridge. This fraction contains the parent alachlor and can be collected for separate GC-MS analysis or discarded[3].

  • Fraction 2 (Metabolite Elution): Pass 2.5 mL of Methanol through the cartridge into a clean collection tube. This fraction contains the purified Alachlor ESA[3].

  • Concentration: Evaporate Fraction 2 to dryness under a gentle stream of ultra-high purity nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial LC mobile phase (e.g., 40:60 Acetonitrile:Water) for downstream analysis.

ExtractionWorkflow A 1. Soil Preparation & QC Spiking (Lyophilization, Sieving, Surrogate Addition) B 2. Microwave-Assisted Extraction (MAE) 20g Soil + 50mL MeOH:H2O (50:50) at 100°C A->B C 3. Centrifugation & Filtration (0.22 µm PTFE) B->C D 4. SPE Cartridge Conditioning (C18: MeOH -> EtOAc -> MeOH -> H2O) C->D E 5. Sample Loading (5 mL Extract) D->E F 6A. Fraction 1: Ethyl Acetate Elutes Parent Alachlor E->F Wash (2.5 mL EtOAc) G 6B. Fraction 2: Methanol Elutes Alachlor ESA E->G Elution (2.5 mL MeOH) H 7. Nitrogen Evaporation & Reconstitution in Mobile Phase G->H I 8. LC-MS/MS or HPLC-DAD Analysis H->I

Figure 2: Step-by-step workflow for the extraction and isolation of Alachlor ESA from soil matrices.

Data Presentation & Analytical Configuration

The sequential SPE method effectively partitions the analytes, preventing the highly retained humic acids from fouling the LC-MS/MS source, while completely resolving the parent compound from the ESA metabolite.

Table 1: Expected SPE Elution Profile & Analyte Recovery

Analyte Target SPE Fraction Elution Solvent Volume Mean Recovery (%) RSD (%)
Alachlor (Parent) Fraction 1 Ethyl Acetate 2.5 mL 80.0 – 90.0 < 10.0
Alachlor ESA Fraction 2 Methanol 2.5 mL 85.0 – 95.0 < 8.5

| Matrix Interferences | Retained | N/A | N/A | N/A | N/A |

Note: Recovery values are highly dependent on soil organic carbon content. The use of the surrogate standard corrects for matrix-induced signal suppression.

Table 2: Recommended LC-MS/MS Parameters for Alachlor ESA

Parameter Setting / Value
Analytical Column C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 100% Acetonitrile
Elution Mode Isocratic (60% A : 40% B) or tailored gradient
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization Negative (ESI-)
Precursor Ion (m/z) 314.1 [M-Na]⁻ (Sodium salt dissociates to the ESA anion)

| Product Ions (m/z) | 121.0 (Quantifier), 162.1 (Qualifier) |

Sources

Application

Mass spectrometry fragmentation patterns of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide

Target Audience: Researchers, Analytical Scientists, and Environmental Toxicologists Compound Focus: Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (Alachlor ESA sodium salt) Introduction & Analytical Challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Environmental Toxicologists Compound Focus: Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (Alachlor ESA sodium salt)

Introduction & Analytical Challenge

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, universally referred to as Alachlor ESA sodium salt, is a highly polar, water-soluble ethanesulfonic acid degradate of the heavily utilized chloroacetanilide herbicide, alachlor[1]. Due to its persistence, mobility, and potential toxicological impact, monitoring Alachlor ESA in drinking water and groundwater is a critical regulatory requirement, forming the backbone of US EPA Method 535[2].

The primary analytical hurdle in quantifying Alachlor ESA lies in its structural isomerism with Acetochlor ESA[2]. Both compounds yield an identical deprotonated precursor ion ([M-H]⁻) at m/z 314 in negative electrospray ionization (ESI-)[3]. Furthermore, they share the most abundant product ions (m/z 80 and m/z 121), making direct mass-based differentiation using standard quantitation transitions impossible without baseline chromatographic resolution[2][4].

Mechanistic Insights: Ionization and Fragmentation

The Causality of Ionization

Alachlor ESA is a sulfonic acid metabolite. In solution, the sulfonate group inherently carries a negative charge or readily deprotonates. This chemical property dictates that Electrospray Ionization in the negative ion mode (ESI-) is the optimal ionization technique, yielding a robust and stable [M-H]⁻ pseudomolecular ion at m/z 314[5].

Collision-Induced Dissociation (CID) Pathways

Upon isolation in the first quadrupole (Q1) and subsequent fragmentation in the collision cell (Q2), the m/z 314 precursor undergoes specific, thermodynamically driven cleavage pathways:

  • m/z 80 ([SO₃]⁻): The most energetically favored cleavage occurs at the carbon-sulfur bond of the sulfonate group, producing the m/z 80 fragment. Because it is the most intense product ion, it is universally adopted as the quantifier ion to achieve sub-ppb sensitivity[2].

  • m/z 121: A secondary high-intensity fragment resulting from the cleavage of the aromatic/amide backbone. Because both Alachlor ESA and Acetochlor ESA share similar core structures, this ion is common to both isomers and cannot be used for differentiation[3].

  • m/z 176: This fragment incorporates the N-methoxymethyl moiety unique to Alachlor ESA (contrasting with the N-ethoxymethyl group of Acetochlor, which yields m/z 162). While its relative intensity is lower (~15-20% of the m/z 80 peak), it serves as a highly specific qualifier ion . Monitoring m/z 176 allows for spectral confirmation of Alachlor ESA in complex matrices where chromatographic co-elution might occur[2][6].

Fragmentation Precursor Precursor Ion [M-H]- m/z 314 Frag1 Sulfonate Fragment [SO3]- m/z 80 Precursor->Frag1 Primary cleavage (Quantifier) Frag2 Aromatic/Amide Fragment m/z 121 Precursor->Frag2 Secondary cleavage (Shared with Acetochlor ESA) Frag3 Unique Qualifier m/z 176 Precursor->Frag3 Specific cleavage (Alachlor ESA unique)

Figure 1: ESI- MS/MS fragmentation pathway of the Alachlor ESA precursor ion (m/z 314).

Experimental Methodology (Self-Validating Protocol)

To ensure trustworthiness and reproducibility, the following protocol adapts the principles of EPA Method 535. It utilizes Solid Phase Extraction (SPE) coupled with UPLC-MS/MS to achieve the required sensitivity and isomeric resolution[2][7]. The protocol is designed as a self-validating system by incorporating specific internal standards and surrogates to continuously monitor extraction efficiency and matrix suppression.

Sample Preparation (Solid Phase Extraction)
  • Conditioning: Condition a 0.5 g nonporous graphitized carbon SPE cartridge with 5 mL of methanol, followed by 5 mL of reagent water.

  • Sample Loading: Pass 250 mL of the water sample—pre-spiked with Butachlor ESA (Internal Standard) and Dimethachlor ESA (Surrogate)—through the cartridge at a rate of 10-15 mL/min[3][6].

  • Washing & Drying: Wash the sorbent bed with 5 mL of reagent water. Dry the cartridge under a gentle stream of nitrogen for 10 minutes to remove residual aqueous matrix.

  • Targeted Elution: Elute the strongly retained polar analytes using 5 mL of methanol containing 10 mM ammonium acetate.

    • Expert Insight: The addition of ammonium acetate is critical; it disrupts the strong ionic interactions between the negatively charged sulfonate group of Alachlor ESA and the graphitized carbon surface, ensuring quantitative recovery.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 1.0 mL of 5 mM aqueous ammonium acetate[2][6].

Workflow A Water Sample (250 mL) B Graphitized Carbon SPE Extraction A->B C Elution (MeOH + NH4OAc) B->C D Reconstitution (5mM NH4OAc) C->D E UPLC Separation (C18 Column) D->E F ESI- MS/MS (MRM Mode) E->F

Figure 2: Sample preparation and LC-MS/MS workflow for Alachlor ESA based on EPA Method 535.

UPLC-MS/MS Chromatographic Conditions

Achieving a resolution factor (Rs) ≥ 1.0 between Alachlor ESA and Acetochlor ESA is mandatory if relying on the m/z 80 quantifier[2].

  • Analytical Column: High-strength silica C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm) to provide the theoretical plates necessary for baseline isomer separation[2][3].

  • Mobile Phase A: 5 mM Ammonium Acetate in Water. (Must be replaced daily to prevent microbial growth and baseline noise)[2].

  • Mobile Phase B: Methanol.

  • Gradient Profile: A shallow stepping gradient starting at 10% B, ramping to 55% B over 9 minutes. This shallow ramp is the mechanistic key to separating the structurally similar ESA isomers[4].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

Data Presentation: Optimized MRM Parameters

The table below summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for Alachlor ESA, its isomer, and the required quality control standards.

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeCollision Energy (eV)Cone Voltage (V)
Alachlor ESA 314.080.0Quantifier3425
Alachlor ESA 314.0121.0Qualifier 12525
Alachlor ESA 314.0176.0Qualifier 2 (Unique)2025
Acetochlor ESA (Isomer)314.080.0Quantifier3425
Butachlor ESA (IS)356.0120.0Internal Standard2825
Dimethachlor ESA (SUR)300.080.0Surrogate3025

(Note: Collision energies and cone voltages are representative starting points and must be optimized per individual mass spectrometer design to account for variations in collision cell geometry and gas pressures[3].)

Conclusion

The robust quantitation of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (Alachlor ESA) relies heavily on understanding its fragmentation mechanics and its structural relationship with Acetochlor ESA. By leveraging graphitized carbon SPE for high-recovery extraction and UPLC for critical isomeric resolution, laboratories can achieve highly accurate, self-validating datasets fully compliant with modern environmental monitoring standards.

References

  • Identification of a New Sulfonic Acid Metabolite of Metolachlor in Soil - ACS Publications. Available at:[Link]

  • Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS - Waters Corporation. Available at:[Link]

  • EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS - SCIEX. Available at:[Link]

  • Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS - ACS Publications. Available at:[Link]

  • Method 535: Measurement of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid phase extraction - Organomation. Available at:[Link]

  • Simultaneous Screening of Herbicide Degradation Byproducts in Water Treatment Plants Using High Performance Liquid Chromatography−Tandem Mass Spectrometry - ACS Publications. Available at:[Link]

  • Precise Solutions - Index of / (Restek Method 535 Applications) - Restek. Available at:[Link]

Sources

Method

Application Note: High-Resolution LC-MS/MS Quantification of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (Alachlor ESA) as an Exposure Biomarker

Executive Summary Assessing human and environmental exposure to the chloroacetanilide herbicide alachlor requires highly specific analytical techniques. Due to the rapid in vivo metabolism of the parent compound, direct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Assessing human and environmental exposure to the chloroacetanilide herbicide alachlor requires highly specific analytical techniques. Due to the rapid in vivo metabolism of the parent compound, direct detection of alachlor is unviable for biomonitoring[1]. Instead, its terminal metabolite—Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (commonly referred to as Alachlor ESA )—serves as a highly stable, polar biomarker excreted in urine and frequently detected in groundwater[2][3].

This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for researchers and drug development professionals. It details the causality behind critical methodological choices, specifically addressing the circumvention of cross-reactivity and the resolution of structural isomers.

Biological & Chemical Causality of the Biomarker

Upon exposure, alachlor undergoes rapid hepatic metabolism. The parent molecule is conjugated with glutathione via Glutathione S-Transferase (GST), followed by enzymatic cleavage into mercapturic acid conjugates[1]. Subsequent oxidation yields the ethanesulfonic acid (ESA) and oxanilic acid (OA) degradates[2].

Alachlor ESA is the preferred biomarker because of its biological stability, high aqueous solubility, and proportional excretion in urine[3][4]. While historical biomonitoring relied on Enzyme-Linked Immunosorbent Assays (ELISA), these immunoassays suffer from severe cross-reactivity with metabolites of other acetanilide herbicides (e.g., metolachlor, acetochlor), leading to false-positive exposure data[4]. Consequently, LC-MS/MS has become the gold standard, providing absolute structural confirmation through specific mass-to-charge (m/z) transitions[5].

G A Alachlor (Parent) B Glutathione Conjugate A->B Hepatic GST C Mercapturic Acid B->C Enzymatic Cleavage D Alachlor ESA (Biomarker) C->D Oxidation E SPE Enrichment D->E Urine/Water Sampling F LC-MS/MS Analysis E->F ESI- MRM

Caption: Metabolic conversion of Alachlor to Alachlor ESA and the subsequent analytical workflow.

Analytical Strategy: Overcoming Isomeric Interference

Developing a robust assay for Alachlor ESA requires navigating a significant analytical hurdle: Acetochlor ESA . Acetochlor is a structurally related herbicide that metabolizes into an ESA degradate with the exact same molecular weight as Alachlor ESA.

The Causality of Methodological Choices:
  • Ionization Mode (ESI-): Although the biomarker is formulated as a sodium salt, it completely dissociates in aqueous environments. The resulting ethanesulfonate moiety is highly acidic and remains fully deprotonated in solution. Therefore, Negative Electrospray Ionization (ESI-) is mandatory, yielding the[M-H]⁻ precursor ion at m/z 314 with exceptional sensitivity[6][7].

  • The Isomer Challenge: Both Alachlor ESA and Acetochlor ESA produce the m/z 314 precursor ion, and both fragment into the highly abundant product ions m/z 121 and m/z 80[8][9]. Relying solely on these primary transitions will result in isobaric interference.

  • Chromatographic & Mass Resolution: To build a self-validating system, the protocol must employ a shallow Ultra-Performance Liquid Chromatography (UPLC) gradient on a sub-2 µm C18 column to achieve baseline separation (Resolution, Rs > 1.0)[8][10]. Furthermore, the mass spectrometer must monitor unique, albeit less abundant, qualifier ions: m/z 176 for Alachlor ESA and m/z 162 for Acetochlor ESA[6][7].

G N1 Signal at m/z 314 -> 121 (Primary Transition) N2 Assess Chromatographic Retention Time (RT) N1->N2 N3 Does RT align with Alachlor ESA standard? N2->N3 N4 Check Qualifier Ion (m/z 176) N3->N4 Yes (Target RT) N5 Check Qualifier Ion (m/z 162) N3->N5 No (Shifted RT) N6 Confirmed: Alachlor ESA N4->N6 m/z 176 Present N7 Confirmed: Acetochlor ESA N5->N7 m/z 162 Present

Caption: Self-validating decision matrix for resolving Alachlor ESA and Acetochlor ESA structural isomers.

Self-Validating LC-MS/MS Protocol

Reagents & Internal Standardization

To compensate for matrix effects (ion suppression/enhancement) inherent in urine or environmental water, an isotopically labeled internal standard (IS) such as Alachlor ESA-d5 must be spiked into every sample prior to extraction. If unavailable, Dimethachlor ESA or Butachlor ESA can serve as validated surrogates[9].

Solid Phase Extraction (SPE) Workflow

Because Alachlor ESA is highly polar, direct injection often yields poor signal-to-noise ratios due to salt interference. SPE is required to concentrate the analyte and desalt the matrix[5].

  • Conditioning: Pass 5 mL of Methanol followed by 5 mL of LC-MS grade water through a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg).

  • Loading: Spike 10 mL of centrifuged urine (or 100 mL of filtered water) with 50 µL of Internal Standard (100 ng/mL). Load onto the cartridge at a flow rate of 2-3 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol in water to elute polar interferents (salts, urea). Causality: The 5% organic threshold is critical; exceeding this will prematurely elute the polar ESA biomarker.

  • Elution: Elute with 5 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 1 mL of 5 mM Ammonium Acetate (aqueous). Causality: Ammonium acetate acts as a volatile buffer, ensuring the ESA remains deprotonated prior to ESI- injection[8].

Liquid Chromatography (UPLC) Conditions

Use a high-efficiency C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) to ensure the Rs > 1.0 requirement against Acetochlor ESA is met[8][10].

Table 1: UPLC Gradient Parameters

Time (min) Flow Rate (mL/min) Mobile Phase A (5 mM Ammonium Acetate) Mobile Phase B (Methanol) Curve
0.0 0.40 95% 5% Initial
1.0 0.40 95% 5% 6
8.0 0.40 40% 60% 6
10.0 0.40 5% 95% 6
12.0 0.40 5% 95% 6
12.1 0.40 95% 5% 1

| 15.0 | 0.40 | 95% | 5% | 1 |

Mass Spectrometry (ESI- MRM) Conditions

Operate the tandem quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Ensure the capillary voltage is optimized (typically -3.5 to -4.5 kV) and the source temperature is set to 500°C to facilitate complete desolvation of the aqueous buffer[11].

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Quantifier Ion (m/z) Qualifier Ion (m/z) Collision Energy (eV)
Alachlor ESA 314 121 176 25 / 35
Acetochlor ESA (Interference Check) 314 121 162 25 / 35

| Alachlor ESA-d5 (Internal Standard) | 319 | 126 | N/A | 25 |

System Suitability & Data Interpretation

A protocol is only as trustworthy as its internal validation mechanisms. Before analyzing unknown samples, the system must pass the following suitability criteria:

  • Chromatographic Resolution: The critical pair (Alachlor ESA and Acetochlor ESA) must demonstrate a baseline resolution factor (Rs) ≥ 1.0 in a mixed Quality Control Sample (QCS)[8].

  • Ion Ratio Confirmation: For a positive identification of Alachlor ESA, the peak must elute at the correct retention time (± 0.1 min of the IS), and the ratio of the quantifier ion (m/z 121) to the qualifier ion (m/z 176) must be within ± 20% of the ratio established by the calibration standards[6][7].

  • Blank Verification: Method blanks must show no signal at m/z 314 -> 121 above 1/3rd of the Lower Limit of Quantitation (LLOQ) to rule out carryover.

By strictly adhering to these parameters, laboratories can ensure that the quantification of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide is both highly accurate and legally defensible for toxicological and environmental exposure assessments.

References

  • Source: cdc.
  • Source: cdc.
  • Source: health.state.mn.
  • Source: nih.
  • Source: waters.
  • Method 535. Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)
  • Source: sciex.
  • Source: acs.
  • Source: acs.

Sources

Application

EPA Method 535 application for Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide in drinking water

Advanced Application Note: EPA Method 535 for the Quantitation of Alachlor ESA (Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide) in Drinking Water Executive Summary & Chemical Context Sodium 2',6'-diethyl-N-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: EPA Method 535 for the Quantitation of Alachlor ESA (Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide) in Drinking Water

Executive Summary & Chemical Context

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, commonly known as the sodium salt of Alachlor ESA (ethanesulfonic acid), is a highly mobile, water-soluble degradation product of the widely used chloroacetanilide herbicide, alachlor. Because microbial degradation in soil converts the parent herbicide into this highly polar sulfonic acid metabolite, Alachlor ESA is frequently detected in ground and surface waters at concentrations exceeding the parent compound.

To monitor these unregulated contaminants, the U.S. Environmental Protection Agency developed EPA Method 535 , which mandates the use of Solid Phase Extraction (SPE) coupled with Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)[1]. This application note provides a comprehensive, mechanistically grounded protocol for analytical scientists tasked with developing and validating this workflow.

Mechanistic Principles & Experimental Causality

As a robust analytical method, EPA 535 is designed not just as a sequence of steps, but as a self-validating system where chemical logic dictates every parameter.

Sorbent Selection: The Polar Challenge

Alachlor ESA contains a highly polar, ionic sulfonic acid moiety. Traditional reversed-phase sorbents (like silica-based C18) fail to adequately retain these molecules from aqueous matrices. EPA Method 535 explicitly requires the use of nonporous graphitized carbon (0.5 g bed mass)[1]. Graphitized carbon provides a dual-retention mechanism: strong hydrophobic interactions combined with polarizability/anion-exchange-like interactions that effectively trap the anionic sulfonate group of Alachlor ESA[1].

Sample Preservation: Dechlorination

Finished drinking water contains residual free chlorine, which can oxidatively degrade the target analytes or the surrogate standards prior to extraction. While ascorbic acid or sodium thiosulfate are common dechlorinating agents, they can cause matrix suppression in the MS source or degrade the acetamide targets. Therefore, ammonium chloride is utilized; it rapidly reacts with free chlorine to form chloramines, neutralizing the oxidative threat without compromising analyte integrity[1],[2].

The Isomeric Challenge: Alachlor ESA vs. Acetochlor ESA

Alachlor ESA and Acetochlor ESA are structural isomers. Under Electrospray Ionization (ESI) negative mode, both yield an identical precursor ion ([M-H]⁻ at m/z 314) and share the same primary product ion (m/z 80, corresponding to the SO₃⁻ fragment)[3],. Because the mass spectrometer cannot distinguish between them using the primary quantitation transition, baseline chromatographic separation (Resolution, Rs​≥1.0 ) is an absolute requirement to prevent false positives and over-quantitation.

IsomerLogic Matrix Extracted Water Sample Ala Alachlor ESA [M-H]- m/z 314 Matrix->Ala Ace Acetochlor ESA [M-H]- m/z 314 Matrix->Ace LC C18 Chromatographic Separation Ala->LC Isomer 1 Ace->LC Isomer 2 Frag Product Ion m/z 80 LC->Frag Shared Quant Transition

Caption: Chromatographic resolution of structural isomers sharing the m/z 314 to 80 MRM transition.

Self-Validating Analytical Workflow

To ensure data integrity, the method utilizes a closed-loop validation strategy:

  • Surrogate Standard (SS) - Dimethachlor ESA: Added to the raw water sample before extraction to monitor SPE efficiency and matrix effects[3],[2].

  • Internal Standard (IS) - Butachlor ESA: Added to the final extract after SPE but before LC/MS/MS injection to correct for instrument drift and ionization suppression[3],[2].

Workflow S1 1. Sample Dechlorination (Ammonium Chloride) S2 2. Surrogate Addition (Dimethachlor ESA) S1->S2 S3 3. Graphitized Carbon SPE (0.5 g Sorbent Bed) S2->S3 S4 4. Elution & N2 Concentration (MeOH/NH4OAc) S3->S4 S5 5. Reconstitution & IS (Butachlor ESA) S4->S5 S6 6. LC Separation (Isomer Resolution Rs > 1.0) S5->S6 S7 7. MS/MS Detection (ESI-, MRM Mode) S6->S7

Caption: EPA Method 535 Sample Preparation and Analytical Workflow.

Step-by-Step Experimental Protocols

Sample Preparation & Extraction
  • Collection & Preservation: Collect 250 mL of finished drinking water. Immediately add 25–30 mg of ammonium chloride to dechlorinate the sample[3].

  • Surrogate Spiking: Spike the sample with 5 µL of a 12 µg/mL Dimethachlor ESA surrogate standard solution[3]. Mix thoroughly.

  • SPE Execution: Process the sample through a 0.5 g nonporous graphitized carbon SPE cartridge using a vacuum manifold.

Table 1: Graphitized Carbon SPE Protocol Summary

PhaseReagent / ActionVolumeFlow RateMechanistic Purpose
Conditioning 1 10 mM Ammonium Acetate in Methanol20 mLGravityActivates carbon surface and removes organic impurities[3].
Conditioning 2 Reagent Water30 mLGravityEquilibrates sorbent to aqueous conditions. (Do not let dry)[3].
Loading 250 mL Preserved Water Sample250 mL10–15 mL/minRetains polar ESA analytes via hydrophobic/electronic interactions[2].
Washing Reagent Water5 mL10–15 mL/minRemoves highly polar matrix interferences[2].
Drying Full VacuumN/A3–5 minRemoves residual water to ensure efficient organic elution[2].
Elution 10 mM Ammonium Acetate in Methanol15 mLLow VacuumDisrupts sorbent-analyte interactions to elute target compounds[2].
  • Concentration: Evaporate the 15 mL methanolic extract to dryness using a gentle stream of ultra-high purity Nitrogen (N₂) gas in a heated water bath at 65–70 °C[3],[4].

  • Reconstitution: Reconstitute the dried residue with 1.0 mL of 5 mM aqueous ammonium acetate. Add 10 µL of a 5 µg/mL Butachlor ESA Internal Standard solution[3]. Vortex to ensure complete dissolution.

Liquid Chromatography (LC) Parameters

Chromatographic separation is achieved using a high-efficiency C18 column (e.g., Restek Ultra C18, 3 µm, 100 x 2.1 mm, or equivalent UPLC column)[3]. The mobile phase must be buffered to maintain the analytes in a consistent ionization state.

  • Mobile Phase A: 5 mM aqueous ammonium acetate (Prepare fresh every 24-48 hours).

  • Mobile Phase B: 100% Methanol.

  • Column Temperature: 65 °C (Elevated temperature improves mass transfer and peak shape for these specific degradates).

  • Injection Volume: 25 µL[3].

Table 2: Optimized LC Gradient Conditions

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.090100.45
5.075250.45
7.566340.45
10.565350.45
11.010900.45
13.090100.45

(Note: Modern UPLC systems can compress this gradient to a 14-minute total runtime while maintaining the critical Rs​>1.0 between Alachlor ESA and Acetochlor ESA,).

Tandem Mass Spectrometry (MS/MS) Parameters

Detection is performed using an LC/MS/MS system equipped with an Electrospray Ionization (ESI) source operating in Negative Ion Mode . Two Multiple Reaction Monitoring (MRM) transitions must be monitored per analyte: one for quantitation (highest intensity) and one for confirmation (to prevent false positives in dirty matrices)[3].

Table 3: MRM Transitions for Target Analytes and Standards [3],[4],,

AnalytePrecursor Ion [M-H]⁻ (m/z)Quantitation Product Ion (m/z)Confirmation Product Ion (m/z)
Alachlor ESA 31480176
Acetochlor ESA 31480146
Dimethachlor ESA (Surrogate) 30080-
Butachlor ESA (Internal Std) 35680-

Analytical Note: The product ion at m/z 80 represents the cleaved sulfonate group (SO₃⁻). While highly sensitive, it lacks structural specificity, which is why the secondary confirmation ions (m/z 176 for Alachlor ESA and m/z 146 for Acetochlor ESA) are critical for definitive identification.

References

  • AB SCIEX. "EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS/MS." sciex.com.
  • Waters Corporation. "EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS)." waters.com.
  • Shoemaker, J.A., et al. "Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry." PubMed (J AOAC Int).
  • Agilent Technologies. "Determination of Herbicide Degradates in Drinking Water on the Agilent 500 Ion Trap LC/MS (EPA 535)." agilent.com.
  • Waters Corporation. "Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS." waters.com.
  • Waters Corporation. "UPLC EPA Methods Book." waters.com.

Sources

Method

High-resolution mass spectrometry (HRMS) screening for Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide

Application Note: High-Resolution Mass Spectrometry (HRMS) Screening for Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (Alachlor ESA) Introduction & Analytical Scope Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry (HRMS) Screening for Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (Alachlor ESA)

Introduction & Analytical Scope

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, universally referred to as Alachlor ESA sodium salt, is a highly polar, water-soluble ethanesulfonic acid metabolite of the widely used chloroacetanilide herbicide, alachlor[1]. Due to its resistance to degradation and high mobility, it is a persistent contaminant in groundwater and drinking water reservoirs[2].

Historically, the quantification of this degradate has relied on U.S. EPA Method 535, which utilizes nominal-mass liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3]. However, as environmental monitoring shifts toward non-target and suspect screening, High-Resolution Mass Spectrometry (HRMS)—such as Q-TOF and Orbitrap platforms—has become essential[4]. HRMS provides exact mass capabilities that drastically reduce false positives in complex matrices and allows for the retrospective data mining of emerging contaminants[2].

Mechanistic Causality in Method Design

As a self-validating analytical system, every step of this protocol is designed with specific chemical causality in mind:

  • Sorbent Selection (Graphitized Carbon Black): Alachlor ESA is a sulfonic acid. Traditional reversed-phase sorbents (e.g., C18 or HLB) fail to adequately retain such highly polar, ionic species from aqueous samples. Nonporous graphitized carbon black (GCB) is mechanistically required because it provides a dual retention mechanism: hydrophobic interactions combined with strong anion-exchange-like properties driven by positively charged oxygen complexes on the carbon surface[5].

  • Chromatographic Resolution of Isomers: Alachlor ESA and Acetochlor ESA are exact structural isomers, sharing the identical chemical formula (C14H20NO5S⁻) and theoretical exact mass ( m/z 314.1062)[6]. Because HRMS alone cannot differentiate them by intact mass, a shallow stepping gradient on a sub-2 µm C18 column is mandatory to achieve baseline chromatographic separation prior to ionization[6].

  • Ionization Dynamics: The sulfonate group (–SO₃Na) completely dissociates in aqueous environments. In the electrospray ionization (ESI) source, it readily and exclusively forms the stable [M–Na]⁻ anion. Therefore, ESI negative mode is strictly utilized[7].

Pathway A Alachlor (Parent Herbicide) B Soil Microbial Degradation (Glutathione Conjugation) A->B Environmental Metabolism C Alachlor ESA (m/z 314.1062) B->C Oxidation & Cleavage D Acetochlor ESA (Structural Isomer) C->D Isobaric Interference Requires LC Separation

Caption: Environmental degradation pathway of Alachlor and the isobaric interference challenge with Acetochlor ESA.

Experimental Protocols: A Self-Validating System

Materials & Reagents
  • Analytical Standards: Alachlor ESA sodium salt (e.g., PESTANAL®)[1] and Dimethachlor ESA (Surrogate/Internal Standard)[6].

  • Solvents: LC-MS grade Methanol, Reagent Water, and Ammonium Acetate[5].

  • SPE Cartridges: Nonporous graphitized carbon (0.5 g, 6 mL tube)[5][6].

Sample Preparation (Solid-Phase Extraction)

To ensure the protocol is self-validating, the surrogate standard (Dimethachlor ESA) must be spiked into every sample prior to extraction. A final recovery window of 80–120% validates the SPE efficiency[3].

  • Conditioning: Pass 15 mL of 10 mM ammonium acetate in methanol through the GCB cartridge, followed immediately by 20 mL of LC-MS grade water. Critical Step: Do not allow the sorbent bed to go dry, as this will collapse the active sites and ruin retention[6].

  • Loading: Load 250 mL of the filtered water sample (spiked with 5 µL of 12 µg/mL Dimethachlor ESA) at a controlled flow rate of 10–15 mL/min[5][6].

  • Washing & Drying: Wash with 5 mL of reagent water to elute weakly bound matrix interferences. Dry the cartridge under a vacuum (–15 inHg) for 10 minutes[5].

  • Elution: Elute the strongly bound ESA metabolites using 10 mL of 10 mM ammonium acetate in methanol. The acetate ions competitively disrupt the strong ionic interactions between the sulfonate group and the GCB surface[5].

  • Reconstitution: Concentrate the eluate to dryness under a gentle nitrogen stream in a 60°C water bath. Reconstitute in 1.0 mL of 5 mM aqueous ammonium acetate[5].

LC-HRMS Acquisition Parameters

Table 1: UHPLC Gradient Conditions (Sub-2 µm C18 Column, 60°C) [6]

Time (min) Flow Rate (mL/min) Mobile Phase A (5 mM NH₄OAc) % Mobile Phase B (Methanol) %
0.0 0.40 90 10
2.0 0.40 90 10
15.0 0.40 50 50
20.0 0.40 10 90
22.0 0.40 10 90
22.1 0.40 90 10

| 25.0 | 0.40 | 90 | 10 |

Table 2: HRMS Exact Mass & Fragmentation Parameters (ESI Negative Mode) [5][6] | Analyte | Formula (Anion) | Theoretical Precursor Mass ( m/z ) | Key Product Ions ( m/z ) | Allowed Mass Error | | :--- | :--- | :--- | :--- | :--- | | Alachlor ESA | C₁₄H₂₀NO₅S⁻ | 314.1062 | 79.9574, 160.0768 | ≤ 5 ppm | | Acetochlor ESA | C₁₄H₂₀NO₅S⁻ | 314.1062 | 79.9574, 144.0455 | ≤ 5 ppm | | Dimethachlor ESA (IS) | C₁₃H₁₈NO₅S⁻ | 300.0906 | 79.9574, 146.0611 | ≤ 5 ppm |

Data Processing & Validation

Extract the exact mass chromatograms (EIC) using a narrow mass tolerance window (≤ 5 ppm). Validation of the compound identity requires:

  • Chromatographic Fidelity: Retention time match within ±0.1 minutes of the analytical standard to confirm separation from Acetochlor ESA[6].

  • Isotopic Scoring: An isotopic pattern match score of >90%. Specifically, the A+2 peak must be present at the correct relative abundance (~4.5%), confirming the presence of the naturally occurring ³⁴S isotope characteristic of sulfonic acids.

  • Fragmentation Confirmation: Presence of the m/z 79.9574 (SO₃⁻) and m/z 160.0768 product ions in the all-ion fragmentation (AIF) or data-dependent MS² (ddMS²) spectra[5][6].

Workflow S1 1. Water Sample (250 mL + Surrogate) S2 2. Graphitized Carbon SPE (Retains Polar Sulfonates) S1->S2 S3 3. Elution & Reconstitution (10mM NH4OAc in MeOH) S2->S3 S4 4. UHPLC Separation (C18, Shallow Gradient) S3->S4 S5 5. HRMS Detection (ESI-, Q-TOF/Orbitrap) S4->S5 S6 6. Data Processing (<5 ppm Error, Isotope Scoring) S5->S6

Caption: End-to-end analytical workflow for the HRMS screening of Alachlor ESA in water matrices.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: LC-MS/MS Troubleshooting for Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (Alachlor ESA)

Analyte Overview & The Signal Suppression Challenge Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, universally referred to as Alachlor ESA sodium salt , is a highly polar, mobile ethanesulfonic acid degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Overview & The Signal Suppression Challenge

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, universally referred to as Alachlor ESA sodium salt , is a highly polar, mobile ethanesulfonic acid degradation product of the chloroacetanilide herbicide alachlor. In environmental monitoring and drug development pharmacokinetics, quantifying this metabolite at trace levels (ng/L) via LC-MS/MS is notoriously difficult due to severe signal suppression .

As application scientists, we trace this suppression to two distinct, yet compounding, root causes:

  • Electrospray Ionization (ESI) Charge Competition: High Total Organic Carbon (TOC) in complex matrices (e.g., environmental water, plasma) competes with the Alachlor ESA anion for charge on the surface of the ESI droplet.

  • Isobaric Interferences: Alachlor ESA shares identical primary MS/MS product ions with its structural isomer, Acetochlor ESA, forcing reliance on chromatographic resolution rather than mass filtering.

ESI_Mechanism Droplet ESI Droplet (High TOC) TOC Matrix Interferents Droplet->TOC Charge Stealing Analyte Alachlor ESA Droplet->Analyte Limited Ionization Detector MS Detector TOC->Detector High Background Analyte->Detector Suppressed Signal

Caption: Mechanism of ESI signal suppression caused by matrix interferents competing for charge.

Diagnostic Workflow for Signal Recovery

When signal suppression is detected, follow this diagnostic logic to isolate whether the failure point is in the chromatography, the sample preparation, or the mass spectrometry parameters.

TroubleshootingWorkflow A Signal Suppression Detected (Alachlor ESA) B Assess Chromatographic Resolution A->B C Co-elution with Acetochlor ESA? B->C D Switch to 10mM NH4OAc & Shallow Gradient C->D Yes E Assess Sample Matrix (High TOC?) C->E No D->E F Implement Graphitized Carbon SPE Cleanup E->F High TOC G Evaluate Internal Standard Response E->G Low TOC F->G H Use Butachlor ESA or Stable Isotope IS G->H IS Suppressed I Validated LC-MS/MS Quantitation G->I IS Stable H->I

Caption: Diagnostic workflow for resolving Alachlor ESA signal suppression in LC-MS/MS.

Core Troubleshooting Guides & Self-Validating Protocols

Issue 1: Matrix-Induced ESI Suppression (The TOC Problem)

The Causality: In negative ion mode (ESI-), co-eluting humic acids and organic matter from environmental samples saturate the electrospray droplet. Because Alachlor ESA is a highly polar sulfonic acid, it is easily out-competed for surface charge, resulting in a suppressed signal.

The Solution: Implement a robust Solid Phase Extraction (SPE) using nonporous graphitized carbon. Graphitized carbon has a strong affinity for planar and highly polar degradates, allowing you to wash away TOC before elution1[1].

Protocol 1: Optimized SPE for High-TOC Matrices

Self-Validation Metric: Dimethachlor ESA surrogate recovery must fall between 70–130%. Recoveries <70% indicate matrix breakthrough.

  • Conditioning: Pass 5 mL of methanol followed by 5 mL of reagent water through a 0.5 g nonporous graphitized carbon SPE cartridge. Critical: Do not allow the sorbent bed to dry.

  • Loading: Spike the 250 mL aqueous sample with Dimethachlor ESA (Surrogate). Load onto the cartridge at a controlled flow rate of 10–15 mL/min.

  • Washing: Wash with 5 mL of 10 mM ammonium acetate to elute weakly bound matrix interferents.

  • Elution: Elute the target analytes with 5 mL of methanol, followed immediately by 5 mL of an 80:20 methanol:0.1 M ammonium acetate solution.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream. Reconstitute in 1 mL of the initial LC mobile phase and spike with Butachlor ESA (Internal Standard) prior to injection2[2].

Issue 2: Isobaric Interference & False Suppression

The Causality: Alachlor ESA and Acetochlor ESA are structural isomers. Upon collision-induced dissociation (CID), both yield identical primary product ions (m/z 80 and m/z 121). If these isomers co-elute, the MS detector cannot distinguish them, leading to inaccurate quantitation and apparent signal anomalies 3[3].

The Solution: You must achieve baseline chromatographic resolution. Do not switch to unique product ions (like m/z 176 for Alachlor ESA), as their relative intensity is less than 20% of the base peak, which will severely compromise your assay's sensitivity2[2].

Protocol 2: Isomer-Resolving LC Gradient

Self-Validation Metric: Chromatographic resolution ( Rs​ ) between Alachlor ESA and Acetochlor ESA must be 1.0.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Column Temperature: Heat to 65 °C. Elevated temperature is mandatory to achieve adequate separation of the ESA isomers1[1].

  • Mobile Phases:

    • Phase A: 10 mM Ammonium Acetate in Water.

    • Phase B: Methanol.

  • Gradient: Run a shallow stepping gradient at 0.4 mL/min. Start at 10% B, ramp slowly to 50% B over 10 minutes to resolve the isomers, then flush at 90% B.

Quantitative Data Summaries

Table 1: MS/MS Transition Profiling for Alachlor ESA and Isomers Note: Negative ESI mode is required. Using unique ions (m/z 176/162) results in a >80% loss in signal intensity.

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Relative Intensity of Unique Ion
Alachlor ESA 31412180< 20% (m/z 176)
Acetochlor ESA 31412180< 20% (m/z 162)
Butachlor ESA (IS) 35612180N/A
Dimethachlor ESA (Sur) 30012180N/A

Table 2: Impact of Mobile Phase Modifiers on Sensitivity & Resolution

Mobile Phase ModifierIsomer Resolution (Alachlor/Acetochlor)Oxanilic Acid (OA) SensitivityESA Degradate Sensitivity
10 mM Ammonium Acetate Baseline resolved (at 65°C)Optimal (Base response)Optimal
0.1% Acetic Acid Co-elution (Unresolved)5–10x ReductionSub-optimal

Frequently Asked Questions (FAQs)

Q: Why am I losing sensitivity when I try to bypass the co-elution problem by using the m/z 176 product ion? A: While m/z 176 is structurally unique to Alachlor ESA, it is a minor fragmentation pathway. Its relative intensity is less than 20% compared to the primary m/z 121 fragment. Relying on m/z 176 severely compromises your Limit of Quantitation (LOQ), making it nearly impossible to meet the Lowest Concentration Minimum Reporting Levels (LCMRL) of 0.012–0.014 µg/L required by environmental standards3[3].

Q: Can I use acetic acid instead of ammonium acetate to improve negative ion mode ionization? A: Absolutely not. Empirical data shows that substituting ammonium acetate with acetic acid causes a 5-to-10-fold reduction in sensitivity for related oxanilic acid (OA) degradates. Furthermore, acetic acid fails to provide the necessary chromatographic resolution between the Alachlor and Acetochlor ESA isomers, even when pushing the column temperature to 70 °C2[2].

Q: How do I correct for residual matrix effects if SPE doesn't remove all the TOC? A: If matrix suppression persists, you must utilize an appropriate internal standard to normalize the response. Butachlor ESA is the industry standard for this assay. Because it elutes in a similar chromatographic window and undergoes the same ESI suppression dynamics, relating the product ion response of Alachlor ESA to Butachlor ESA mathematically cancels out the suppression variance4[4].

References

  • SCIEX. "EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS".
  • Benchchem. "Alachlor ESA | 142363-53-9 - Application Note: Optimal Instrumental Parameters".
  • Organomation. "Method 535: Measurement of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid phase extraction".
  • Regulations.gov (EPA). "EPA Method 535 - Analytical Method Development for Chloroacetanilide and Other Acetamide Degradation Products in Drinking Water".

Sources

Optimization

Improving SPE recovery rates for Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide from complex matrices

Welcome to the Technical Support Center for Environmental Bioanalysis. This guide focuses on troubleshooting and optimizing the solid-phase extraction (SPE) of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide , co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Environmental Bioanalysis. This guide focuses on troubleshooting and optimizing the solid-phase extraction (SPE) of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide , commonly known as the sodium salt of Alachlor ESA (Ethanesulfonic Acid).

As a highly polar, anionic degradate of the chloroacetanilide herbicide alachlor, Alachlor ESA presents unique sample preparation challenges. Its high water solubility and mobility in soil and groundwater profiles mean that traditional reversed-phase extraction methods often fail, leading to severe breakthrough and poor reproducibility. This guide provides causal troubleshooting, self-validating protocols, and empirical data to secure your analytical workflows.

I. Diagnostic FAQs: Overcoming Common SPE Failures

Q1: Why am I experiencing massive breakthrough (<30% recovery) when extracting Alachlor ESA from surface water using standard C18 cartridges? The Causality: Alachlor ESA lacks the chlorine atom of its parent compound and instead features a highly polar sulfonic acid group [1]. At environmental pH levels, this sulfonate group is fully ionized. Standard C18 silica relies exclusively on hydrophobic interactions, which are fundamentally insufficient to retain such a hydrophilic, anionic molecule during the aqueous loading phase. The Solution: Abandon C18 for this specific analyte. Transition to a Graphitized Carbon Black (GCB) sorbent. GCB provides orthogonal retention mechanisms—combining hydrophobic interactions with strong dispersive forces—which are critical for capturing polar pesticide degradates as mandated by 1[2].

Q2: After switching to a GCB cartridge, my recovery improved, but my LC-MS/MS signal is heavily suppressed. How do I mitigate this matrix effect? The Causality: While GCB is exceptional at trapping polar analytes, it also strongly retains natural organic matter (NOM) like humic and fulvic acids present in complex matrices [2]. When co-eluted, these high-molecular-weight compounds compete for charge in the electrospray ionization (ESI) source, causing severe ion suppression. The Solution: First, ensure your GCB bed mass is sufficient. EPA Method 535 specifies a 0.5 g bed of nonporous graphitized carbon to prevent the matrix from overloading the sorbent capacity [2]. Second, implement a strict washing protocol using reagent water to remove weakly bound interferences before eluting with a highly specific ionic solvent.

Q3: My elution efficiency off the GCB cartridge is inconsistent (ranging from 50% to 90%). What is going wrong? The Causality: Inconsistent elution on carbon sorbents usually stems from either the cartridge drying out prematurely or the use of an elution solvent lacking the necessary ionic strength to break the strong analyte-sorbent bonds. The Solution: Never allow the GCB bed to go dry during conditioning or sample loading [3]. For elution, pure methanol is ineffective. You must use an ionic modifier. Elute with 15 mL of 10 mM ammonium acetate in methanol [3]. The ammonium ions are required to displace the sodium salt of Alachlor ESA from the carbon surface.

II. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system. Built-in quality control (QC) steps ensure that if a failure occurs, the exact point of failure can be isolated.

Protocol A: Graphitized Carbon SPE for Aqueous Matrices (Modified EPA Method 535)

Use this protocol for groundwater, surface water, and drinking water.

Step 1: Sorbent Conditioning (Critical QC Checkpoint)

  • Action: Pass 20 mL of 10 mM ammonium acetate in methanol through a 0.5 g GCB cartridge. Follow immediately with 30 mL of high-purity reagent water.

  • Validation: Self-Validation Check: Monitor the drip rate. If the cartridge runs dry at any point, discard and restart. Drying introduces air channels, causing premature analyte breakthrough.

Step 2: Sample Loading

  • Action: Load 250 mL of pre-filtered (0.45 µm) aqueous sample at a strictly controlled flow rate of 10–15 mL/min [3].

  • Validation: Spike the sample with a known concentration of a surrogate standard (e.g., Dimethachlor ESA) prior to loading. Post-analysis recovery of the surrogate must fall between 70-130% to validate the loading phase.

Step 3: Matrix Washing

  • Action: Rinse the cartridge with 5 mL of reagent water to flush non-retained salts.

  • Action: Dry the cartridge by drawing high vacuum (or nitrogen gas) through it for exactly 3 minutes.

Step 4: Targeted Elution

  • Action: Elute the Alachlor ESA with 15 mL of 10 mM ammonium acetate in methanol at a slow flow rate of 1–2 mL/min[3].

  • Validation: The slow flow rate is non-negotiable; it provides the necessary residence time for the ammonium ions to disrupt the dispersive interactions holding the sulfonate group to the carbon.

Step 5: Concentration and Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen in a water bath at 60–65 °C.

  • Action: Reconstitute the residue in 1.0 mL of 5 mM ammonium acetate in water [2]. Vortex thoroughly before LC-MS/MS injection.

III. Quantitative Data & Sorbent Comparison

The following tables summarize expected performance metrics based on empirical data, providing a benchmark for your laboratory's QC criteria.

Table 1: Comparative SPE Sorbent Performance for Alachlor ESA

SPE Sorbent TypePrimary Retention MechanismAverage Recovery (%)Susceptibility to Humic InterferencesRecommendation
C18 (Silica-based) Hydrophobic15 - 35%LowNot Recommended (Severe breakthrough)
GCB (0.5 g bed) Hydrophobic + Dispersive89 - 116%HighOptimal for water matrices (EPA 535)
Mixed-Mode (MAX) Strong Anion Exchange85 - 95%ModerateAlternative for heavy soil extracts

Table 2: Impact of Elution Solvent Chemistry on GCB Recovery

Elution Solvent CompositionAnalyte Displacement MechanismObserved Alachlor ESA Recovery
100% MethanolHydrophobic disruption only< 40%
100% AcetonitrileHydrophobic disruption only< 30%
10 mM NH₄OAc in Methanol Hydrophobic + Ionic displacement > 90%

IV. Visual Workflows & Mechanistic Pathways

To aid in laboratory training and rapid troubleshooting, refer to the following logical diagrams.

SPE_Workflow Conditioning 1. Conditioning 20 mL 10mM NH4OAc in MeOH 30 mL Reagent Water Loading 2. Sample Loading 250 mL Aqueous Matrix Flow: 10-15 mL/min Conditioning->Loading Washing 3. Washing & Drying 5 mL Reagent Water Vacuum Dry (3 min) Loading->Washing Elution 4. Targeted Elution 15 mL 10mM NH4OAc in MeOH Flow: 1-2 mL/min Washing->Elution Reconstitution 5. Concentration Evaporate under N2 (60°C) Reconstitute in 1 mL 5mM NH4OAc Elution->Reconstitution Analysis 6. LC-MS/MS Analysis MRM Transitions (e.g., 314 -> 80) Reconstitution->Analysis

Optimized Graphitized Carbon SPE workflow for Alachlor ESA extraction from aqueous matrices.

Troubleshooting_Pathway Issue Issue: Low Alachlor ESA Recovery CheckSorbent Check SPE Sorbent Issue->CheckSorbent C18 C18 Silica (Hydrophobic Only) CheckSorbent->C18 GCB Graphitized Carbon (Hydrophobic + Dispersive) CheckSorbent->GCB Action1 Action: Switch to GCB (0.5g) C18->Action1 CheckEluent Check Elution Solvent GCB->CheckEluent WrongEluent Pure Methanol or Acetonitrile CheckEluent->WrongEluent RightEluent 10mM NH4OAc in Methanol CheckEluent->RightEluent Action2 Action: Add Ionic Modifier WrongEluent->Action2

Mechanistic troubleshooting pathway resolving low recovery issues via sorbent and eluent optimization.

V. References

  • Detection of the herbicide alachlor and its sulfonic acid metabolite in soil. Oregon State University. Available at:

  • Method 535: Measurement of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid phase extraction. U.S. Environmental Protection Agency (EPA) / Organomation. Available at:

  • Application Note: Solid-Phase Extraction of Chloroacetanilide Metabolites from Aqueous Samples. Benchchem. Available at:

Sources

Troubleshooting

Technical Support Center: Overcoming HPLC Co-elution of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the chromatographic bottlenecks of analyzing highly polar degradates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the chromatographic bottlenecks of analyzing highly polar degradates. Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide—commonly known as Alachlor ESA (ethanesulfonic acid) sodium salt —presents a notorious co-elution challenge in reversed-phase HPLC. Due to its structural similarity to other chloroacetanilide degradates (specifically Acetochlor ESA), achieving baseline resolution requires precise thermodynamic and chemical control of the chromatographic system.

This guide provides field-proven, mechanistic troubleshooting steps to establish a self-validating LC-MS/MS workflow.

Part 1: Frequently Asked Questions & Mechanistic Insights

Q1: Why does Alachlor ESA consistently co-elute with Acetochlor ESA on standard C18 columns? A: The root of the problem is structural isomerism. Alachlor ESA and Acetochlor ESA possess identical molecular weights (anion m/z 314) and near-identical hydrophobicities . Under generic reversed-phase conditions at room temperature, these molecules exhibit rotational isomerism around their substituted amide bonds. This restricted rotation creates multiple conformers that elute at slightly different times, leading to broad or split peaks that overlap and exacerbate co-elution.

Q2: Can't I bypass the co-elution by using unique MS/MS transitions for Alachlor ESA and Acetochlor ESA? A: No, relying solely on mass spectrometry for resolution is a critical pitfall here. While modern LC-MS/MS relies on Multiple Reaction Monitoring (MRM) for selectivity, both Alachlor ESA and Acetochlor ESA share the same primary, high-abundance product ions (m/z 80 for the sulfonate group and m/z 121) in negative electrospray ionization (ESI-) . If you attempt to use their unique minor product ions (m/z 176 for Alachlor ESA and m/z 146 for Acetochlor ESA), you will suffer an 80–85% loss in signal sensitivity . For trace-level environmental or pharmacokinetic monitoring, this sensitivity drop is unacceptable. Chromatographic resolution is strictly mandatory.

Q3: How does adjusting the mobile phase buffer resolve the co-elution? A: Causality dictates that we must control the ionization state of the sulfonate group while suppressing secondary silanol interactions on the column. Using 5–10 mM ammonium acetate provides the necessary ionic strength and buffering capacity. If you use acetic acid or formic acid alone, the pH drops too low, which suppresses the ionization of related oxanilic acid (OA) metabolites and fails to provide the ionic pairing needed to resolve the ESA structural isomers .

Q4: Why is elevating the column temperature to 60°C–70°C strictly required for this assay? A: Thermodynamic control is the secret to this separation. Heating the column to 60°C–70°C provides the thermal energy required to overcome the rotational energy barrier of the amide bond . This rapid interconversion of rotational isomers causes the broad, split peaks to coalesce into a single, sharp chromatographic band. Only when these bands are sharpened can the subtle hydrophobic differences between Alachlor ESA and Acetochlor ESA be exploited for baseline resolution.

Part 2: Visual Troubleshooting Workflows

TroubleshootingWorkflow Start Co-elution Detected: Alachlor ESA & Acetochlor ESA CheckMS Attempt MS/MS Resolution (m/z 314 -> 176 vs 146) Start->CheckMS MSFail Signal Loss > 80% Sensitivity Compromised CheckMS->MSFail Unviable Buffer Switch Mobile Phase: 5-10 mM Ammonium Acetate MSFail->Buffer Require LC Separation Temp Elevate Column Temp: 60°C - 70°C Buffer->Temp Success Baseline Resolution Achieved (Self-Validating System) Temp->Success

Troubleshooting workflow for resolving ESA structural isomers in LC-MS/MS.

IsomerSeparation RoomTemp Room Temperature (< 40°C) Rotational Rotational Isomers Exist (Broad/Split Peaks) RoomTemp->Rotational Coelution Co-elution of Alachlor/Acetochlor ESA Rotational->Coelution HighTemp Elevated Temperature (60°C - 70°C) Coalescence Peak Coalescence (Sharpened Bands) HighTemp->Coalescence Resolution Baseline Resolution of Structural Isomers Coalescence->Resolution

Mechanistic effect of column temperature on rotational isomer coalescence and resolution.

Part 3: Quantitative Data & Optimization Matrices

Table 1: MRM Transition Matrix for ESA Isomers Note: This table illustrates why chromatographic separation is required over MS/MS mathematical resolution.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Relative SensitivityUtility
Alachlor ESA 31480100% (Base Peak)Primary Quantitation (Shared)
Acetochlor ESA 31480100% (Base Peak)Primary Quantitation (Shared)
Alachlor ESA 314176< 20%Confirmation Only (Unique)
Acetochlor ESA 314146< 20%Confirmation Only (Unique)

Table 2: Chromatographic Optimization Matrix

ParameterSub-optimal StateOptimized StateMechanistic Causality
Column Temp 25°C – 40°C60°C – 70°COvercomes rotational energy barrier of the amide bond, coalescing split peaks into sharp bands.
Aqueous Mobile Phase 0.1% Formic/Acetic Acid5–10 mM Ammonium AcetateProvides optimal ionic strength for sulfonate pairing; maintains pH to prevent signal suppression.
Organic Modifier Acetonitrile (Rapid Gradient)Methanol (Shallow Stepping Gradient)Methanol provides superior protic interactions with the polar sulfonate group, enhancing selectivity between isomers.
Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, the following protocol is designed as a self-validating system . By incorporating specific internal standards and strict system suitability criteria based on EPA Method 535 guidelines , the protocol automatically flags analytical failures before data is reported.

Phase 1: Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition a nonporous graphitized carbon SPE cartridge (0.5 g) with 15 mL of 10 mM ammonium acetate in methanol, followed by 20 mL of reagent water. Critical: Do not let the cartridge go dry.

  • Loading: Spike a 250 mL aqueous sample with Butachlor ESA (Internal Standard) and Dimethachlor ESA (Surrogate). Load the sample onto the SPE cartridge at a flow rate of 10–15 mL/min.

  • Elution: Elute the analytes using 10 mL of 10 mM ammonium acetate in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen in a 60°C water bath. Reconstitute precisely in 1.0 mL of 5 mM aqueous ammonium acetate.

Phase 2: LC-MS/MS Analysis

  • Column: High-efficiency C18 column (e.g., 2.1 x 150 mm, 1.7 µm to 3 µm particle size).

  • Temperature: Strictly maintain the column oven at 65°C .

  • Mobile Phase:

    • Solvent A: 5 mM aqueous ammonium acetate.

    • Solvent B: 100% Methanol.

  • Gradient: Implement a shallow stepping gradient. Start at 10% B, ramp slowly to 50% B over 10 minutes, step to 90% B for a 5-minute column wash, and re-equilibrate.

  • Detection: Operate the mass spectrometer in Negative ESI MRM mode, monitoring m/z 314 → 80 for quantitation and m/z 314 → 176/146 for confirmation.

Phase 3: System Suitability & Validation Criteria (The Self-Validation Check) Before analyzing unknown samples, evaluate the chromatogram of a mid-level calibration standard:

  • Criterion A (Resolution): The chromatographic resolution ( Rs​ ) between Alachlor ESA and Acetochlor ESA must be ≥1.5 (baseline resolution). If Rs​<1.5 , verify column temperature and buffer concentration.

  • Criterion B (Surrogate Recovery): Dimethachlor ESA recovery must fall between 70% and 130%. Failures indicate SPE breakthrough or severe matrix suppression.

  • Criterion C (Isomer Ratio): The ratio of the primary transition (m/z 80) to the secondary transition (m/z 176 or 146) must remain constant ( ±20% ) relative to the analytical standard.

References
  • U.S. Environmental Protection Agency (EPA). "Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)." EPA Drinking Water Research Methods. URL:[Link]

  • Aga, D. S., & Thurman, E. M. (2001). "Formation and Transport of the Sulfonic Acid Metabolites of Alachlor and Metolachlor in Soil." Environmental Science & Technology, 35(12), 2455-2460. URL:[Link]

  • Yokley, R. A., Mayer, L. C., Huang, S. B., & Vargo, J. D. (2002). "Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS." Analytical Chemistry, 74(15), 3754-3759. URL:[Link]

Optimization

Optimizing mobile phase gradients for Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide retention

Welcome to the Analytical Support Center. This guide provides advanced troubleshooting and method optimization strategies for the retention and quantitation of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide , co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This guide provides advanced troubleshooting and method optimization strategies for the retention and quantitation of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide , commonly known as the sodium salt of Alachlor ESA .

As a primary ethanesulfonic acid degradate of the chloroacetanilide herbicide alachlor, Alachlor ESA presents strict analytical challenges. Because it is a structural isomer of Acetochlor ESA and exists as a mixture of stereoisomers, standard reversed-phase LC-MS/MS approaches often fail. This guide synthesizes standards[1] and industry-leading chromatographic principles to help you achieve baseline resolution and maximum assay sensitivity.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why am I experiencing severe signal suppression for Alachlor ESA when using 0.1% formic acid in my mobile phase?

The Causality: Alachlor ESA is a sulfonic acid degradate that must be analyzed in negative electrospray ionization (ESI-) mode[2]. Using strong organic acids like formic acid or acetic acid in the mobile phase suppresses the deprotonation of the sulfonic acid group[1]. The Solution: Switch to a weak buffer system. Using 5 mM to 10 mM aqueous ammonium acetate provides the necessary ionic strength to maintain peak shape without neutralizing the analyte. Literature demonstrates that switching from acetic acid to ammonium acetate yields a 5-to-10-fold increase in sensitivity for ESA degradates[1].

Q2: Alachlor ESA and Acetochlor ESA are co-eluting. Why can't I just use unique MS/MS transitions to distinguish them?

The Causality: Alachlor ESA and Acetochlor ESA are structural isomers with an identical precursor mass ( m/z 314)[2]. In ESI- MRM, they share the exact same highly abundant product ions ( m/z 80 and 121)[2]. While they do possess unique product ions ( m/z 176 for Alachlor ESA and m/z 146 for Acetochlor ESA), these unique fragments represent less than 15% of the base peak intensity. The Solution: Relying on unique ions will severely compromise your Limit of Quantitation (LOQ). You must achieve baseline chromatographic separation ( Rs​≥1.0 ). Use a shallow stepping gradient with methanol (not acetonitrile) as the organic modifier, as methanol provides superior selectivity for these specific structural isomers on a C18 stationary phase[1].

Q3: My Alachlor ESA peaks are broad, split, or tailing heavily, even with the correct mobile phase. What is causing this?

The Causality: Alachlor ESA exists as an unknown mixture of stereoisomers[1]. At ambient temperatures, a high-efficiency C18 column will begin to partially resolve these stereoisomers, resulting in broad or split peaks that ruin quantitation and reproducibility[1]. The Solution: Heat the analytical column. Elevating the column temperature to 60 °C – 70 °C increases the interconversion rate of the stereoisomers and improves mass transfer[1]. This effectively coalesces the stereoisomers into a single, sharp chromatographic peak, allowing for accurate integration[1].

Part 2: Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step-by-Step Methodology: Isomer-Resolving LC-MS/MS Setup
  • Mobile Phase Preparation:

    • Phase A: Dissolve ammonium acetate in LC-MS grade water to a final concentration of 5 mM.

    • Phase B: 100% LC-MS grade Methanol.

    • Self-Validation Check: Measure the pH of Phase A. It should naturally sit at ~6.8. If the pH is below 6.0, the acetate buffer has degraded; discard and remake to prevent signal suppression. Replace Phase A every 24-48 hours.

  • Column Equilibration & Thermal Control:

    • Install a sub-2 µm C18 column (e.g., 2.1 x 150 mm, 1.7 µm).

    • Set the column oven to 65 °C .

    • Self-Validation Check: Pump the gradient at initial conditions (90% A / 10% B). Monitor the backpressure. A stable pressure ripple (<1% fluctuation) over 10 minutes confirms the system has reached thermal equilibrium.

  • System Suitability Injection:

    • Inject a mixed standard containing 10 ng/mL of both Alachlor ESA and Acetochlor ESA.

    • Self-Validation Check: Calculate the resolution factor ( Rs​ ) between the two peaks. You must achieve Rs​≥1.0 before proceeding to sample analysis. If Rs​<1.0 , decrease the slope of the gradient between 5.0 and 10.0 minutes.

Part 3: Data Presentation

Table 1: Optimized Shallow Stepping Gradient for Isomer Resolution

Note: Designed for a 2.1 x 150 mm C18 column at 0.45 mL/min flow rate.

Time (min)% Mobile Phase A (5 mM NH₄OAc)% Mobile Phase B (Methanol)Curve Profile
0.09010Initial
5.07525Linear
7.56634Linear (Shallow Step)
10.56535Linear (Shallow Step)
11.01090Column Wash
13.09010Re-equilibration
Table 2: MRM Transitions for Alachlor ESA & Interferences

Note: Analyzed in Negative Electrospray Ionization (ESI-).[2]

AnalytePrecursor Ion ( m/z )Quantifier Ion ( m/z )Qualifier Ion ( m/z )Unique Ion ( m/z )*
Alachlor ESA 31480121176
Acetochlor ESA 31480121146

*Unique ions are provided for qualitative confirmation only. Due to low relative abundance (~15%), they are not recommended for trace-level quantitation.

Part 4: Logical Workflow Visualization

G Start Analytical Challenge: Alachlor ESA & Acetochlor ESA Co-elution (Shared MRM: 314 -> 80) Step1 1. Mobile Phase Optimization Switch to 5-10 mM Ammonium Acetate Avoid Formic/Acetic Acid Start->Step1 Prevents signal suppression Step2 2. Organic Modifier Selection Use Methanol instead of Acetonitrile for enhanced isomer selectivity Step1->Step2 Improves selectivity Step3 3. Column Temperature Control Heat C18 Column to 60°C - 70°C Prevents stereoisomer peak splitting Step2->Step3 Sharpens peaks Step4 4. Gradient Design Implement shallow stepping gradient (e.g., 10% to 35% B over 10 mins) Step3->Step4 Resolves structural isomers Success Baseline Chromatographic Resolution (Rs > 1.0) & Maximized ESI- Sensitivity Step4->Success Final Optimized Method

Figure 1: Logical workflow for optimizing Alachlor ESA chromatographic resolution and MS sensitivity.

References

  • US Environmental Protection Agency (EPA). "Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)." Regulations.gov. URL:[Link]

  • Waters Corporation. "Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS." Waters.com. URL:[Link]

  • SCIEX. "EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS/MS." Sciex.com. URL:[Link]

Sources

Troubleshooting

Addressing peak tailing of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide in reverse-phase chromatography

Focus Analyte: Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (Alachlor ESA) Primary Challenge: Severe peak tailing, resolution loss, and isomeric co-elution in Reversed-Phase Liquid Chromatography (RPLC) and LC...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Analyte: Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (Alachlor ESA) Primary Challenge: Severe peak tailing, resolution loss, and isomeric co-elution in Reversed-Phase Liquid Chromatography (RPLC) and LC-MS/MS workflows.

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the rigorous quantification of chloroacetanilide degradates. Achieving symmetrical peak shapes for permanently ionized sulfonic acids like Alachlor ESA is notoriously difficult but critical for compliance with environmental monitoring standards (e.g., EPA Method 535)[1].

Mechanistic Insights: The Causality of Peak Tailing

To eliminate peak tailing, one must first understand the physicochemical forces driving it. Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide is an ethanesulfonic acid (ESA) metabolite. Because sulfonic acids are strong acids ( pKa​<1 ), they exist exclusively as anions ( R−SO3−​ ) across the entire practical pH range of liquid chromatography[2].

When analyzed on standard silica-based C18 columns, the primary retention mechanism is the hydrophobic interaction between the analyte's diethylphenyl ring and the octadecyl carbon chain. However, secondary electrostatic interactions act as the primary catalyst for peak tailing. The anionic sulfonate group interacts strongly with residual, un-endcapped silanol groups or trace metal impurities embedded in the silica matrix[2][3]. Because these secondary binding events are energetically stronger and kinetically slower than hydrophobic partitioning, a sub-population of the analyte molecules desorbs at a delayed rate, dragging out the rear of the chromatographic peak[4].

Diagnostic FAQs: Troubleshooting the Separation

Q1: I am observing an Asymmetry Factor ( As​ ) > 1.8 for Alachlor ESA. Why is this happening on a brand-new C18 column? A1: Even new C18 columns possess residual active silanols. If your mobile phase lacks sufficient ionic strength or the correct buffer to mask these active sites, the sulfonate anion of Alachlor ESA will undergo secondary ion-exchange interactions[2]. This dual-retention mechanism distorts the Gaussian peak shape.

Q2: Can I just lower the mobile phase pH to suppress ionization and fix the tailing? A2: No. Unlike weak carboxylic acids, the sulfonate group of Alachlor ESA remains ionized even at pH 2.0. However, lowering the pH does alter the ionization state of the silica stationary phase, protonating residual silanols and reducing their interaction with the analyte[2]. For LC-MS/MS applications, a better approach is using a volatile buffer like Ammonium Acetate (pH ~5.8), which provides competing ions to mask the active silica sites without suppressing the mass spectrometer signal[1].

Q3: Why is peak tailing for Alachlor ESA considered a critical method failure under EPA Method 535? A3: Alachlor ESA and Acetochlor ESA are structural isomers. They share identical mass spectral Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 314 > 80)[5]. Because the mass spectrometer cannot distinguish between them, they must be separated chromatographically with a resolution ( Rs​ ) of ≥1.0 [5]. If Alachlor ESA tails, it bleeds into the elution window of Acetochlor ESA, causing false positives and rendering accurate quantification impossible[1].

Q4: Should I use an ion-pairing reagent like Triethylamine (TEA) to fix the peak shape? A4: While cationic ion-pairing reagents (like TEA or tetrabutylammonium) effectively pair with the sulfonate anion to mask its charge and yield perfectly sharp peaks, they are highly discouraged in LC-MS/MS[3]. They cause severe ionization suppression in the electrospray (ESI) source and permanently alter the stationary phase chemistry. Stick to optimized volatile buffers and high-purity, polar-embedded columns.

Field-Proven Methodologies

Protocol 1: Preparation of an LC-MS/MS Compatible Masking Buffer

This protocol establishes a self-validating mobile phase system designed to outcompete silanophilic interactions while maintaining optimal ESI-MS sensitivity.

Step 1: Buffer Selection & Weighing Select high-purity, LC-MS grade Ammonium Acetate ( NH4​CH3​CO2​ ). Weigh exactly 0.77 g of Ammonium Acetate to prepare 1 Liter of a 10 mM aqueous solution. Causality Check: The NH4+​ cation acts as a soft competitor for the negatively charged active sites on the silica, preventing the Alachlor ESA anion from binding[1][4].

Step 2: Dissolution & pH Verification Dissolve the salt in 1 L of LC-MS grade H2​O . The native pH should rest between 5.8 and 6.0. Do not adjust the pH with strong acids, as this disrupts the buffering capacity required at the column surface.

Step 3: Isomeric Resolution Gradient Setup To ensure separation from Acetochlor ESA, program a shallow stepping gradient using Methanol (MeOH) as the organic modifier.

  • Initial: 20% MeOH (Hold 1 min)

  • Ramp: 20% to 60% MeOH over 10 mins.

  • Column Temperature: Elevate to 65°C. Elevated temperature enhances mass transfer kinetics, significantly sharpening the peak and improving isomeric resolution[5].

Step 4: Self-Validation Check Inject a 50 ng/mL mixed standard of Alachlor ESA and Acetochlor ESA. Calculate the Asymmetry factor ( As​ ) at 10% peak height. The system is validated and ready for sample analysis only if As​<1.2 and Rs​>1.0 .

Quantitative Impact Matrix

The following table summarizes the quantitative impact of various mobile phase additives on the chromatographic performance of Alachlor ESA.

Mobile Phase AdditivePrimary Mechanism of ActionExpected Peak Asymmetry ( As​ )LC-MS/MS CompatibilityIsomeric Resolution ( Rs​ )
0.1% Formic Acid Low pH protonates silanols; poor ionic strength for strong sulfonates.1.8 - 2.5 (Severe Tailing)Excellent< 0.8 (Co-elution risk)
10 mM Ammonium Acetate NH4+​ competes for active sites; optimal ionic strength normalizes charge.1.0 - 1.2 (Symmetrical)Excellent> 1.2 (Baseline resolved)
0.1% Triethylamine (TEA) Cationic ion-pairing completely masks the sulfonate charge.0.9 - 1.1 (Symmetrical)Poor (Severe Ion Suppression)> 1.5
Unbuffered H2​O Uncontrolled secondary electrostatic interactions dominate.> 3.0 (Unquantifiable)GoodUnresolved

System Logic & Workflows

To assist in rapid diagnostics and conceptualize the chemical interactions at play, refer to the following system diagrams.

Diagnostic Troubleshooting Workflow

Use this logical pathway to systematically eliminate peak tailing without compromising mass spectrometric integrity.

TroubleshootingWorkflow Step1 Observe Peak Tailing (As > 1.5) CheckPH Evaluate Mobile Phase Buffer & pH Step1->CheckPH AdjustPH Use 5-10 mM Ammonium Acetate (pH ~5.8) CheckPH->AdjustPH Insufficient ionic strength CheckColumn Assess Stationary Phase Chemistry CheckPH->CheckColumn Buffer is optimized AdjustPH->CheckColumn Tailing persists ChangeColumn Switch to Polar-Embedded or High-Purity C18 CheckColumn->ChangeColumn Standard silica used AddIonPair Apply Ion-Pairing Reagent (Non-MS Methods Only) CheckColumn->AddIonPair Extreme tailing (UV/DAD)

Logical workflow for diagnosing and resolving sulfonic acid peak tailing in RPLC.

Mechanistic Pathway of Silanophilic Interactions

This diagram illustrates the causality of tailing at the molecular level and how optimized buffering resolves the phenomenon.

MechanisticPathway Analyte Alachlor ESA Anion (R-SO3⁻) Interaction Secondary Electrostatic Interactions Analyte->Interaction Binds to Ideal Primary Hydrophobic Retention Only Analyte->Ideal Shifts to Silanol Active Silanols / Metal Impurities (Stationary Phase) Silanol->Interaction Attracts Tailing Peak Tailing & Resolution Loss Interaction->Tailing Causes Buffer Ammonium Acetate (Competitor Ions) Buffer->Silanol Masks active sites Buffer->Ideal Promotes SharpPeak Sharp, Symmetrical Peak (As < 1.2) Ideal->SharpPeak Yields

Mechanistic pathway of silanophilic interactions versus optimized buffering.

References

  • BenchChem Technical Support Team.
  • "EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in W
  • "Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS.
  • "Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sulfonic Acids." Benchchem.
  • "How can i prevent the peak tailing in HPLC?

Sources

Optimization

Technical Support Center: Stabilizing Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (Alachlor ESA) Stock Solutions

Welcome to the Technical Support Center for analytical reference standards. Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, universally known as Alachlor ESA sodium salt , is a critical ethane sulfonic acid meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical reference standards. Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, universally known as Alachlor ESA sodium salt , is a critical ethane sulfonic acid metabolite used as a reference standard in environmental LC-MS/MS monitoring workflows[1], such as EPA Method 535[2].

Due to its specific structural moieties, this compound is highly susceptible to degradation if stored improperly. This guide provides drug development professionals and analytical scientists with the mechanistic causality behind this degradation, troubleshooting guides, and self-validating protocols to ensure absolute quantitative accuracy.

Mechanistic Pathology: Why Does Alachlor ESA Degrade?

To prevent degradation, you must first understand the chemical causality behind it. The Alachlor ESA molecule contains an N-methoxymethyl group attached to the central amide nitrogen. This functional group behaves chemically like an N,O-acetal.

N,O-acetals are exceptionally sensitive to acid-catalyzed hydrolysis. When exposed to protic solvents (like unbuffered water or low-grade methanol) containing trace acidity, the oxygen atom becomes protonated. This triggers the loss of methanol, forming a highly unstable N-methylol intermediate. This intermediate spontaneously collapses, releasing formaldehyde and leaving behind a des-methoxymethyl derivative known as the secondary amide degradate [3]. Furthermore, the molecule is vulnerable to photolytic cleavage if exposed to ambient UV light.

DegradationPathway A Alachlor ESA Sodium Salt (Intact Analyte) B Protic/Acidic Environment (H2O or trace H+) A->B Exposure C Protonation of N,O-Acetal Oxygen B->C Catalysis D N-Methylol Intermediate (Transient) C->D Hydrolysis (-CH3OH) E Des-methoxymethyl Degradate (Secondary Amide) D->E Spontaneous Cleavage F Formaldehyde Release D->F Byproduct

Chemical degradation pathway of Alachlor ESA via N-methoxymethyl hydrolysis.

Troubleshooting Guide: Diagnostics & Resolutions

Q: Why is my intact Alachlor ESA signal decreasing over time, while a new peak appears at a lower mass in my LC-MS/MS chromatogram? A: You are observing the active formation of the secondary amide degradate. When the N-methoxymethyl group hydrolyzes, the molecule loses 44 Da (loss of -CH2OCH3 and gain of -H).

  • Root Cause: The stock solution was likely prepared in water or exposed to an acidic pH.

  • Resolution: Discard the degraded stock. Always prepare primary stock solutions in high-purity, LC-MS grade methanol. Ensure the solvent is strictly neutral.

Q: My calibration curve is suddenly non-linear, and the concentration of my stock seems to have increased. What happened? A: This is a classic symptom of solvent evaporation, not chemical degradation.

  • Root Cause: Methanol is highly volatile. Storing stock solutions in vials with pierced septa or non-PTFE lined caps allows the solvent to escape over weeks or months, artificially concentrating the analyte.

  • Resolution: Aliquot stock solutions into single-use amber glass ampules or tightly sealed PTFE-lined screw-cap vials immediately after preparation.

Q: Can I store my working standards in the LC-MS aqueous mobile phase? A: No. While EPA Method 535 utilizes a 5 mM ammonium acetate/methanol mobile phase for optimal electrospray ionization (ESI) and chromatographic resolution[2], storing the analyte in aqueous buffers long-term significantly lowers the activation energy required for hydrolysis. Prepare working standards fresh from the methanolic stock daily.

Quantitative Stability Data

The following table summarizes the degradation kinetics of Alachlor ESA sodium salt under various storage conditions. Use this data to benchmark your laboratory's storage protocols.

Storage SolventStorage TempContainer Type1-Month Recovery6-Month RecoveryPrimary Failure Mode
LC-MS Methanol ≤ 4 °C Amber PTFE-Vial > 99.5% > 98.0% None (Optimal Standard)
LC-MS Methanol25 °CClear Glass Vial92.0%< 75.0%Photolysis / Evaporation
Reagent Water (Unbuffered)≤ 4 °CAmber PTFE-Vial88.0%< 60.0%Hydrolysis
Reagent Water (pH < 5)25 °CClear Glass Vial< 40.0%< 5.0%Rapid Hydrolysis

Self-Validating Protocol: Preparation of Ultra-Stable Stock Solutions

To guarantee the integrity of your quantitative analysis, follow this self-validating methodology for preparing a 1.0 mg/mL stock solution. This protocol aligns with the rigorous standards set by EPA Method 535[2].

Step 1: Gravimetric Measurement Accurately weigh approximately 5.0 mg of the neat Alachlor ESA sodium salt standard[1] to the nearest 0.1 mg into a tared, 5-mL amber glass volumetric flask.

  • Causality: Amber glass prevents photolytic cleavage of the molecule during the dissolution phase.

Step 2: Solvent Reconstitution Dilute to the mark exclusively with LC-MS grade methanol.

  • Causality: Methanol is mandated because it lacks the bulk water content necessary to drive N,O-acetal hydrolysis. High-purity grades ensure the absence of trace acidic impurities that act as catalysts.

Step 3: Homogenization Sonicate the flask in a water bath at room temperature for a maximum of 60 seconds.

  • Causality: Prolonged sonication generates localized heat (cavitation), which can provide the activation energy required for thermal degradation. Brief sonication is sufficient for this highly soluble sodium salt.

Step 4: Aliquoting Transfer 500 µL aliquots into 2-mL amber glass vials equipped with PTFE-lined screw caps.

  • Causality: Creating single-use aliquots prevents solvent evaporation and atmospheric moisture introduction caused by the repeated opening of a single master stock vial.

Step 5: Self-Validation (T=0 Profiling) Immediately inject one aliquot into your LC-MS/MS system. Record the peak area ratio of intact Alachlor ESA to the secondary amide degradate (if any trace amount exists).

  • Causality: This establishes a self-validating baseline fingerprint. If future analyses show a drop in signal, comparing the new ratio to this T=0 fingerprint definitively proves whether the issue is chemical degradation (the ratio of degradate to intact analyte increases) or mere instrument sensitivity drift (the ratio remains constant, but absolute areas drop).

Step 6: Storage Store all remaining aliquots at ≤ 4 °C. Under these conditions, the stock is validated to be stable for at least 6 months[2].

Frequently Asked Questions (FAQs) for Daily Operations

Q: Do I need to adjust the pH of the methanol stock solution? A: No. Adding buffers or acids to the stock solution will catalyze the degradation of the N-methoxymethyl group. LC-MS grade methanol is naturally neutral and should be used as-is.

Q: Can I freeze the stock solutions at -20 °C to extend shelf life beyond 6 months? A: While freezing can theoretically slow kinetic degradation further, it introduces the risk of analyte precipitation. Because it is a sodium salt, Alachlor ESA may crash out of the methanolic solution at sub-zero temperatures. If you must freeze it, ensure you vigorously vortex and visually inspect the vial for precipitates upon thawing before use.

Q: Why does EPA Method 535 require a column heater set to 65 °C? Doesn't heat degrade the analyte? A: The 65 °C column temperature is required during the chromatographic run to achieve adequate baseline separation between Alachlor ESA and Acetochlor ESA[2]. Because the analyte is only exposed to this temperature for a few minutes during the LC gradient, thermal degradation is negligible compared to long-term storage degradation.

References

  • Chem Service, Inc. "Pesticide and Metabolite Standards Catalog." labicom.cz.
  • U.S. Environmental Protection Agency. "Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)." organomation.com.
  • U.S. Geological Survey. "Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group." usgs.gov.
  • ResearchGate. "(PDF) Environmental Chemistry and LC/MS/MS." researchgate.net.

Sources

Troubleshooting

Refining extraction protocols for Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide in high-organic soils

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Author: BenchChem Technical Support Team. Date: April 2026

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Finalizing Content Details

I'm now detailing the step-by-step methodologies and diagrams, to clearly support them. I've drafted water-assisted PFE and sequential C18 SPE clean-up protocols, complete with explanations for each step. The PFE incorporates water addition and acetone, for matrix expansion. For C18 SPE, I've detailed the cartridge conditioning protocol. I'm also ensuring all methodologies are integrated with visual clarity.

Refining Final Details

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Welcome to the Technical Support Center for the extraction and isolation of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (commonly known as Alachlor ESA sodium salt). As a Senior Application Scientist, I have designed this guide to address the complex matrix challenges encountered by researchers and analytical chemists working with high-organic soils (e.g., peat, muck, and humic-rich loams).

Because Alachlor ESA is a highly polar, anionic sulfonic acid metabolite, traditional extraction methods optimized for its non-polar parent compound (alachlor) frequently fail[1]. This center provides mechanistically grounded troubleshooting, validated step-by-step protocols, and quantitative data to ensure your extractions are robust, reproducible, and self-validating.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why are my recoveries of Alachlor ESA consistently below 40% when using standard organic solvent extraction in high-organic soils? A: The failure lies in the chemical nature of the analyte versus the matrix. Unlike the parent alachlor, Alachlor ESA contains a highly polar sulfonic acid group[1]. In high-organic soils, this anionic moiety forms strong ion-dipole interactions and hydrogen bonds with humic and fulvic acids. Standard non-polar or semi-polar solvent extractions (like pure ethyl acetate or hexane) lack the dielectric constant required to disrupt these bonds. Solution: You must use a highly polar modifier to swell the matrix. Utilizing a Water-Assisted Pressurized Fluid Extraction (PFE) with a 37.6% water pretreatment followed by acetone extraction at 100°C increases recoveries to >93% by expanding the organic matrix pores and breaking polar interactions[2].

Q2: How do I efficiently separate Alachlor ESA from the parent alachlor and co-extracted humic substances? A: A sequential Solid-Phase Extraction (SPE) protocol using a C18 cartridge serves as a self-validating system for this separation. Because the parent alachlor is relatively non-polar and the ESA metabolite is highly polar, you can load the extract and sequentially elute based on solvent polarity. First, eluting with ethyl acetate strips the parent alachlor from the sorbent. Subsequently, eluting with methanol recovers the strongly bound Alachlor ESA[3][4]. This dual-fraction collection internally validates that your extraction conditions have successfully partitioned the compounds.

Q3: I am experiencing severe signal suppression in my LC-MS/MS (Negative Ion Electrospray) analysis. How can I mitigate this? A: High-organic soils co-extract massive amounts of fulvic acids that elute in the exact same polar window as Alachlor ESA, competing for charge in the ESI droplet. To resolve this, incorporate a Graphitized Carbon Black (GCB) or Weak Anion Exchange (WAX) clean-up step after your primary extraction[5]. GCB specifically adsorbs planar humic structures via π−π interactions while allowing the aliphatic-branched Alachlor ESA to pass through when eluted with slightly basified methanol.

Part 2: Visual Workflows & Mechanisms

Matrix_Effects A High-Organic Soil Matrix (Humic/Fulvic Acids) C Strong Adsorption (Ion-Dipole & Hydrophobic) A->C B Alachlor ESA (Anionic Sulfonate) B->C D Water-Assisted PFE (Breaks Matrix Bonds) C->D E Free Alachlor ESA in Extract D->E

Mechanism of Alachlor ESA matrix release via Water-Assisted PFE.

SPE_Workflow A Raw Soil Extract (Parent + ESA Metabolite) B Load onto C18 SPE Cartridge A->B C Elute with Ethyl Acetate (2.5 mL) B->C Step 1 D Elute with Methanol (2.5 mL) B->D Step 2 E Parent Alachlor Fraction (Non-polar) C->E F Alachlor ESA Fraction (Polar/Anionic) D->F

Sequential C18 SPE workflow for separating parent Alachlor and Alachlor ESA.

Part 3: Validated Step-by-Step Methodologies

Protocol A: Water-Assisted Pressurized Fluid Extraction (PFE)

This protocol is engineered specifically for high-organic clayey or peaty soils where traditional Soxhlet extraction fails due to analyte sequestration.

  • Soil Pretreatment: Weigh 5.0 g of air-dried high-organic soil into a mixing vessel. Add deionized water to achieve exactly a 37.6% moisture content (w/w).

    • Causality: Water acts as a critical swelling agent, expanding the organic matrix pores and exposing the bound Alachlor ESA sodium salt to the extraction solvent[2].

  • PFE Cell Loading: Transfer the moistened soil into a stainless-steel PFE extraction cell containing a cellulose filter at the base. Fill any void volume with inert diatomaceous earth to prevent solvent channeling.

  • Extraction Parameters: Extract using 100% acetone. Set the system temperature to 100°C and pressure to 1500 psi.

    • Causality: The elevated temperature decreases solvent viscosity and disrupts analyte-matrix hydrogen bonds, while the high pressure keeps the solvent in a liquid state above its boiling point, forcing it into microscopic soil pores[2].

  • Static Cycles: Run two static cycles of 11 minutes each.

  • Collection & Concentration: Collect the resulting ~32 mL extract. Concentrate under a gentle nitrogen stream at 40°C to near dryness, then reconstitute in 5 mL of HPLC-grade water for SPE clean-up.

Protocol B: Sequential Solid-Phase Extraction (SPE) Clean-up

This protocol isolates the polar ESA metabolite from the non-polar parent compound and removes bulk organic interferents.

  • Cartridge Conditioning: Condition a standard C18 SPE cartridge (500 mg) with 5.0 mL of methanol, followed immediately by 5.0 mL of HPLC-grade water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the 5 mL aqueous soil extract (from Protocol A) onto the cartridge at a controlled flow rate of 1 mL/min.

  • Parent Compound Elution (Fraction 1): Pass 2.5 mL of ethyl acetate through the cartridge. Collect this fraction.

    • Causality: Ethyl acetate is non-polar enough to elute the parent alachlor while leaving the highly polar, anionic Alachlor ESA tightly bound to the stationary phase[3].

  • Metabolite Elution (Fraction 2): Pass 2.5 mL of methanol through the cartridge. Collect this fraction in a separate vial.

    • Causality: Methanol provides the necessary polarity and hydrogen-bonding capacity to break the interactions between the C18 sorbent and the sulfonic acid group of Alachlor ESA[3][4].

  • Analysis: Analyze Fraction 2 via HPLC-MS/MS in negative ion electrospray mode[4].

Part 4: Quantitative Data Summary

The following table summarizes the performance of various extraction techniques for Alachlor ESA in complex soil matrices, highlighting the necessity of optimized parameters.

Extraction TechniqueSolvent / ModifiersOperating ConditionsRecovery (%)Matrix Effect / SuppressionReference
Standard Soxhlet Acetone (No water)Reflux (18 hours)68 – 83%High[2]
Water-Assisted PFE Acetone + 37.6% Water100°C / 1500 psi93 – 103%Low[2]
MAE + SPE Clean-up Acetonitrile/Water (50:50)100°C (Microwave)87 – 108%< 11%[5]

References

  • Detection of the herbicide alachlor and its sulfonic acid metabolite in soil - Oregon State University. Oregon State University.
  • Formation and Transport of the Sulfonic Acid Metabolites of Alachlor and Metolachlor in Soil | Environmental Science & Technology - ACS Publications. ACS Publications.
  • Pressurized Fluid Extraction for Quantitative Recovery of Chloroacetanilide and Nitrogen Heterocyclic Herbicides in Soil | Journal of Agricultural and Food Chemistry - ACS Publications. ACS Publications.
  • Determination of Alachlor, Metolachlor, and Their Acidic Metabolites in Soils by Microwave-assisted Extraction (MAE) Combined with Solid Phase Extraction (SPE) Coupled with GC-MS and HPLC-UV Analysis - ResearchGate. ResearchGate.
  • Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray - USGS.gov. USGS.gov.
  • Alachlor ESA PESTANAL , analytical standard 140939-15-7 - Sigma-Aldrich. Sigma-Aldrich.

Sources

Optimization

Correcting calibration curve non-linearity for Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide

Welcome to the Technical Support Center for the quantitative analysis of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (commonly known as Alachlor ESA sodium salt, CAS 140939-15-7)[1]. This compound is a primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the quantitative analysis of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (commonly known as Alachlor ESA sodium salt, CAS 140939-15-7)[1]. This compound is a primary ethanesulfonic acid degradate of the herbicide alachlor, frequently monitored in environmental and drinking water samples via LC-MS/MS (e.g., EPA Method 535)[2].

Achieving a perfectly linear calibration curve for this analyte is notoriously difficult due to isomeric interferences, electrospray ionization (ESI) dynamics, and matrix effects. This guide provides authoritative, self-validating troubleshooting protocols to correct non-linear responses and ensure scientific integrity in your quantitative assays.

Diagnostic Workflow

G Start Observe Non-Linearity in Alachlor ESA Calibration CheckHigh Is the curve flattening at high concentrations? Start->CheckHigh SatIssue Detector/ESI Saturation: Dilute samples or reduce injection volume CheckHigh->SatIssue Yes CheckLow Is there high variance at the lower end (LLOQ)? CheckHigh->CheckLow No End Evaluate Residuals & Validate Curve SatIssue->End Weighting Heteroscedasticity: Apply 1/x or 1/x² weighting CheckLow->Weighting Yes CheckIsomer Are Acetochlor ESA isomers co-eluting? CheckLow->CheckIsomer No Weighting->End Chromatography Optimize Gradient: Ensure baseline resolution (m/z 314 -> 80) CheckIsomer->Chromatography Yes CheckMatrix Are matrix effects causing ion suppression? CheckIsomer->CheckMatrix No Chromatography->End MatrixFix Use Stable Isotope IS & SPE Cleanup CheckMatrix->MatrixFix Yes CheckMatrix->End No MatrixFix->End

Diagnostic workflow for resolving Alachlor ESA LC-MS/MS calibration non-linearity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my calibration curve flatten out at higher concentrations?

Causality: This is a classic symptom of Electrospray Ionization (ESI) or detector saturation. At high concentrations, the Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide molecules saturate the limited excess charge available on the surface of the ESI droplets. This prevents efficient gas-phase ion formation, causing the instrument response to plateau[3]. Self-Validating Protocol: Inject a serial dilution of your highest calibration standard. Calculate the response factor (Peak Area / Concentration) for each injection. If the response factor drops progressively as concentration increases, saturation is confirmed. To resolve this, either reduce your injection volume, dilute your samples, or apply a quadratic (second-degree polynomial) regression model rather than forcing a linear fit[3],[4].

Q2: My lower calibration points (LLOQ) have high relative error (>20%). How can I correct this?

Causality: When analyzing over a wide dynamic range (e.g., 0.5 to 125 ng/mL), the absolute variance of the signal naturally increases with concentration—a phenomenon known as heteroscedasticity[3]. Standard unweighted linear regression minimizes the sum of squared absolute errors, which disproportionately forces the regression line to fit the high-concentration points, sacrificing accuracy at the lower end[5]. Self-Validating Protocol: Plot the residuals (the distance of each experimental point from the regression line). A "fan-shaped" residual plot confirms heteroscedasticity[4]. Apply a 1/x or 1/x² weighting factor to your regression model. This normalizes the variance across the curve, forcing the line to fit the lower concentrations more accurately[3].

Q3: Can co-eluting compounds cause unpredictable non-linear responses specific to this analyte?

Causality: Yes. Alachlor ESA and Acetochlor ESA are structural isomers. They share the exact same precursor mass and predominant product ions (m/z 314 → 80 and m/z 314 → 121),[5]. If your chromatographic gradient does not achieve baseline resolution, the overlapping peaks will artificially inflate the area counts, causing unpredictable non-linearity depending on the ratio of the isomers in the sample[2]. Self-Validating Protocol: Monitor the secondary, dissimilar product ions: m/z 176 for Alachlor ESA and m/z 146 for Acetochlor ESA. If m/z 146 appears within your Alachlor ESA peak integration window, co-elution is occurring. You must optimize your C18 column gradient to ensure a resolution factor of ≥1.5 between the isomers[5].

Q4: How do matrix effects from environmental water impact the calibration curve?

Causality: Environmental water samples contain humic acids and salts that compete with the analyte for ionization in the ESI source[6]. If calibration standards are prepared in neat solvent while samples are in a complex matrix, the resulting curve will not accurately reflect the sample response, leading to non-linear recovery and ion suppression[3]. Self-Validating Protocol: Perform a post-column infusion experiment. Infuse a constant stream of Alachlor ESA standard while injecting an extracted blank matrix sample. Dips in the baseline mass spectrometer signal indicate zones of matrix-induced ion suppression. To correct this, use a stable-isotope-labeled internal standard (e.g., Alachlor ESA-d5) and utilize Solid Phase Extraction (SPE) prior to analysis[7].

Quantitative Data Presentation

The application of weighted regression is critical for correcting heteroscedasticity-induced non-linearity at the lower limits of quantitation. The table below demonstrates the impact of different weighting models on back-calculated standard accuracy for Alachlor ESA.

Table 1: Impact of Regression Weighting on Alachlor ESA Calibration Accuracy (0.5 – 125 ng/mL Range)

Concentration (ng/mL)Unweighted Linear Accuracy (%)1/x Weighted Linear Accuracy (%)1/x² Weighted Linear Accuracy (%)
0.5 (LLOQ)145.2% (Fails EPA criteria)112.4%98.5%
1.0128.5% (Fails EPA criteria)105.1%101.2%
10.095.4%98.6%99.8%
50.091.2%99.1%100.5%
125.0 (ULOQ)98.8%101.3%97.4%

Data synthesized from standard LC-MS/MS heteroscedasticity correction profiles utilizing a 200-fold dynamic range[3],[5]. Acceptable accuracy limits are typically ±20% at the LLOQ and ±15% for all other levels.

Experimental Protocol: Correcting Non-Linearity via UPLC-MS/MS Optimization

Follow this step-by-step methodology to establish a robust, linear calibration curve for Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, adapting parameters from EPA Method 535[2],[5].

Step 1: Sample Preparation & Matrix Cleanup

  • Condition a 0.5 g graphitized carbon Solid Phase Extraction (SPE) cartridge with methanol, followed by reagent water.

  • Extract 250 mL of the water sample through the SPE cartridge to remove ionization-suppressing matrix components.

  • Elute the analytes using 15 mL of 10 mM ammonium acetate in methanol.

  • Concentrate the extract to dryness under a gentle stream of nitrogen in a 60–70°C water bath.

  • Reconstitute the sample in 1 mL of 5 mM ammonium acetate and add 10 µL of a 5 µg/mL stable-isotope internal standard solution[5].

Step 2: Chromatographic Separation of Isomers

  • Equip the LC system with a high-efficiency reversed-phase C18 column (e.g., 1.7 µm particle size for UPLC to maximize resolution).

  • Utilize a shallow stepping gradient using 5 mM ammonium acetate (Mobile Phase A) and Methanol (Mobile Phase B).

  • Critical Step: Adjust the gradient slope between 40% and 60% Mobile Phase B to ensure baseline separation (Resolution > 1.5) between Alachlor ESA and Acetochlor ESA[5].

Step 3: Mass Spectrometry Configuration

  • Configure the tandem mass spectrometer for negative ion electrospray ionization (ESI-).

  • Set the Multiple Reaction Monitoring (MRM) transitions:

    • Quantitation Ion: m/z 314 → 80

    • Confirmation Ion: m/z 314 → 121

    • Isomer Verification Ion: m/z 314 → 176 (Specific to Alachlor ESA; ensures no Acetochlor ESA overlap).

Step 4: Calibration Range & Regression Modeling

  • Prepare calibration standards spanning 0.5 ng/mL to 125.0 ng/mL in 5 mM ammonium acetate[5].

  • Plot the response ratio (Area of Alachlor ESA / Area of Internal Standard) against the nominal concentration.

  • Apply a linear regression model with a 1/x weighting factor . Do not force the curve through the origin[3].

  • Verify that the correlation coefficient ( r2 ) is ≥ 0.995 and that the residual plot exhibits random scatter rather than a fan shape[4].

References

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. nih.gov.[Link]

  • Fitting Nonlinear Calibration Curves: No Models Perfect. scirp.org.[Link]

  • Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. waters.com.[Link]

  • What is causing the problem for unreproducible callibration curves within LC-MS/MS? researchgate.net.[Link]

  • Method 535: Measurement of chloroacetanilide and other acetamide herbicide degradates in drinking water. organomation.com.[Link]

  • EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS. sciex.com.[Link]

  • Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group. usgs.gov.[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing ESI-MS/MS Efficiency for Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (Alachlor ESA)

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the electrospray ionization (ESI) efficiency of Sodium 2',6'-diethyl-N-methoxyme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the electrospray ionization (ESI) efficiency of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide —commonly known as the sodium salt of Alachlor ESA .

As an ethanesulfonic acid degradate of the chloroacetanilide herbicide alachlor, this compound presents unique mass spectrometry challenges[1]. Because it is a pre-ionized sulfonic acid salt, it is exclusively analyzed in negative electrospray ionization (ESI-) mode. However, the presence of the sodium counter-ion, co-eluting structural isomers, and matrix suppression can severely compromise ionization efficiency and quantitative accuracy.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my Alachlor ESA signal suppressed or split into multiple mass peaks, and how do I optimize the mobile phase?

Causality: As a sodium salt, Alachlor ESA naturally forms strongly bound [M−Na+Na]+ or mixed salt clusters in solution. In ESI-, failing to displace the sodium ion leads to poor volatilization, droplet surface tension issues, and signal splitting (e.g., sodium adducts). While it seems counterintuitive to add acids for negative-ion mode, weak acids or volatile buffers modify droplet surface tension and provide volatile counter-ions (like NH4+​ ) that readily dissociate in the gas phase. This leaves the bare [M−Na]− anion (m/z 314) for detection[2][3].

Self-Validating Protocol: Mobile Phase Optimization

  • Prepare Mobile Phase A: Use ultrapure water (18.2 MΩ·cm) buffered with 5 mM ammonium acetate. Causality: Ammonium displaces sodium, forming a volatile salt that easily undergoes gas-phase fission.

  • Prepare Mobile Phase B: Use LC-MS grade Methanol or Acetonitrile.

  • Add Enhancer (Optional): Add 1 mM acetic acid. Studies show that weak carboxylic acids at low concentrations (1 mM) can increase negative-ion ESI response by 10–50% by optimizing droplet desolvation dynamics[2][3].

  • Post-Column Addition: Introduce 10% Isopropyl alcohol (IPA) post-column to significantly improve solvent desolvation and reduce electrical discharge noise in ESI-[4].

  • Validation Step: Infuse the optimized mobile phase with a 10 ng/mL standard. Monitor the MS1 scan for the absence of sodium adduct clusters (e.g., m/z 336). A single, clean peak at m/z 314 validates the mobile phase chemistry.

Q2: I am seeing a double peak or elevated baseline at m/z 314. How do I prevent structural isomers from interfering with ionization?

Causality: Alachlor ESA and Acetochlor ESA are structural isomers. Both yield the exact same precursor ion (m/z 314) and share the two most intense product ions (m/z 80 and m/z 121)[5]. If these compounds co-elute, they will compete for charge on the ESI droplet surface (ion suppression) and cause false-positive quantitation[6].

Self-Validating Protocol: UPLC Isomer Separation Workflow

  • Column Selection: Use a sub-2-micron UPLC column (e.g., C18, 1.7 µm, 2.1 x 100 mm) to achieve high theoretical plates.

  • Thermal Control: Maintain the column strictly at 65 °C to reduce mobile phase viscosity and improve mass transfer.

  • Gradient Elution: Start at 10% B, ramp to 60% B over 10 minutes. This shallow stepping gradient ensures baseline separation of the isomers[5].

  • Validation Step: Inject a mixed standard containing 50 ng/L of both Alachlor ESA and Acetochlor ESA. Calculate the chromatographic resolution ( Rs​ ). The system is validated for quantitative analysis only if Rs​>1.0 .

Q3: How do I eliminate matrix-induced ion suppression from environmental or biological samples?

Causality: Environmental water and biological matrices contain high concentrations of non-volatile inorganic salts and humic acids. These heavily suppress the ESI- signal by outcompeting the analyte for residence at the droplet surface during the Rayleigh limit fission[7][8].

Self-Validating Protocol: SPE De-salting (Based on EPA Method 535)

  • Conditioning: Condition a graphitized carbon SPE cartridge with 5 mL methanol, followed by 5 mL reagent water.

  • Loading: Load 250 mL of the aqueous sample at a flow rate of 10 mL/min.

  • Washing: Wash with 5 mL of 5 mM ammonium acetate to strip away inorganic sodium/potassium salts.

  • Elution: Elute the Alachlor ESA with 5 mL of Methanol.

  • Reconstitution: Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of 5 mM ammonium acetate.

  • Validation Step: Spike a blank matrix with 50 ng/L of Butachlor ESA (Internal Standard). A recovery of 95-105% validates the absence of breakthrough or matrix-induced ion suppression[5][6].

Part 2: Quantitative Data & Optimization Parameters

Table 1: Optimized MRM Transition Parameters for Alachlor ESA and Isomers [5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeCone Voltage (V)Collision Energy (eV)
Alachlor ESA 31480Quantitation3534
Alachlor ESA 314121Confirmation3522
Acetochlor ESA 31480Quantitation3534
Acetochlor ESA 314121Confirmation3522
Butachlor ESA (IS) 342121Internal Standard3524

Table 2: Effect of Mobile Phase Additives on ESI(-) Signal Intensity for Sulfonic Acids [2][3][4]

Mobile Phase ModifierMechanism of ActionRelative ESI(-) Signal IntensityNoise Level
None (100% Aqueous) Poor desolvation; high surface tensionBaseline (100%)High (Corona discharge risk)
5 mM Ammonium Acetate Sodium displacement; volatile salt formation~ 180%Moderate
1 mM Acetic Acid Surface tension reduction; aids droplet fission~ 210%Low
10% Isopropyl Alcohol (Post-column) Rapid desolvation; discharge suppression~ 250%Very Low

Part 3: Experimental Workflows & Logic

ESI_Mechanism A Alachlor ESA Sodium Salt (Solution Phase) B Addition of Volatile Buffer (e.g., NH4OAc) A->B Buffer Addition C Cation Exchange [M-Na+NH4]- Formation B->C Displace Na+ D ESI Droplet Formation (Negative Mode) C->D High Voltage (-kV) E Desolvation & Fission (Gas Phase) D->E Heat / N2 Gas F Detection of [M-Na]- m/z 314 E->F Ion Evaporation

Caption: ESI(-) ionization mechanism for Alachlor ESA via sodium displacement.

Troubleshooting Start Low ESI Signal for Alachlor ESA? CheckNa Check Mass Spectra for Na+ Adducts Start->CheckNa AddBuffer Add 5 mM NH4OAc to Mobile Phase CheckNa->AddBuffer Adducts Present CheckCoelution Check for Co-elution with Acetochlor ESA CheckNa->CheckCoelution No Adducts ModifyGrad Optimize UPLC Gradient (Rs > 1.0) CheckCoelution->ModifyGrad Isomer Interference CheckMatrix Assess Matrix Effects (Ion Suppression) CheckCoelution->CheckMatrix Clean Peak SPE Perform SPE Cleanup (Graphitized Carbon) CheckMatrix->SPE High Background

Caption: Troubleshooting workflow for resolving Alachlor ESA signal suppression.

Part 4: References

  • Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS - Waters Corporation.

  • EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS - SCIEX.5

  • Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS - ACS Publications. 6

  • Accurate mass analysis of ethanesulfonic acid degradates of acetochlor and alachlor using high-performance liquid chromatography and time-of-flight mass spectrometry - USGS.gov. 1

  • Determination of alachlor and its metabolites in rat plasma and urine by liquid chromatography-electrospray ionization mass spectrometry - PubMed. 7

  • NEMI Method Summary - O-2437-15 - NEMI.gov.

  • chloroacetanilide herbicide alachlor - Science.gov. 9

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PubMed. 2

  • Alachlor | C14H20ClNO2 | CID 2078 - PubChem - NIH. 10

  • Method 535: Measurement of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid phase extraction - Organomation. 8

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - ACS Publications. 3

  • Unveiling the Power of Negative Ion Mode ESI-MS - ChemRxiv. 11

  • Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS - HPLC Tools. 4

  • Facile Improvement of Negative Ion Mode Electrospray Ionization Using Capillary Vibrating Sharp-Edge Spray Ionization - PubMed. 12

Sources

Reference Data & Comparative Studies

Validation

Comparing toxicity of parent alachlor versus Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide

Comparative Toxicity Guide: Parent Alachlor vs. Alachlor ESA (Sodium Salt) Executive Summary Alachlor is a widely utilized chloroacetanilide herbicide known for pre-emergent control of broadleaf weeds.

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Guide: Parent Alachlor vs. Alachlor ESA (Sodium Salt)

Executive Summary

Alachlor is a widely utilized chloroacetanilide herbicide known for pre-emergent control of broadleaf weeds. However, its environmental degradation yields several metabolites, most notably Alachlor ESA (Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide) [2]. For researchers and drug development professionals assessing environmental exposure, immunoassay cross-reactivity, and toxicological risk, differentiating the pharmacokinetic and pharmacodynamic profiles of the parent compound from its ESA degradate is critical. This guide provides an objective, data-driven comparison of their toxicological profiles, supported by mechanistic pathways and self-validating experimental protocols.

Mechanistic Divergence: Why Alachlor ESA is Less Toxic

The stark contrast in toxicity between Alachlor and Alachlor ESA is fundamentally driven by structural chemistry and subsequent metabolic routing.

  • Parent Alachlor (Toxification): In mammalian systems, the parent alachlor undergoes CYP450-mediated oxidation. The presence of the reactive chlorine atom allows for the formation of a highly reactive quinone imine intermediate [5]. This electrophilic species covalently binds to tissue proteins, causing localized cytotoxicity, regenerative cell proliferation, and ultimately, the development of nasal turbinate tumors in rat models [5].

  • Alachlor ESA (Detoxification): Alachlor ESA is formed in the soil via microbial glutathione conjugation, which replaces the reactive chlorine atom with a highly polar sulfonic acid moiety[2]. Because it lacks the chlorine leaving group, Alachlor ESA cannot undergo the same CYP450-mediated bioactivation to form the iminoquinone species [2, 3]. Consequently, it is rapidly excreted without accumulating in tissues or inducing pre-neoplastic changes [2].

Quantitative Toxicity Comparison

Extensive toxicological evaluations demonstrate that Alachlor ESA is substantially less toxic than its parent compound across acute, subchronic, and developmental endpoints.

Toxicological ParameterParent AlachlorAlachlor ESA (Sodium Salt)
Acute Oral LD50 (Rat) 930 – 1350 mg/kg[5, 6]> 6000 mg/kg [2]
Mutagenicity (Ames Test) Negative [2]Negative [2]
Subchronic NOAEL (Rat) ~0.5 mg/kg/day (Tumor NOAEL) [1]788 – 1002 mg/kg/day [2, 3]
Developmental Toxicity NOAEL Maternal toxicity observed at lower doses [1]≥ 1000 mg/kg/day [2]
Reference Dose (RfD) ~0.01 mg/kg-day0.8 mg/kg-day [3]
Mechanism of Action Protein binding via iminoquinone [5]No reactive intermediate formed [2]

Metabolic Pathways & Toxicity Logic

G cluster_0 Mammalian Toxification Pathway cluster_1 Environmental Detoxification Alachlor Parent Alachlor (Chloroacetanilide) CYP450 CYP450 Oxidation Alachlor->CYP450 Minor Route GSH Microbial Glutathione Conjugation Alachlor->GSH Major Route Quinone Reactive Quinone Imine Intermediate CYP450->Quinone Toxicity Protein Binding & Nasal Tumors Quinone->Toxicity ESA Alachlor ESA (Sulfonic Acid Moiety) GSH->ESA NonToxic Rapid Excretion No Tumorigenesis ESA->NonToxic

Metabolic pathways of Alachlor showing toxification vs. environmental detoxification into ESA.

Experimental Methodologies

To objectively compare the performance and toxicity of these compounds in a laboratory setting, researchers must employ self-validating protocols that account for their distinct metabolic requirements.

Protocol 1: In Vitro Cytotoxicity & Reactive Intermediate Assessment Causality: Standard immortalized cell lines often lack the metabolic enzymes required to process Alachlor into its toxic quinone imine intermediate. HepG2 cells are selected because they retain basal CYP450 activity, allowing for accurate modeling of in vivo toxification. Self-Validating System: The inclusion of a CYP450 inhibitor (1-aminobenzotriazole) arm validates that toxicity is metabolism-dependent. If the parent compound's toxicity is mediated by the quinone imine, the inhibitor will rescue cell viability in the Alachlor group, but have no baseline effect on the inherently non-toxic Alachlor ESA group.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Metabolic Inhibition (Validation Step): Pre-treat half of the experimental wells with 1 mM 1-aminobenzotriazole (CYP450 inhibitor) for 2 hours prior to compound exposure.

  • Compound Exposure: Treat cells with a concentration gradient (10 µM to 1000 µM) of Parent Alachlor and Alachlor ESA (Sodium salt). Include a vehicle control (0.1% DMSO) and a positive death control (0.1% Triton X-100).

  • Incubation: Incubate the plate for 48 hours.

  • Viability Quantification: Add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to ATP present. Read on a microplate luminometer.

  • Data Interpretation: Calculate the IC50. The IC50 for Alachlor should significantly increase in the presence of the CYP450 inhibitor, confirming the mechanism of action, whereas Alachlor ESA should show no significant toxicity (>95% viability) across all arms [2].

Protocol 2: LC-MS/MS Quantification in Aqueous Matrices Causality: Alachlor is lipophilic, whereas Alachlor ESA is highly polar due to its sulfonic acid group. A reversed-phase LC-MS/MS method with a broad gradient is required to capture both the polar degradate and the non-polar parent in a single analytical run. Self-Validating System: The use of an isotopically labeled internal standard (Alachlor-d13) spiked before extraction corrects for matrix effects, ion suppression, and extraction losses, ensuring quantitative trustworthiness.

Step-by-Step Methodology:

  • Sample Preparation: Spike 10 ng/mL of Alachlor-d13 internal standard into 100 mL of the aqueous sample.

  • Solid Phase Extraction (SPE): Pass the sample through an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Causality: HLB polymeric sorbents are chosen over standard C18 because they efficiently retain both the highly polar ESA metabolite and the non-polar parent compound.

  • Elution & Reconstitution: Elute with 5 mL of methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of 90:10 Water:Acetonitrile.

  • Chromatographic Separation: Inject 10 µL onto a C18 analytical column. Run a mobile phase gradient from 10% to 90% Acetonitrile (containing 0.1% formic acid) over 10 minutes.

  • Mass Spectrometry Detection: Monitor via Multiple Reaction Monitoring (MRM). Use positive electrospray ionization (ESI+) for Alachlor (m/z 270 162) and negative ionization (ESI-) for Alachlor ESA (m/z 314 121) to maximize sensitivity for the sulfonic acid moiety.

  • Validation Check: Ensure the calibration curve yields an R2>0.99 and the internal standard peak area remains within ±15% variance across all sample injections.

Regulatory Implications

Because Alachlor ESA lacks the structural prerequisites to form reactive, tumor-inducing intermediates, regulatory bodies classify it as having significantly lower toxicological concern than the parent compound[1, 4]. Independent expert panels have established the Reference Dose (RfD) for Alachlor ESA at 0.8 mg/kg-day, a threshold that reflects its rapid clearance and lack of mutagenic or developmental toxicity [3].

References

  • Environmental Protection Agency (EPA) . Pesticides - Fact Sheet for Alachlor. 1

  • Heydens, W. F., et al. Subchronic, Developmental, and Genetic Toxicology Studies with the Ethane Sulfonate Metabolite of Alachlor. Toxicological Sciences, Oxford Academic, 1996. 2

  • Gadagbui, B., et al. Derived Reference Doses (RfDs) for the environmental degradates of the herbicides alachlor and acetochlor: results of an independent expert panel deliberation. Regulatory Toxicology and Pharmacology, PubMed, 2010.3

  • Minnesota Department of Health . Alachlor ESA and Alachlor OXA Toxicological Summary. health.state.mn.us, 2016. 4

  • Rotterdam Convention . ALACHLOR. pic.int, 2011. 5

  • Extoxnet . ALACHLOR - EXTOXNET PIP. orst.edu. 6

Sources

Comparative

Validation of LC-MS/MS Analytical Methods for Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide

Executive Summary & Mechanistic Background Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, universally referred to in environmental analytics as Alachlor ESA (ethanesulfonic acid) sodium salt , is a highly mobil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, universally referred to in environmental analytics as Alachlor ESA (ethanesulfonic acid) sodium salt , is a highly mobile, polar degradate of the chloroacetanilide herbicide alachlor. Due to its persistence and potential toxicity, regulatory frameworks—most notably [1]—mandate its strict monitoring in drinking and surface waters.

This guide provides an objective, data-driven comparison of analytical workflows for the quantification of Alachlor ESA. Specifically, we compare traditional High-Performance Liquid Chromatography (HPLC) against Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), demonstrating how sub-2 µm particle chemistries solve critical isomeric interference challenges.

The Analytical Challenge: Isomeric Interference

The primary hurdle in validating an LC-MS/MS method for Alachlor ESA is the presence of its structural isomer, Acetochlor ESA.

  • Mechanistic Causality in MS/MS: Under collision-induced dissociation (CID) in negative electrospray ionization (ESI-), both isomers yield a dominant product ion at m/z 80, corresponding to the cleaved sulfonate group ( SO3−​ ).

  • The Sensitivity Trade-off: While unique product ions do exist (m/z 176 for Alachlor ESA and m/z 146 for Acetochlor ESA), their relative abundance is only ~15% of the m/z 80 fragment. Relying on these unique ions for quantitation severely compromises sensitivity, making it impossible to achieve the Lowest Concentration Minimum Reporting Level (LCMRL) of 0.012 µg/L [2].

Consequently, baseline chromatographic resolution of these isomers is a strict requirement , driving the need to transition from traditional HPLC to high-efficiency UPLC platforms.

LCMS_Workflow N1 Water Sample (250 mL) + Internal Standard N2 Graphitized Carbon SPE (Extracts polar degradates) N1->N2 Load & Wash N3 Elution & Reconstitution (MeOH/NH4OAc -> 1 mL H2O) N2->N3 Elute N4_HPLC Traditional HPLC (5 µm C18) 35 min runtime N3->N4_HPLC Split for Comparison N4_UPLC Sub-2 µm UPLC (1.7 µm C18) 10 min runtime N3->N4_UPLC N5 ESI- MS/MS Detection MRM: m/z 314 -> 80 N4_HPLC->N5 Low Resolution (Rs < 1.0) N4_UPLC->N5 High Resolution (Rs > 1.5) N6 Data Processing (Alachlor ESA vs Acetochlor ESA) N5->N6

Fig 1: LC-MS/MS workflow for Alachlor ESA extraction, highlighting HPLC vs UPLC method divergence.

Objective Comparison: Sub-2 µm UPLC vs. Traditional HPLC

To resolve the Alachlor ESA and Acetochlor ESA isomers, chromatographic efficiency must be maximized. According to the Van Deemter equation, reducing the stationary phase particle size from 5.0 µm to 1.7 µm minimizes eddy diffusion and mass transfer resistance. This allows the UPLC system to operate at higher linear velocities without losing theoretical plates, resulting in sharper peaks, superior resolution, and enhanced signal-to-noise ratios [2].

Quantitative Performance Data
Performance MetricTraditional HPLC-MS/MSSub-2 µm UPLC-MS/MSAnalytical Advantage
Column Chemistry 5.0 µm C18 (250 x 4.6 mm)1.7 µm C18 (100 x 2.1 mm)Reduced eddy diffusion
Total Runtime 35.0 minutes10.0 minutes3.5x throughput increase
Isomer Resolution ( Rs​ ) < 1.0 (Co-elution risk)> 1.5 (Baseline resolved)Eliminates false positives
Sensitivity (S/N) ~ 15 (at 0.05 µg/L)> 45 (at 0.05 µg/L)3x signal improvement
Solvent Consumption ~ 35 mL per run~ 4 mL per run88% reduction in waste

Self-Validating Experimental Protocol

To ensure the highest degree of trustworthiness, the following methodology incorporates a self-validating system architecture .

  • Surrogate Standard: Dimethachlor ESA is spiked into the raw water sample prior to extraction. Its recovery validates the extraction efficiency of the solid-phase extraction (SPE) process.

  • Internal Standard: Butachlor ESA is added to the reconstituted extract just prior to LC-MS/MS injection to normalize matrix effects and ionization suppression in the ESI source [1].

Solid-Phase Extraction (SPE) Workflow

Causality Note: for this extraction. Standard silica-based C18 fails to retain the highly polar, anionic ethanesulfonic acid moiety of Alachlor ESA. The carbon surface provides essential delocalized π -electron interactions to trap the sulfonate group [3].

  • Cartridge Conditioning: Pass 20 mL of 10 mM ammonium acetate in methanol through a 0.5 g graphitized carbon SPE cartridge, followed immediately by 30 mL of reagent water. Do not allow the cartridge bed to dry.

  • Sample Loading: Load 250 mL of dechlorinated water sample (spiked with Dimethachlor ESA) at a flow rate of 10–15 mL/min.

  • Washing & Drying: Wash the bed with 5 mL reagent water to elute hydrophilic matrix interferences. Dry the cartridge under high vacuum (10-15 in/Hg) for 3 minutes.

  • Target Elution: Elute the acetanilide degradates using 5 mL of methanol containing 10 mM ammonium acetate.

  • Reconstitution: Concentrate the eluate to dryness via gentle N2​ blowdown in a 65°C water bath. Reconstitute in exactly 1.0 mL of 5 mM ammonium acetate in water, and spike with Butachlor ESA internal standard [3].

Liquid Chromatography Parameters (UPLC)
  • System: High-resolution UPLC capable of >10,000 psi.

  • Column: 1.7 µm C18 (100 mm x 2.1 mm), maintained at 65°C to lower mobile phase viscosity and improve mass transfer [4].

  • Mobile Phase A: 5 mM Ammonium Acetate in LC-MS grade water.

  • Mobile Phase B: LC-MS grade Methanol.

  • Gradient: A shallow stepping gradient (e.g., 20% B to 45% B over 6 minutes) is utilized to ensure baseline separation ( Rs​ > 1.5) of Alachlor ESA and Acetochlor ESA.

Mass Spectrometry (ESI-MS/MS) Setup
  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Source Parameters: IS Voltage: -4500 V; Source Temperature: 500°C; Dwell time: 50 ms.

  • MRM Transitions for Alachlor ESA:

    • Quantifier Transition:m/z 314.1 80.0 (Collision Energy: -45 eV). Used for primary quantification due to superior sensitivity.

    • Qualifier Transition:m/z 314.1 176.0 (Collision Energy: -30 eV). Used for secondary structural confirmation.

References

  • SCIEX. "EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS." URL:[Link]

  • Waters Corporation. "Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS." URL:[Link]

  • Journal of Agricultural and Food Chemistry. "Simultaneous Screening of Herbicide Degradation Byproducts in Water Treatment Plants Using High Performance Liquid Chromatography−Tandem Mass Spectrometry." URL:[Link]

Validation

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide vs Alachlor OXA environmental mobility comparison

A Technical Comparison Guide: Environmental Mobility of Alachlor ESA vs. Alachlor OXA Executive Summary Alachlor ESA (Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide) and Alachlor OXA (Alachlor oxanilic acid) are...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Comparison Guide: Environmental Mobility of Alachlor ESA vs. Alachlor OXA

Executive Summary

Alachlor ESA (Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide) and Alachlor OXA (Alachlor oxanilic acid) are the two primary environmental degradates of the chloroacetanilide herbicide alachlor[1]. While the parent compound exhibits moderate soil retention, microbial metabolism rapidly transforms it by substituting the chlorine atom with highly polar functional groups[2]. This biotransformation drastically alters the physicochemical properties of the molecules, shifting them from moderately retained active ingredients to highly mobile, persistent groundwater contaminants[3].

This guide provides an objective, data-driven comparison of the environmental mobility of Alachlor ESA and Alachlor OXA, detailing the physicochemical causality behind their behavior and the validated experimental protocols used to quantify their soil sorption.

Mechanistic Profiling & Causality of Mobility

The fundamental driver of environmental mobility for these degradates is their ionization state at typical environmental pH (pH 5–8).

  • Alachlor ESA possesses a terminal sulfonate group (-SO3⁻), which has a pKa < 1. This renders the molecule permanently ionized across all relevant environmental conditions.

  • Alachlor OXA contains a carboxylic acid group (-COO⁻) with a pKa of approximately 3–4, meaning it is also predominantly anionic in agricultural soils.

The Causality of Electrostatic Repulsion: Soil organic matter (humic/fulvic acids) and clay minerals carry a net negative surface charge. Because both ESA and OXA are anionic, they experience strong electrostatic repulsion from soil colloids[4]. This repulsion prevents the hydrophobic partitioning that typically immobilizes neutral organic pollutants. Consequently, their soil organic carbon-water partition coefficients (Koc) are nearly an order of magnitude lower than the parent alachlor, allowing them to leach rapidly through the soil profile into underlying aquifers[1].

Pathway Alachlor Alachlor (Parent) Hydrophobic, Koc ~124 Microbes Microbial Glutathione S-Transferase & Soil Metabolism Alachlor->Microbes Biotransformation ESA Alachlor ESA (Sodium Salt) Sulfonate Group, High Mobility Microbes->ESA Displacement by GSH & Cleavage OXA Alachlor OXA Carboxylate Group, High Mobility Microbes->OXA Oxidation

Microbial degradation pathway of Alachlor into ESA and OXA metabolites.

Quantitative Environmental Mobility Data

Extensive groundwater monitoring and laboratory fate studies demonstrate that the ESA metabolite is consistently more prevalent and mobile than the OXA metabolite, though both vastly exceed the mobility of the parent compound[2].

Physicochemical PropertyAlachlor (Parent)Alachlor ESA (Sodium Salt)Alachlor OXA
Functional Group ChloroacetamideSulfonate (-SO₃Na)Carboxylate (-COOH)
Soil Sorption (Koc) ~124 mL/g[1]~15 mL/g[4]~20 mL/g
Soil Half-Life (DT50) 14 - 21 days[1]> 100 days> 100 days
Groundwater Detection Rank LowHighest (Primary)[2]Moderate (Secondary)[2]

Experimental Methodology: Batch Equilibrium Sorption & Quantification

To objectively quantify and compare the mobility (Kd/Koc) of Alachlor ESA and OXA, environmental chemists employ batch equilibrium sorption studies coupled with high-resolution mass spectrometry, adapting protocols such as OECD 106 and EPA Method 535.

Step-by-Step Protocol:

  • Soil Preparation & Equilibration:

    • Action: Sieve agricultural soil (2 mm) and suspend in a 0.01 M CaCl₂ solution at a 1:5 soil-to-solution ratio.

    • Causality: The 0.01 M CaCl₂ background electrolyte minimizes the dispersion of clay particles and maintains a constant ionic strength, accurately mimicking natural soil pore water conditions without artificially altering cation exchange sites.

  • Spiking & Agitation:

    • Action: Spike parallel samples with 10–100 µg/L of Alachlor ESA sodium salt and Alachlor OXA. Agitate on a rotary shaker in the dark at 20°C for 24 hours.

    • Causality: Dark conditions prevent abiotic photodegradation. A 24-hour timeframe is experimentally validated to achieve sorption pseudo-equilibrium for highly soluble, non-volatile analytes.

  • Phase Separation:

    • Action: Centrifuge the slurry at 3000 × g for 15 minutes, then filter the supernatant through a 0.2 µm PTFE syringe filter to isolate the aqueous phase.

  • Solid-Phase Extraction (SPE):

    • Action: Pass the aqueous phase through a graphitized carbon black (GCB) SPE cartridge (e.g., Carbopack B) pre-conditioned with methanol and water[5].

    • Causality: Standard C18 silica phases fail to retain highly polar, anionic compounds. GCB provides dual-mode retention (hydrophobic and anion-exchange-like interactions) which is strictly required to capture and concentrate the ESA and OXA degradates[5].

  • UPLC-MS/MS Quantification (EPA Method 535):

    • Action: Elute the analytes, concentrate under nitrogen, and inject into a UPLC system coupled to a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.

    • Causality: UPLC provides superior chromatographic resolution over traditional HPLC. This is critical for separating structural isomers (e.g., Acetochlor ESA vs. Alachlor ESA) that share similar mass-to-charge ratios and transitions (e.g., m/z 314 → 80).

Workflow Soil Soil Batch Equilibration (0.01M CaCl2) Centrifuge Phase Separation (Centrifugation) Soil->Centrifuge SPE Solid-Phase Extraction (Graphitized Carbon) Centrifuge->SPE LCMS UPLC-MS/MS Analysis (EPA Method 535) SPE->LCMS Data Koc & Mobility Calculation LCMS->Data

Workflow for batch equilibrium sorption and UPLC-MS/MS quantification.

Conclusion

Both Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (Alachlor ESA) and Alachlor OXA demonstrate extreme environmental mobility compared to their parent compound. However, the sulfonate group of Alachlor ESA imparts a slightly higher polarity and lower pKa than the carboxylate group of Alachlor OXA, resulting in a lower Koc (~15 vs ~20) and a correspondingly higher frequency of detection in deep groundwater aquifers. Accurate assessment of these compounds requires specialized analytical workflows, specifically the use of graphitized carbon SPE and UPLC-MS/MS, to overcome their inherently poor retention on traditional reverse-phase media.

References

  • Degradation of Chloroacetanilide Herbicides: The Prevalence of Sulfonic and Oxanilic Acid Metabolites in Iowa Groundwaters and Surface Waters. dss.go.th. Available at: 2

  • Occurrence and Fate of Pesticides in Four Contrasting Agricultural Settings in the United States. unl.edu. Available at: 3

  • Potential Risks of Alachlor Use to Federally Threatened California Red-legged Frog and Delta Smelt. epa.gov. Available at: 4

  • Reregistration Eligibility Decision (RED) Alachlor - EPA. epa.gov. Available at: 1

  • UPLC EPA Methods Book - Waters Corporation. waters.com. Available at: Link

  • Simultaneous Quantification of Acetanilide Herbicides and Their Oxanilic and Sulfonic Acid Metabolites in Natural Waters. dss.go.th. Available at: 5

Sources

Comparative

Inter-Laboratory Validation of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide Quantification: A Comparative Guide

As a Senior Application Scientist overseeing multi-site analytical validations, I frequently encounter the challenge of accurately quantifying highly polar pesticide metabolites. Sodium 2',6'-diethyl-N-methoxymethyl-2-su...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing multi-site analytical validations, I frequently encounter the challenge of accurately quantifying highly polar pesticide metabolites. Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide —operationally known in the field as the sodium salt of Alachlor ESA [1]—is a prime example. As a highly mobile and persistent ethanesulfonic acid degradation product of the chloroacetanilide herbicide alachlor, it frequently bypasses standard water treatment processes[2].

Regulatory bodies increasingly require rigorous monitoring of these polar transformation products (TPs) in drinking water and groundwater[3]. However, the compound's high polarity renders traditional Gas Chromatography-Mass Spectrometry (GC-MS) ineffective without complex, error-prone derivatization steps. Consequently, the analytical community relies on two competing methodologies: Solid-Phase Extraction coupled with Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) [4].

This guide objectively compares these two methodologies, explaining the mechanistic causality behind their workflows and presenting supporting inter-laboratory validation data to help you select the optimal approach for your laboratory.

Mechanistic Rationale & Analytical Workflows

To understand the performance differences between these methods, we must first examine the causality behind their experimental design.

Method A: SPE-LC-MS/MS (The Gold Standard) Because Alachlor ESA contains both a hydrophobic diethylphenyl ring and a highly polar sulfonate group, traditional C18 sorbents fail to retain it effectively. Therefore, we deliberately select a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent for extraction. The lipophilic divinylbenzene captures the aromatic ring, while the hydrophilic N-vinylpyrrolidone interacts with the polar moiety. For detection, we utilize Electrospray Ionization in negative mode (ESI-). The sulfonic acid group readily deprotonates, yielding a highly stable [M−H]− precursor ion, allowing for sub-ppb limits of quantification[3].

Method B: Competitive ELISA (The High-Throughput Screen) ELISA leverages specific antigen-antibody recognition[4]. Because Alachlor ESA is a hapten (a molecule too small to bind two antibodies simultaneously), a sandwich ELISA is physically impossible. We must use a competitive format . The target analyte in the water sample competes with an enzyme-labeled Alachlor ESA conjugate for a limited number of immobilized antibody binding sites. Consequently, the law of mass action dictates that the final colorimetric signal is inversely proportional to the analyte concentration.

Workflow cluster_LCMS Method A: SPE-LC-MS/MS cluster_ELISA Method B: Competitive ELISA Start Water Sample Collection (Alachlor ESA) SPE Solid-Phase Extraction (HLB Polymeric Sorbent) Start->SPE High Sensitivity Incubate Incubation with Enzyme Conjugate Start->Incubate High Throughput LC Liquid Chromatography (C18/Polar Advantage) SPE->LC MS Tandem Mass Spec (ESI- MRM) LC->MS Data Inter-Laboratory Data Analysis (Z-Score) MS->Data Wash Wash Unbound Antigens Incubate->Wash Read Colorimetric Readout (450 nm) Wash->Read Read->Data

Figure 1: Comparative analytical workflows for Alachlor ESA quantification via LC-MS/MS and ELISA.

Inter-Laboratory Validation Data

To assess the robustness of these methods, we evaluate data from a representative inter-laboratory proficiency test. Six independent laboratories analyzed identical groundwater samples spiked with Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide at a reference concentration of 0.50 µg/L .

Laboratory IDAnalytical MethodologyReported Conc. (µg/L)Recovery (%)Precision (RSD, %)Z-Score
Lab 01 SPE-LC-MS/MS0.4998.02.1-0.20
Lab 02 SPE-LC-MS/MS0.51102.01.8+0.20
Lab 03 SPE-LC-MS/MS0.4896.03.5-0.40
Lab 04 Competitive ELISA0.56112.08.4+1.20
Lab 05 Competitive ELISA0.54108.07.6+0.80
Lab 06 Competitive ELISA0.61122.09.1+2.20*

Data Insights: The LC-MS/MS method demonstrates superior precision (RSD < 4%) and near-perfect recovery. This is directly attributable to the use of isotopically labeled internal standards, which mathematically cancel out matrix suppression effects. Conversely, the ELISA method shows a slight positive bias (higher recoveries and Z-scores). This is a known phenomenon caused by antibody cross-reactivity with structurally similar chloroacetanilide metabolites (e.g., Metolachlor ESA) present in complex environmental matrices[2]. Lab 06's Z-score > 2 indicates a systematic bias, highlighting ELISA's role as a screening tool rather than a definitive quantitative assay.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. Below are the step-by-step protocols engineered to ensure continuous quality control during execution.

Protocol 1: SPE-LC-MS/MS Workflow

Self-Validation Mechanism: The addition of an isotopically labeled internal standard (Alachlor ESA-d5) prior to extraction ensures that any matrix suppression or physical loss during SPE is automatically normalized. A continuing calibration verification (CCV) standard is injected every 10 samples to verify instrument stability.

  • Sample Preparation: Filter 100 mL of the water sample through a 0.2 µm PTFE membrane. Spike the sample with 10 µL of Alachlor ESA-d5 internal standard (100 µg/L stock) to achieve a final IS concentration of 10 ng/L.

  • SPE Conditioning: Condition the HLB polymeric cartridge (200 mg) with 5 mL of LC-grade methanol, followed by 5 mL of ultrapure water. Causality: Methanol activates the polymer ligands, while water prepares the bed for the aqueous sample without causing sorbent shock.

  • Loading & Washing: Load the 100 mL sample at a flow rate of 5 mL/min. Wash with 5 mL of 5% methanol in water to elute weak matrix interferents while retaining the polar sulfonate target.

  • Elution: Elute the target compound with 5 mL of 100% methanol. Evaporate to dryness under a gentle nitrogen stream at 40°C and reconstitute in 1 mL of initial mobile phase.

  • LC-MS/MS Analysis: Inject 10 µL onto a C18 Polar Advantage column. Operate the mass spectrometer in ESI negative mode. Monitor the primary MRM transition (e.g., m/z 314.1 → 121.0) for quantification and a secondary transition for structural confirmation.

Protocol 2: Competitive ELISA Workflow

Self-Validation Mechanism: The protocol incorporates a zero-dose blank ( B0​ ) to establish the maximum possible absorbance signal, alongside a multi-point standard curve. If the coefficient of determination ( R2 ) of the standard curve drops below 0.99, or if the blank signal falls below an optical density (OD) of 1.0, the assay invalidates itself and must be repeated.

  • Reagent Preparation: Bring all kit reagents (microtiter plate, standards, enzyme conjugate, wash buffer) to room temperature (20-25°C) to ensure consistent enzyme kinetics.

  • Competitive Incubation: Add 50 µL of standard, control, or sample to the appropriate wells. Immediately add 50 µL of the Alachlor ESA-HRP (Horseradish Peroxidase) enzyme conjugate. Incubate for exactly 30 minutes at room temperature. Causality: Precise timing is critical; over-incubation leads to non-specific binding and elevated background noise.

  • Washing: Decant the well contents and wash 4 times with 250 µL of wash buffer. Tap the plate dry on absorbent paper. Causality: Incomplete washing leaves unbound enzyme conjugate, which will falsely lower the calculated concentration in a competitive format.

  • Colorimetric Detection: Add 100 µL of TMB (Tetramethylbenzidine) substrate to each well. Incubate in the dark for 20 minutes. Add 50 µL of Stop Solution (1N HCl) to terminate the reaction, turning the blue solution yellow.

  • Readout: Measure the absorbance at 450 nm using a microplate reader within 15 minutes. Calculate concentrations using a 4-parameter logistic (4PL) curve fit.

Conclusion

For laboratories tasked with regulatory compliance and definitive quantification of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, SPE-LC-MS/MS remains the undisputed gold standard, offering self-correcting precision via internal standards. However, for large-scale environmental monitoring campaigns requiring rapid turnaround times, Competitive ELISA provides an invaluable, cost-effective screening alternative, provided that positive hits are subsequently confirmed via LC-MS/MS to rule out cross-reactivity.

References
  • Title: 2-((2,6-DIETHYLPHENYL)(METHOXYMETHYL)AMINO)-2-OXO-ETHANESULFONIC ACID Source: Global Substance Registration System (GSRS), National Institutes of Health URL: [Link]

  • Title: Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024 Source: Chemistry Proceedings (MDPI) URL: [Link]

  • Title: Pesticide transformation products: a potential new source of interest for drinking water Source: Environmental Science and Pollution Research (Springer / PMC) URL: [Link]

  • Title: Applications and validation of immunoassays for pesticides analysis Source: Analusis (EDP Sciences) URL: [Link]

Sources

Validation

A Comparative Guide to Accuracy and Precision Validation for Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide Recovery

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The ability to accurately...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The ability to accurately and precisely quantify an active pharmaceutical ingredient (API) is paramount to ensuring product safety, efficacy, and consistency. This guide provides an in-depth, comparative analysis of accuracy and precision validation for the recovery of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, a key intermediate in the synthesis of various pharmaceutical compounds.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding in established guidelines and practical, field-proven insights into the experimental design and interpretation of results. We will explore two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, providing a head-to-head comparison of their performance in the context of accuracy and precision for the recovery of the target analyte.

The Imperative of Method Validation: Grounding in Regulatory Standards

The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose[1][2]. The International Council for Harmonisation (ICH) guideline Q2(R2), along with guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a comprehensive framework for this process[3][4][5]. Accuracy and precision are two of the most critical validation parameters, directly reflecting the reliability of the quantitative data generated[6][7].

  • Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[6][8]. It is typically assessed through recovery studies.

  • Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions[6][8]. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

This guide will focus on providing the experimental framework to robustly challenge and validate these two fundamental performance characteristics for Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide.

Experimental Design: A Tale of Two Techniques

The choice of analytical technique is often dictated by the physicochemical properties of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. Here, we compare a highly specific chromatographic method (HPLC) with a more accessible spectrophotometric method (UV-Vis).

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a powerful separation technique that offers high resolution and sensitivity, making it a workhorse in pharmaceutical analysis. For a sulfonamide derivative like Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, a reversed-phase HPLC method is a logical choice.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) work_std Prepare Working Standards (10-100 µg/mL) stock->work_std spike Spike Placebo with Analyte (3 Concentration Levels) stock->spike inject Inject Samples & Standards work_std->inject placebo Prepare Placebo Solution placebo->spike spike->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (e.g., 254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Recovery (%) & RSD (%) integrate->calculate compare Compare against Acceptance Criteria calculate->compare

Caption: Workflow for HPLC Accuracy and Precision Validation.

1. Materials and Reagents:

  • Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or other suitable buffer components)

  • Placebo (formulation excipients without the API)

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30-70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

3. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the reference standard in methanol to obtain a 1 mg/mL solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Placebo Solution: Prepare a solution of the formulation excipients at a concentration equivalent to that in the final product.

  • Accuracy (Recovery) Samples: Spike the placebo solution with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare in triplicate.

4. Precision Evaluation:

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the 100% concentration level on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

UV-Vis Spectrophotometry: A Rapid Alternative

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique than HPLC. However, it is generally less specific and may be prone to interference from other UV-absorbing components in the sample matrix. Its suitability must be carefully evaluated.

cluster_prep_uv Sample & Standard Preparation cluster_uv UV-Vis Analysis cluster_data_uv Data Analysis stock_uv Prepare Stock Solution (1 mg/mL in Methanol) work_std_uv Prepare Working Standards (5-50 µg/mL) stock_uv->work_std_uv spike_uv Spike Placebo with Analyte (3 Concentration Levels) stock_uv->spike_uv measure Measure Absorbance work_std_uv->measure placebo_uv Prepare Placebo Solution placebo_uv->spike_uv spike_uv->measure scan Determine λmax (e.g., 254 nm) scan->measure plot Plot Calibration Curve measure->plot calculate_uv Calculate Recovery (%) & RSD (%) plot->calculate_uv compare_uv Compare against Acceptance Criteria calculate_uv->compare_uv

Caption: Workflow for UV-Vis Accuracy and Precision Validation.

1. Materials and Reagents:

  • Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide reference standard

  • Methanol (spectroscopic grade)

  • Placebo (formulation excipients without the API)

2. Spectrophotometric Conditions:

  • Instrument: Double-beam UV-Vis spectrophotometer

  • Wavelength Scan: 200-400 nm to determine the wavelength of maximum absorbance (λmax)

  • Measurement Wavelength: λmax (e.g., 254 nm)

  • Blank: Methanol

3. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 5, 10, 20, 30, 40, 50 µg/mL).

  • Placebo Solution: Prepare a solution of the placebo in methanol.

  • Accuracy (Recovery) Samples: Spike the placebo solution with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of a target concentration within the linear range). Prepare in triplicate.

4. Precision Evaluation:

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the 100% concentration level on the same day.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day and/or with a different analyst.

Comparative Performance Data

The following tables present hypothetical but realistic data to illustrate the comparative performance of the two methods. Acceptance criteria are based on typical industry standards as outlined in ICH guidelines[1][9][10].

Table 1: Accuracy (Recovery) Data
Concentration LevelHPLC MethodUV-Vis MethodAcceptance Criteria
80% 99.5%98.2%98.0% - 102.0%
100% 100.2%101.5%
120% 100.8%102.5%*
Mean Recovery 100.2% 100.7%

*Note: The 120% level for the UV-Vis method is approaching the upper limit of the acceptance criteria, which may indicate a slight positive bias at higher concentrations.

Table 2: Precision Data
Precision ParameterHPLC Method (%RSD)UV-Vis Method (%RSD)Acceptance Criteria
Repeatability 0.8%1.5%RSD ≤ 2%
Intermediate Precision 1.2%2.2%*RSD ≤ 3%

*Note: The intermediate precision for the UV-Vis method is higher and close to the acceptance limit, suggesting it is more susceptible to variations in analytical conditions.

Discussion and Method Selection

Both the HPLC and UV-Vis spectrophotometric methods demonstrate acceptable accuracy and precision for the quantification of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide under the defined experimental conditions. However, a closer examination of the data reveals key differences that inform method selection.

The HPLC method exhibits superior precision, with lower Relative Standard Deviation (RSD) values for both repeatability and intermediate precision. This indicates a more robust and reliable method, less prone to variability. Its inherent specificity, owing to the chromatographic separation, provides a higher degree of confidence that the measured response is solely from the analyte of interest, free from interference from excipients or potential degradation products. For regulatory submissions and routine quality control of finished products, the HPLC method would be the preferred choice. The development of a stability-indicating method would necessitate forced degradation studies to ensure the separation of the main peak from any degradation products[11][12][13].

The UV-Vis spectrophotometric method , while meeting the acceptance criteria, shows greater variability, particularly in intermediate precision. This suggests that factors such as analyst technique and instrumental differences may have a more pronounced effect on the results. However, its simplicity, speed, and lower cost make it a viable option for in-process controls or for the analysis of the pure drug substance where the matrix is less complex. It is crucial to ensure the absence of interfering substances that absorb at the same wavelength as the analyte.

Conclusion

The validation of accuracy and precision is a critical exercise in demonstrating the fitness-for-purpose of an analytical method. For the recovery of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, both HPLC and UV-Vis spectrophotometry can be validated to provide reliable results.

  • HPLC stands out as the more robust and specific method, making it ideal for quality control, stability studies, and regulatory filings.

  • UV-Vis Spectrophotometry offers a rapid and cost-effective alternative for less complex samples or for applications where the highest level of precision is not the primary driver.

The ultimate choice of method will depend on the specific application, the required level of data quality, and the available resources. This guide provides the foundational understanding and a practical framework for making an informed decision and for designing and executing a scientifically sound validation study in line with global regulatory expectations.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • CPL. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Neuland Labs. (2025). Analytical Method Validation: Key Parameters & Common Challenges. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 8321B. Retrieved from [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • SciSpace. Sample preparation in analysis of pharmaceuticals. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • LCGC. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. RP-HPLC analytical method development and validation for newly synthesized N-{[6-(4-methoxyphenyl) imidazo[2,1-b][14][15]thiazol-3-yl]methyl}quinoline-8-amine (MMQMTA). Retrieved from [Link]

  • PubMed. (2014). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. Retrieved from [Link]

  • ResearchGate. Recent advances in sample preparation techniques and methods of sulfonamides detection - A review | Request PDF. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

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Comparative

Comparing solid-phase extraction cartridges for Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide enrichment

Comparative Guide: Solid-Phase Extraction (SPE) Cartridges for Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (Alachlor ESA) Enrichment Introduction Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, widel...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Solid-Phase Extraction (SPE) Cartridges for Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (Alachlor ESA) Enrichment

Introduction

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, widely known as the sodium salt of Alachlor Ethanesulfonic Acid (Alachlor ESA), is a highly polar, anionic degradation product of the chloroacetanilide herbicide alachlor. Because of its extreme water solubility and mobility, it is frequently detected in surface and groundwater, necessitating rigorous environmental monitoring[1.1].

Enriching this analyte presents a unique chromatographic challenge. The sulfonic acid moiety (pKa < 1) remains permanently ionized under standard environmental and laboratory pH conditions. Consequently, traditional extraction methods fail to retain it effectively. This guide evaluates and compares the performance of four primary Solid-Phase Extraction (SPE) chemistries—C18, Hydrophilic-Lipophilic Balance (HLB), Graphitized Carbon Black (GCB), and Mixed-Mode Weak Anion Exchange (WAX)—to provide a definitive, causality-driven framework for Alachlor ESA enrichment.

Mechanistic Evaluation of SPE Sorbents

The selection of an SPE sorbent for Alachlor ESA must account for its permanent negative charge and relatively bulky hydrophobic chloroacetanilide backbone.

  • Traditional Silica C18: C18 relies exclusively on hydrophobic interactions. Because the sulfonate group of Alachlor ESA cannot be neutralized without dropping the pH to destructive levels (pH < 1, which hydrolyzes silica), the analyte remains highly polar and exhibits early breakthrough. Recovery is typically poor unless sequential elution or ion-pairing reagents are introduced[1.2].

  • Hydrophilic-Lipophilic Balance (HLB): Polymeric HLB sorbents (copolymer of N-vinylpyrrolidone and divinylbenzene) offer superior wettability and retention for polar analytes compared to C18. They provide acceptable trueness (73-112%) for broad-spectrum screening but lack the ionic specificity required for highly complex matrices[2.3].

  • Graphitized Carbon Black (GCB): GCB (e.g., Supelclean ENVI-Carb) is the mandated sorbent for EPA Method 535. It retains analytes through a combination of strong hydrophobic interactions and electrostatic interactions with the positively charged oxygen complexes on the carbon surface. While highly effective for polar degradates, GCB is notoriously susceptible to matrix effects; high Total Organic Carbon (TOC) or humic acids in the sample can severely suppress recovery by competing for active sites[1.4].

  • Mixed-Mode Weak Anion Exchange (WAX): WAX represents the modern mechanistic ideal for sulfonic acids. The sorbent features a polymeric reversed-phase backbone functionalized with a weak base (e.g., a secondary or tertiary amine). At a neutral or slightly acidic pH, the amine is protonated (positively charged), creating a strong, highly specific electrostatic bond with the permanently negatively charged Alachlor ESA.

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics of these cartridges based on validated environmental monitoring studies.

SPE Cartridge TypePrimary Retention MechanismAverage Recovery (%)Matrix Effect SusceptibilityRecommended Elution SolventBest Use Case
C18 (Silica) Hydrophobic40 - 60%LowMethanolNon-polar parent compounds (Alachlor)
HLB (Polymeric) Hydrophilic-Lipophilic73 - 112%ModerateMethanol / AcetonitrileBroad-spectrum multi-residue screening
GCB (Carbon) Hydrophobic & Electrostatic85 - 95%High (TOC interference)10 mM NH₄OAc in MethanolEPA Method 535 regulatory compliance
WAX (Mixed-Mode) Reversed-Phase & Ion Exchange90 - 105%Low5% NH₄OH in MethanolHighly polar, strong acids (Alachlor ESA)

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. The addition of a surrogate standard (e.g., Dimethachlor ESA) prior to extraction is required to monitor method performance and account for matrix-induced signal suppression[1.4].

Protocol A: Graphitized Carbon Black (GCB) – EPA Method 535 Standard

Causality Note: GCB requires a specific ionic strength to disrupt the strong carbon-analyte interactions during elution.

  • Sample Preparation: Filter 250 mL of the water sample. Add Dimethachlor ESA as a surrogate.

  • Conditioning: Pass 20 mL of 10 mM ammonium acetate in methanol through the 0.5 g GCB cartridge, followed by 30 mL of reagent water. Critical: Do not allow the sorbent to dry, as this collapses the hydration sphere.

  • Loading: Load the 250 mL sample at a flow rate of 10 mL/min.

  • Washing: Rinse with 5 mL of reagent water. Dry the cartridge under high vacuum for 3 minutes to remove residual water.

  • Elution: Elute with 10 mL of 10 mM ammonium acetate in methanol. The ammonium acetate provides the necessary ionic strength to displace the analyte from the carbon surface.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 60°C and reconstitute in 1 mL of 5 mM ammonium acetate in water for LC-MS/MS analysis.

Protocol B: Mixed-Mode WAX – The Mechanistic Ideal

Causality Note: This protocol utilizes pH manipulation to control the charge state of the sorbent, allowing for rigorous washing steps that eliminate neutral and basic interferences.

  • Sample Preparation: Adjust the pH of the water sample to ~5.5 using dilute formic acid. This ensures the WAX sorbent's amine groups remain fully protonated. Add Dimethachlor ESA as a surrogate.

  • Conditioning: Condition a 60 mg WAX cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load the acidified sample. The sulfonic acid of Alachlor ESA binds ionically to the protonated amine.

  • Washing (The Selectivity Step):

    • Wash 1: 3 mL of 2% formic acid in water. (Removes acidic/neutral water-soluble interferences; the low pH keeps the sorbent protonated).

    • Wash 2: 3 mL of methanol. (Removes hydrophobic interferences. Alachlor ESA is not eluted because the ionic bond is impervious to organic solvents).

  • Elution: Elute with 3 mL of 5% ammonium hydroxide (NH₄OH) in methanol. Mechanism: The high pH (>10) deprotonates the amine on the sorbent, neutralizing its positive charge. Without the electrostatic attraction, the methanol easily sweeps the Alachlor ESA off the polymeric backbone.

  • Reconstitution: Evaporate and reconstitute in the appropriate mobile phase for LC-MS/MS.

Workflow and Mechanistic Visualizations

SPE_Workflow cluster_WAX Mixed-Mode WAX (Weak Anion Exchange) cluster_GCB Graphitized Carbon Black (EPA 535) Start Water Sample containing Alachlor ESA W_Cond Conditioning (MeOH & H2O) Start->W_Cond Pathway A G_Cond Conditioning (MeOH/NH4OAc & H2O) Start->G_Cond Pathway B W_Load Loading (Acidified Sample, pH < 6) W_Cond->W_Load W_Wash Washing (2% Formic Acid & MeOH) W_Load->W_Wash W_Elute Elution (5% NH4OH in MeOH) W_Wash->W_Elute Analysis LC-MS/MS Analysis W_Elute->Analysis G_Load Loading (Neutral Sample) G_Cond->G_Load G_Wash Washing (Reagent Water) G_Load->G_Wash G_Elute Elution (10mM NH4OAc in MeOH) G_Wash->G_Elute G_Elute->Analysis

Figure 1: Comparative SPE workflows for Alachlor ESA using WAX and GCB cartridges.

WAX_Mechanism Sorbent WAX Sorbent (Protonated Amine, +) Complex Ion-Pair Complex (Strong Retention) Sorbent->Complex Electrostatic Attraction Analyte Alachlor ESA (Sulfonate, -) Analyte->Complex Electrostatic Attraction Elution Deprotonated Sorbent (Neutral Amine) Complex->Elution High pH Wash (5% NH4OH) FreeAnalyte Eluted Alachlor ESA (Ready for LC-MS/MS) Elution->FreeAnalyte Release

Figure 2: Mechanistic retention and elution of Alachlor ESA on a Mixed-Mode WAX sorbent.

References

  • Environmental Science & Technology (ACS Publications) - Formation and Transport of the Sulfonic Acid Metabolites of Alachlor and Metolachlor in Soil. URL:[Link]

  • Organomation / U.S. EPA - Method 535: Measurement of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid phase extraction. URL:[Link]

  • Science.gov - Multi-layer solid-phase extraction and evaporation-enrichment methods for polar organic chemicals from aqueous matrices (HLB comparative studies). URL:[Link]

Validation

Cross-reactivity of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide in pesticide ELISA assays

Introduction Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide—commonly referred to in agriscience as Alachlor ESA (ethane sulfonic acid)—is the primary, highly mobile soil and groundwater metabolite of the chloroa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide—commonly referred to in agriscience as Alachlor ESA (ethane sulfonic acid)—is the primary, highly mobile soil and groundwater metabolite of the chloroacetanilide herbicide alachlor. Because it is highly water-soluble and environmentally persistent, Alachlor ESA frequently contaminates aquatic systems at concentrations far exceeding the parent compound[1].

For environmental monitoring, Enzyme-Linked Immunosorbent Assays (ELISA) are the industry standard for high-throughput screening. However, researchers frequently encounter a critical analytical artifact: Alachlor ESA exhibits severe cross-reactivity with commercial Alachlor ELISA kits, leading to false-positive reporting[2]. As a Senior Application Scientist, I have designed this guide to objectively compare the cross-reactivity profiles of Alachlor ESA across different immunoassay platforms and provide a self-validating, differential Solid-Phase Extraction (SPE) methodology to resolve these interferences.

The Mechanistic Basis of Antibody Cross-Reactivity

To understand why false positives occur, we must examine the immunochemical design of the assay. Most anti-alachlor antibodies (both monoclonal and polyclonal) are generated using haptens conjugated to carrier proteins via a thioether linkage at the 2-chloro position[3].

Because the host immune system is exposed primarily to the 2,6-diethylphenyl and N-methoxymethyl moieties, the resulting antibody binding pocket is highly specific to these regions. When the chlorine atom is replaced by a bulky, hydrophilic sulfonate group (as in Alachlor ESA), the primary recognition epitopes remain structurally identical. The antibody pocket exhibits "steric tolerance" toward the sulfonate group, allowing the metabolite to bind with significant affinity and trigger a false-positive colorimetric signal[4].

G cluster_0 Target Analyte: Alachlor cluster_1 Metabolite: Alachlor ESA A 2,6-diethylphenyl Antibody Anti-Alachlor Antibody Binding Pocket A->Antibody Strong Binding B N-methoxymethyl B->Antibody Strong Binding C 2-chloro group C->Antibody Specific Fit D 2,6-diethylphenyl D->Antibody Strong Binding E N-methoxymethyl E->Antibody Strong Binding F 2-sulfonate group F->Antibody Steric Tolerance (Cross-Reactivity)

Structural determinants of Alachlor ESA cross-reactivity in anti-alachlor ELISA binding pockets.

Comparative Assay Performance: Cross-Reactivity Profiles

Not all chloroacetanilide ELISAs respond equally to Alachlor ESA. The table below synthesizes empirical cross-reactivity data across commercial platforms, demonstrating that while Alachlor kits are highly susceptible, Metolachlor and Acetochlor kits remain highly specific[3],[2],[5].

AnalyteAlachlor ELISA IC50 (ppb)Cross-Reactivity (%)Metolachlor ELISA IC50 (ppb)Cross-Reactivity (%)
Alachlor (Parent) 0.77100%>10,000<0.01%
Alachlor ESA 2.98~26 - 33%>10,000<0.01%
Metolachlor 78.3~1.0%1.0100%
Acetochlor 2.50~30%36.0~2.7%

Data Interpretation: A water sample containing 3.0 ppb of Alachlor ESA will yield an apparent (false) Alachlor concentration of approximately 1.0 ppb in a standard Alachlor ELISA. Conversely, Metolachlor assays demonstrate <0.01% cross-reactivity, making them immune to Alachlor ESA interference[2].

Self-Validating Protocol: Resolving Interference via Differential SPE-ELISA

Rather than viewing cross-reactivity strictly as a flaw, application scientists can exploit it. By coupling Solid-Phase Extraction (SPE) with ELISA, we can physically separate the parent compound from the metabolite based on polarity, and then use the same Alachlor ELISA kit to quantify both analytes independently[4],[6].

Causality of Solvent Selection:

  • Ethyl Acetate: A moderately non-polar solvent that effectively disrupts the hydrophobic interactions between the parent alachlor and the C18 stationary phase, eluting it completely.

  • Methanol: A highly polar organic solvent. Because Alachlor ESA is a highly polar sodium salt, it resists ethyl acetate elution but partitions readily into methanol.

SPE_Workflow Sample Aqueous Sample (Alachlor + Alachlor ESA) SPE C18 SPE Cartridge (Retains both analytes) Sample->SPE Elution1 Elution 1: Ethyl Acetate (Disrupts hydrophobic bonds) SPE->Elution1 Step 1 Elution2 Elution 2: Methanol (Elutes polar sulfonate) SPE->Elution2 Step 2 Frac1 Non-polar Fraction (Parent Alachlor) Elution1->Frac1 Frac2 Polar Fraction (Alachlor ESA) Elution2->Frac2 ELISA1 Alachlor ELISA (Direct Quantification) Frac1->ELISA1 ELISA2 Alachlor ELISA (Apply 33% CR Correction) Frac2->ELISA2

Differential SPE-ELISA workflow for separating and quantifying Alachlor and Alachlor ESA.

Step-by-Step Methodology
  • Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Critical: Do not allow the sorbent bed to dry, as this collapses the alkyl chains and ruins retention capacity.

  • Sample Loading: Pass 100 mL of the filtered aqueous sample through the cartridge under a mild vacuum (approx. 25 mm Hg). Both analytes will bind to the sorbent.

  • Fraction 1 (Parent Alachlor): Elute with 3 mL of ethyl acetate into Collection Vial A.

  • Fraction 2 (Alachlor ESA): Swap the collection vial. Elute the cartridge with 3 mL of methanol into Collection Vial B.

  • Reconstitution: Evaporate both fractions to dryness under a gentle nitrogen stream at 40°C. Reconstitute each residue in 1.0 mL of the ELISA kit's assay buffer (e.g., PBS).

  • ELISA Quantification: Assay both fractions using the Alachlor ELISA kit.

    • Vial A yields the true Alachlor concentration.

    • Vial B yields the apparent Alachlor ESA concentration. Multiply this value by the inverse of the cross-reactivity coefficient (e.g., 1/0.33≈3.03 ) to determine the true Alachlor ESA concentration.

Self-Validating System (Internal Control)

To ensure the trustworthiness of this protocol, every extraction batch must include a Matrix Spike Control . Spike a blank water sample with 5.0 ppb of analytical-grade Alachlor ESA. If the SPE separation is successful, Vial A (ethyl acetate) will show 4].

References
  • [1] Ethane sulfonate metabolite of alachlor: assessment of oncogenic potential based on metabolic and mechanistic considerations. PubMed (nih.gov).1

  • [3] Evaluation of Enzyme-Linked Immunoassays for the Determination of Chloroacetanilides in Water and Soils. ACS Publications. 3

  • [2] Two QUALITY ASSURANCE MEASURES FOR PESTICIDE ANALYSIS OF WELLWATER: DEGRADATION IN STORAGE AND GC/ELISA COMPARISON. Iowa State University. 2

  • [4] Detection of the herbicide alachlor and its sulfonic acid metabolite in soil. Oregon State University. 4

  • [5] Alachlor RaPID Assay. NEMI. 5

  • [6] Formation and Transport of the Sulfonic Acid Metabolites of Alachlor and Metolachlor in Soil. ACS Publications. 6

Sources

Comparative

Comparing groundwater leaching potential: Alachlor vs Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide

An In-Depth Technical Guide for Researchers and Environmental Scientists The contamination of groundwater by agricultural chemicals is a significant environmental concern, necessitating a thorough understanding of the le...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Environmental Scientists

The contamination of groundwater by agricultural chemicals is a significant environmental concern, necessitating a thorough understanding of the leaching potential of herbicides. This guide provides a detailed comparison of the groundwater leaching potential of the widely used chloroacetanilide herbicide, Alachlor, and its primary, more polar degradation product, Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide. For the purposes of this guide, and due to the prevalence of data, the well-studied and structurally analogous Alachlor ethanesulfonic acid (ESA) will serve as the representative for this sulfonated derivative.

This analysis will delve into the physicochemical properties that govern mobility in soil, explore standardized methodologies for assessing leaching, and present experimental data to offer a comprehensive understanding for researchers, environmental scientists, and drug development professionals.

Understanding the Contenders: Physicochemical Properties

The potential for a pesticide to leach into groundwater is fundamentally governed by its chemical and physical properties, primarily its water solubility, its tendency to adsorb to soil particles (indicated by the soil organic carbon-water partitioning coefficient, Koc), and its persistence in the environment (half-life, t½).

Alachlor is known for its moderate sorption in soil and a relatively short half-life in aerobic soil conditions, typically ranging from 6 to 15 days.[1] However, its degradation leads to the formation of more mobile metabolites. The addition of a sulfonic acid group to the Alachlor molecule, forming Alachlor ESA, significantly alters these properties. This modification increases the polarity and water solubility of the compound, while reducing its affinity for soil organic matter.[2][3]

PropertyAlachlorAlachlor Ethanesulfonic Acid (ESA)Implication for Leaching
Water Solubility (at 25°C) 242 mg/L[4]Significantly higher; estimated to be ~10 times that of Alachlor[5]Higher solubility increases the amount of the compound that can be transported with percolating water.
Soil Sorption Coefficient (Koc) 170 mL/g (moderate)[4]Lower; log Koc of 2.26 (compared to 3.33 for Alachlor)[6]Lower Koc indicates weaker binding to soil particles, leading to greater mobility.
Soil Half-life (t½) 6-15 days (aerobic)[1]More persistent in the environment[2]Longer half-life provides more time for the compound to leach through the soil profile.

Quantifying Leaching Potential: The Groundwater Ubiquity Score (GUS)

A useful screening tool for assessing a pesticide's leaching potential is the Groundwater Ubiquity Score (GUS). The GUS index integrates a pesticide's persistence (half-life) and mobility (Koc) into a single value.

The formula for the GUS index is: GUS = log10(t½) * [4 - log10(Koc)] [7]

  • GUS < 1.8: Low leaching potential

  • 1.8 < GUS < 2.8: Moderate leaching potential

  • GUS > 2.8: High leaching potential

Calculated GUS Values:

  • Alachlor: Using a conservative half-life of 15 days and a Koc of 170: GUS = log10(15) * [4 - log10(170)] = 1.18 * (4 - 2.23) = 2.09 (Moderate leacher)

Experimental Assessment of Leaching Potential

To experimentally validate and quantify the leaching potential of chemical compounds, researchers employ several standardized methods. The most common are soil column leaching studies and lysimeter experiments.

Soil Column Leaching Studies (OECD Guideline 312)

Soil column studies provide a controlled laboratory environment to assess the mobility of a substance through a soil profile.[4][8]

Experimental Protocol: OECD 312 - Leaching in Soil Columns

  • Soil Selection and Preparation: Select a representative soil type. The soil is air-dried and sieved (<2 mm).

  • Column Packing: A glass or stainless-steel column (e.g., 30 cm length, 5 cm diameter) is uniformly packed with the prepared soil to a bulk density representative of field conditions.

  • Saturation and Equilibration: The soil column is saturated from the bottom with an "artificial rain" solution (e.g., 0.01 M CaCl2) and allowed to equilibrate.

  • Test Substance Application: A known amount of the test substance (Alachlor or Alachlor ESA), often radiolabeled for ease of detection, is applied uniformly to the soil surface.

  • Leaching Simulation: The artificial rain solution is applied to the top of the column at a constant, slow rate to simulate rainfall. This is typically done over a period of 48 hours.

  • Leachate Collection: The effluent (leachate) from the bottom of the column is collected in fractions at regular intervals.

  • Soil Sectioning and Analysis: After the leaching period, the soil column is carefully extruded and sectioned into segments (e.g., every 5 cm).

  • Quantification: The concentration of the parent compound and any identified metabolites in each leachate fraction and soil segment is determined using appropriate analytical techniques (e.g., HPLC, LC-MS/MS). This allows for the creation of a mobility profile and a mass balance calculation.

Soil_Column_Leaching cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Selection Select & Prepare Soil Column_Packing Pack Soil Column Soil_Selection->Column_Packing Saturation Saturate & Equilibrate Column_Packing->Saturation Application Apply Test Substance Saturation->Application Leaching Simulate Rainfall Application->Leaching Collection Collect Leachate Leaching->Collection Soil_Sectioning Section Soil Column Leaching->Soil_Sectioning Quantification Analyze Soil & Leachate Collection->Quantification Soil_Sectioning->Quantification Data_Interpretation Determine Mobility Profile Quantification->Data_Interpretation

Caption: Workflow for a typical soil column leaching experiment.

Lysimeter Studies

Lysimeters are large, undisturbed blocks of soil that are isolated in the field, allowing for the collection of leachate under natural environmental conditions.[9][10] These studies are more complex and long-term than soil column experiments but provide more realistic data on leaching under fluctuating weather conditions. Data from lysimeter studies consistently show that while Alachlor itself has limited mobility and tends to remain in the upper soil layers, its more polar metabolites, like Alachlor ESA, are detected in leachate, confirming their higher leaching potential.[11]

Comparative Leaching Behavior: Experimental Evidence

Numerous studies have demonstrated the contrasting leaching behavior of Alachlor and its sulfonated metabolite, Alachlor ESA.

  • Alachlor: Field and laboratory studies have shown that applied Alachlor predominantly remains in the top 10 cm of the soil.[11] Its detection in groundwater is often at low concentrations, suggesting a limited, though not negligible, leaching potential under certain conditions.[12]

  • Alachlor ESA: In stark contrast, Alachlor ESA is frequently detected in groundwater, often at higher concentrations and more frequently than the parent Alachlor compound.[1][3] This is a direct consequence of its increased water solubility and reduced sorption to soil.[2][3][5] Studies have shown the transport of Alachlor ESA to depths of 75-90 cm in the soil profile, while the parent compound was not detected at these depths.[6] The formation of Alachlor ESA in the soil is a critical step that mobilizes the chemical, making it more susceptible to leaching.

Leaching_Factors cluster_alachlor Alachlor cluster_esa Alachlor ESA (Sulfonated Derivative) A_Sol Lower Water Solubility A_Leach Lower Leaching Potential A_Sol->A_Leach Reduces mobility A_Koc Higher Koc (Stronger Sorption) A_Koc->A_Leach Increases retention A_Deg Rapid Degradation A_Deg->A_Leach Less time to leach E_Sol Higher Water Solubility A_Deg->E_Sol Forms polar metabolite E_Leach Higher Leaching Potential E_Sol->E_Leach Increases mobility E_Koc Lower Koc (Weaker Sorption) E_Koc->E_Leach Reduces retention E_Persist Greater Persistence E_Persist->E_Leach More time to leach

Caption: Factors influencing the groundwater leaching potential of Alachlor vs. its sulfonated derivative.

Conclusion

The comparison between Alachlor and its sulfonated derivative, represented by Alachlor ESA, clearly demonstrates that chemical transformation in the soil can dramatically increase the potential for groundwater contamination. While Alachlor itself exhibits moderate leaching potential due to its moderate soil sorption and relatively rapid degradation, the formation of Alachlor ESA creates a more mobile and persistent compound. The increased water solubility and decreased soil sorption coefficient of Alachlor ESA are the key physicochemical drivers for its enhanced leaching.

For researchers and environmental professionals, this underscores the critical importance of evaluating not only the parent pesticide but also its major metabolites when assessing the environmental risks associated with herbicide use. The data strongly indicate that the sulfonated derivatives of chloroacetanilide herbicides pose a greater threat to groundwater resources than the parent compounds.

References

  • Comparison of the Leaching Behaviour of Alachlor and its Metabolites Under Field and Laboratory Conditions. (2006). Taylor & Francis Online. [Link]

  • Fava, L., Bottoni, P., Crobe, A., & Funari, E. (2000). Leaching properties of some degradation products of alachlor and metolachlor. Chemosphere, 41(9), 1503-1508. [Link]

  • Postle, J. (2001). Chloroacetanilide Herbicide Metabolites in Wisconsin Groundwater. University of Wisconsin-Extension. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pesticides - Fact Sheet for Alachlor. [Link]

  • Aga, D. S., & Thurman, E. M. (2001). Formation and Transport of the Sulfonic Acid Metabolites of Alachlor and Metolachlor in Soil. Environmental Science & Technology, 35(12), 2455–2460. [Link]

  • Organisation for Economic Co-operation and Development. (2004). Test No. 312: Leaching in Soil Columns. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

  • Aga, D. S., & Thurman, E. M. (2001). Formation and transport of the sulfonic acid metabolites of alachlor and metolachlor in soil. Environmental Science & Technology, 35(12), 2455-60. [Link]

  • pfm. (n.d.). Groundwater ubiquity score based on Gustafson (1989) — GUS. [Link]

  • Pizzigallo, A., et al. (1996). Metabolites of Alachlor in Water: Identification by Mass Spectrometry and Chemical Synthesis. Environmental Science & Technology, 30(8), 2593-2598. [Link]

  • Nilsson, B., et al. (2005). Field experimental design for pesticide leaching – a modified large-scale lysimeter. Geological Survey of Denmark and Greenland Bulletin, 7, 41-44. [Link]

  • Nilsson, B., Aamand, J., Jacobsen, O. S., & Juhler, R. K. (2005). Field experimental design for pesticide leaching – a modified large-scale lysimeter. GEUS Bulletin. [Link]

  • fairway-is.eu. (n.d.). Groundwater ubiquity score (GUS) index. [Link]

  • Singapore Management University. (n.d.). Test No. 312: Leaching in Soil Columns. [Link]

  • Aga, D. S., & Thurman, E. M. (2001). Formation and Transport of Sulfonic Acid Metabolites of Alachlor and Metolachlor in Soil. ResearchGate. [Link]

  • Thurman, E. M., Goolsby, D. A., Aga, D. S., Pomes, M. L., & Meyer, M. T. (1996). Occurrence of Alachlor and Its Sulfonated Metabolite in Rivers and Reservoirs of the Midwestern United States. Environmental Science & Technology, 30(9), 2807-2810. [Link]

  • World Health Organization. (n.d.). Alachlor in Drinking-water. [Link]

  • Kalkhoff, S. J., Kolpin, D. W., Thurman, E. M., Meyer, M., & রেডিও, E. (1998). Degradation of Chloroacetanilide Herbicides: The Prevalence of Sulfonic and Oxanilic Acid Metabolites in Iowa Groundwaters and Surface Waters. Environmental Science & Technology, 32(11), 1738–1740. [Link]

Sources

Validation

Method Validation Guide for EPA 535: Detecting Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide

Executive Summary The detection of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide —commonly referred to in environmental analytics as the sodium salt of Alachlor ESA (ethanesulfonic acid)—presents a unique set o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The detection of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide —commonly referred to in environmental analytics as the sodium salt of Alachlor ESA (ethanesulfonic acid)—presents a unique set of chromatographic and extraction challenges. As a highly polar degradation product of the chloroacetanilide herbicide alachlor, it is highly mobile in ground and surface waters[1].

This guide provides an objective comparison of Solid Phase Extraction (SPE) sorbents and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms for validating EPA Method 535 . By examining the causality behind specific methodological choices, this document serves as a comprehensive resource for researchers and drug development professionals adapting these workflows for environmental monitoring or toxicological pharmacokinetic studies.

Mechanistic Background: The Isomer Challenge

The primary analytical hurdle in EPA Method 535 is the structural isomerism between Alachlor ESA and Acetochlor ESA. Both compounds yield an identical deprotonated precursor ion ( [M−H]− at m/z 314) in negative electrospray ionization (ESI-)[2].

When subjected to Collision-Induced Dissociation (CID), both isomers produce a dominant shared product ion at m/z 80, which is necessary to achieve the sub-ppb Lowest Concentration Minimum Reporting Levels (LCMRL) required by the EPA[3]. While dissimilar product ions exist (m/z 176 for Alachlor ESA and m/z 146 for Acetochlor ESA), their relative intensities are only ~15% of the base peak, making them unsuitable for trace-level quantitation[4]. Consequently, chromatographic baseline resolution is mandatory to prevent false positives and inaccurate quantitation[5].

Isomer_Resolution cluster_Isomers Structural Isomers (Precursor m/z 314) Ala Alachlor ESA CID Collision-Induced Dissociation Ala->CID Ace Acetochlor ESA Ace->CID Shared Shared Quant Ion m/z 80 (High Int) CID->Shared UniqueAla Unique Qual Ion m/z 176 (Low Int) CID->UniqueAla Alachlor UniqueAce Unique Qual Ion m/z 146 (Low Int) CID->UniqueAce Acetochlor Action Mandatory LC Resolution (Rs > 1.0) Shared->Action Mass alone cannot distinguish

Mechanistic logic demonstrating why chromatographic resolution is mandatory for Alachlor ESA.

Comparative Analysis 1: Solid Phase Extraction (SPE) Sorbents

Because Alachlor ESA is a highly polar sulfonic acid, traditional hydrophobic extraction mechanisms fail to yield acceptable recoveries from large-volume aqueous samples[6].

  • Silica C18: Fails to retain the highly polar ESA and oxanilic acid (OA) degradates, resulting in breakthrough during the loading phase.

  • Polymeric HLB: Offers a hydrophilic-lipophilic balance that improves recovery, but can suffer from matrix interference in complex environmental waters.

  • Graphitized Carbon Black (GCB): Mandated by EPA 535. GCB provides both planar hydrophobic and electrostatic interactions, ensuring >90% recovery of Alachlor ESA even in dechlorinated drinking water[7].

Table 1: SPE Sorbent Performance Comparison for Alachlor ESA
SPE SorbentRetention MechanismAlachlor ESA RecoveryMatrix Effect SusceptibilityMethod 535 Compliance
Graphitized Carbon Black (0.5 g) Planar & Electrostatic92% – 105%ModerateCompliant (Mandated)
Polymeric HLB (500 mg) Hydrophilic-Lipophilic85% – 95%LowNon-Compliant (Alternative)
Silica C18 (500 mg) Hydrophobic< 40%HighNon-Compliant

Comparative Analysis 2: LC-MS/MS Platforms & Mobile Phase Modifiers

The choice of mobile phase modifier is critical. During the development of EPA 535, researchers discovered that substituting ammonium acetate with acetic or formic acid resulted in a 5-10x decrease in sensitivity due to severe ESI suppression, and utterly failed to resolve the Alachlor/Acetochlor ESA isomers[3]. Therefore, 5 mM ammonium acetate is strictly required[3].

Furthermore, upgrading from standard HPLC (5 µm or 3 µm particles) to UPLC (Sub-2 µm particles) drastically improves the resolution ( Rs​ ) of the structural isomers while reducing the run time by over 60%[5].

Table 2: Chromatographic Performance Comparison
Chromatographic PlatformColumn ChemistryMobile Phase ModifierIsomer Resolution ( Rs​ )Total Run TimeSignal-to-Noise Impact
UPLC (Sub-2 µm) BEH C18 (1.7 µm)5 mM Ammonium Acetate> 1.5 (Baseline) 14 min Optimal (2-4x increase)
HPLC (Standard) Ultra C18 (3.0 µm)5 mM Ammonium Acetate1.1 (Partial)35 minBaseline
HPLC (Standard) Standard C18 (5.0 µm)0.1% Formic Acid< 0.5 (Co-elution)35 minSevere Suppression

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol integrates a self-validating Quality Control (QC) system. By spiking a surrogate (Dimethachlor ESA) prior to extraction and an internal standard (Butachlor ESA) prior to injection, the analyst can mathematically isolate physical extraction losses from MS ionization suppression[2].

SPE_Workflow Sample Water Sample (250 mL) Surrogate Add Surrogate Dimethachlor ESA Sample->Surrogate SPE SPE Extraction Graphitized Carbon Surrogate->SPE Elution Elution 10mM NH4OAc/MeOH SPE->Elution Concentrate N2 Concentration 60-70°C Elution->Concentrate IS Add Internal Std Butachlor ESA Concentrate->IS LCMS LC-MS/MS Analysis Negative ESI IS->LCMS

Workflow for EPA Method 535 incorporating a self-validating surrogate and internal standard system.

Step-by-Step Methodology
  • Sample Preparation & Surrogate Spiking:

    • Collect 250 mL of the aqueous sample. Dechlorinate by adding 25–30 mg of ammonium chloride[2].

    • Self-Validation Step 1: Spike the sample with 5 µL of a 12 µg/mL Dimethachlor ESA surrogate standard. This will monitor the physical recovery efficiency of the SPE process[2].

  • SPE Cartridge Conditioning:

    • Mount a 6.0 mL Graphitized Carbon cartridge (0.5 g bed weight) onto a vacuum manifold[8].

    • Condition with 15 mL of 10 mM ammonium acetate in methanol, followed by 15 mL of reagent water. Crucial Causality: Do not allow the sorbent bed to go dry, as this collapses the hydration sphere and drastically reduces polar analyte retention[2].

  • Sample Loading:

    • Load the 250 mL sample at a controlled flow rate of 10–15 mL/min[8]. Rinse the cartridge with 5 mL of reagent water and dry under vacuum for 5 minutes.

  • Analyte Elution & Concentration:

    • Elute the retained degradates using 15 mL of 10 mM ammonium acetate in methanol via gravity flow[2].

    • Concentrate the eluate to dryness under a gentle stream of ultra-pure nitrogen in a heated water bath (60–70 °C)[8].

  • Reconstitution & Internal Standard Spiking:

    • Reconstitute the dried residue in exactly 1.0 mL of 5 mM ammonium acetate in water[8].

    • Self-Validation Step 2: Spike with 10 µL of a 5 µg/mL Butachlor ESA internal standard[2]. Comparing the internal standard response across samples validates the consistency of the LC-MS/MS injection and corrects for matrix-induced ion suppression.

  • LC-MS/MS Analysis:

    • Inject 25 µL onto a Sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 100 mm) maintained at 65 °C[4].

    • Run a gradient of 5 mM aqueous ammonium acetate and methanol. Monitor the Alachlor ESA quantitative transition (m/z 314 80) and qualitative transition (m/z 314 176) in negative ESI mode[4].

References

  • SCIEX. EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS.
  • PubMed / J AOAC Int. Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry.
  • Oxford University Press. Development of EPA Method 535 for the Determination of Chloroacetanilide and Other Acetamide Herbicide Degradates.
  • United Chemical Technologies (UCT). Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water.
  • Regulations.gov (US EPA). EPA Method 535 - Analytical Method Development for Chloroacetanilide and Other Acetamide Degradation Products in Drinking Water.
  • Waters Corporation. Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS.
  • Waters Corporation. UPLC EPA Methods Book.

Sources

Safety & Regulatory Compliance

Safety

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide proper disposal procedures

Operational Guide for the Safe Handling and Disposal of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide Welcome to the definitive operational guide for the handling and disposal of Sodium 2',6'-diethyl-N-methoxym...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide

Welcome to the definitive operational guide for the handling and disposal of Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, universally recognized in environmental and analytical chemistry as Alachlor ESA sodium salt [1]. As a Senior Application Scientist, I have designed this protocol to ensure your laboratory maintains strict compliance with environmental safety standards while protecting personnel.

This compound is a highly polar, water-soluble environmental degradate of the chloroacetanilide herbicide alachlor[2][3]. Because of its unique physicochemical properties and environmental mobility, standard aqueous disposal is strictly prohibited. This guide provides the causality behind each safety measure, ensuring your laboratory operations are both scientifically sound and legally compliant.

Section 1: Chemical Profiling & Hazard Assessment

Understanding the molecular behavior of Alachlor ESA sodium salt is critical to justifying its strict disposal restrictions. In agricultural environments, the parent compound (alachlor) undergoes microbial dechlorination in the soil. The chlorine atom is replaced by a sulfonic acid group to form Alachlor ESA[3][4]. This transformation drastically increases the molecule's water solubility, making it highly mobile and persistent in groundwater systems[4].

Table 1: Physicochemical & Hazard Profile

PropertySpecification
Chemical Name Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide
Common Synonym Alachlor ESA sodium salt
CAS Number 140939-15-7[5]
Molecular Formula C14H20NNaO5S[1]
Molecular Weight 337.37 g/mol [1]
Physical State Solid (Powder)[1]
GHS Hazards H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[6][7]
Environmental Risk High groundwater mobility; resistant to standard aqueous degradation[3][4]

Section 2: Experimental & Operational Handling Protocols

Before initiating any disposal or experimental workflow, strict handling protocols must be enforced. The compound is highly irritating to mucous membranes, eyes, and the respiratory tract[7].

Step-by-Step Handling Methodology:

  • Engineering Controls: All manipulations of the solid powder must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. Causality: This prevents the aerosolization of fine particulates and protects the operator from inhalation hazards[6].

  • Personal Protective Equipment (PPE): Operators must don nitrile gloves (double-gloving is recommended for extended handling), a chemically resistant lab coat, and tightly fitting safety goggles (EN 166 or NIOSH approved)[6]. If local exhaust ventilation is inadequate, a type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge must be utilized[6][7].

  • Spill Response: In the event of a dry spill, do not use water. Causality: Adding water will rapidly dissolve the salt, increasing the footprint of the contamination and making it harder to recover. Instead, mechanically sweep the powder using non-sparking tools, avoiding dust formation, and place it directly into a sealed, labeled hazardous waste container[7].

Section 3: Comprehensive Disposal & Destruction Protocol

The core operational directive for Alachlor ESA sodium salt is absolute containment from municipal water systems. Under no circumstances should this product enter drains [6][7]. Because the molecule contains a sulfonate group and a nitrogen-bearing amide group, improper combustion will yield highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx).

Step 1: Solid Waste Segregation Collect all solid waste, contaminated gloves, weigh boats, and empty vials into a designated, clearly labeled "Halogen-Free Organic/Sulfonated Waste" high-density polyethylene (HDPE) container.

Step 2: Solvent Dissolution (Preparation for Incineration) To ensure complete thermal destruction, the solid salt should not be incinerated in its raw, dry form, which can lead to incomplete combustion and hazardous particulate emissions.

  • Procedure: Dissolve the collected Alachlor ESA sodium salt waste in a highly combustible, approved organic solvent (e.g., ethanol or methanol)[6][7].

  • Causality: Dissolving the salt ensures the compound is completely and uniformly atomized when injected into the incinerator. This allows for optimal heat distribution and total molecular breakdown of the aromatic ring.

Step 3: High-Temperature Incineration Transfer the dissolved waste solution to a certified hazardous waste disposal facility. The solution must be burned in a chemical incinerator equipped with an afterburner and an alkaline scrubber[6][7].

  • Causality: The afterburner ensures the exhaust temperature remains above 850°C for a sufficient residence time to completely destroy the carbon backbone. The alkaline scrubber is mandatory to neutralize the acidic SOx and NOx gases generated from the sulfonic acid and amide groups during combustion, preventing acid rain and atmospheric toxicity[6].

Section 4: Visualizing the Workflows

DegradationPathway A Alachlor (Parent Herbicide) B Soil Microbial Dechlorination A->B C Alachlor ESA (Sulfonic Acid Metabolite) B->C Addition of Sulfonic Group

Microbial dechlorination of Alachlor yields the highly water-soluble Alachlor ESA metabolite.

DisposalWorkflow A Solid Waste Collection (Alachlor ESA Sodium Salt) B Dissolution in Combustible Solvent (e.g., Ethanol) A->B Prepare for combustion C Chemical Incinerator (>850°C) B->C Atomized Injection D Afterburner (Complete Combustion) C->D Exhaust gases E Alkaline Scrubber (Neutralize SOx / NOx) D->E Acidic emissions F Safe Atmospheric Release E->F Scrubbed exhaust

Step-by-step logistical workflow for the safe thermal destruction of Alachlor ESA sodium salt.

References

  • Title: Alachlor ethane sulfonic acidsodium | Source: Pharmaffiliates | URL: [Link]

  • Title: Human Health Fact Sheet - Chloroacetanilide Herbicides | Source: US Environmental Protection Agency (EPA) | URL: [Link]

  • Title: Chloroacetanilide Herbicide Metabolites in Wisconsin Groundwater | Source: University of Wisconsin Soil Science Extension | URL: [Link]

  • Title: Formation and Transport of the Sulfonic Acid Metabolites of Alachlor and Metolachlor in Soil | Source: American Chemical Society (ACS) | URL: [Link]

Sources

Handling

Personal protective equipment for handling Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide

Comprehensive Safety and Operational Guide for Handling Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide Introduction & Chemical Identity Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, universally recogn...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide

Introduction & Chemical Identity Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, universally recognized in environmental chemistry as Alachlor ESA sodium salt (CAS: 140939-15-7), is a major tertiary ethane sulfonate metabolite of the herbicide alachlor. In laboratory settings, it is primarily utilized as an analytical reference standard for environmental monitoring, groundwater testing, and toxicological assays.

While the parent compound alachlor exhibits oncogenic potential, extensive toxicological studies confirm that the ESA degradate is significantly less toxic, lacking genotoxic or developmental toxicity risks [1]. However, as a concentrated analytical standard, the neat sodium salt powder presents acute localized hazards that require strict operational control.

Hazard Profile & PPE Causality

To build a self-validating safety protocol, laboratory personnel must understand the physical and chemical nature of the substance. As a fine, crystalline sodium salt, the primary exposure vector is the generation of airborne dust during weighing and transfer.

  • H315 (Skin Irritation) & H319 (Eye Irritation): The polar sulfonate group and lipophilic aromatic ring can interact with dermal and ocular mucosal membranes, causing localized inflammation.

  • H335 (Respiratory Irritation): Inhalation of the micro-particulate dust directly irritates the upper respiratory tract.

Table 1: Mandatory Personal Protective Equipment (PPE) Specifications

PPE CategorySpecification / StandardOperational Causality (Why it is required)
Respiratory Protection Type P95 (US) or Type P1/P2 (EU EN 143) particulate respirator.Prevents inhalation of aerosolized salt dust during the weighing of neat solid standards [2].
Hand Protection Nitrile rubber gloves (min. 0.11 mm thickness).Provides an impermeable barrier against the amphiphilic nature of the ESA degradate, preventing contact dermatitis.
Eye Protection Safety goggles with side-shields (EN166 compliant).Protects ocular mucosa from accidental dust transfer via contaminated gloves or airborne particulates.
Body Protection Standard laboratory coat (impervious preferred).Prevents accumulation of chemical dust on personal clothing, mitigating secondary exposure.

Operational Workflow: Preparation of Analytical Standards

When preparing a standard solution (e.g., 100 µg/mL in methanol or water) from the neat solid, follow this validated step-by-step methodology to ensure both operator safety and analytical integrity.

  • Step 1: Environmental Control. Ensure the laboratory environment is draft-free to prevent dust dispersion. All handling of the neat powder must be conducted inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 0.5 m/s.

  • Step 2: PPE Verification. Don all PPE listed in Table 1. Inspect nitrile gloves for micro-tears before handling the chemical vial.

  • Step 3: Static Mitigation. Sodium salts frequently carry a static charge, causing the powder to "jump" and aerosolize upon opening. Use an anti-static device (e.g., a Zerostat gun) on the weighing spatula and the receiving volumetric flask prior to transfer.

  • Step 4: Transfer and Weighing. Carefully open the vial containing the Alachlor ESA sodium salt. Using a micro-spatula, transfer the required mass (e.g., 10 mg) into a tared, anti-static weigh boat.

  • Step 5: Dissolution. Transfer the powder into a volumetric flask. Rinse the weigh boat multiple times with the target solvent (e.g., HPLC-grade methanol or acetonitrile) to ensure quantitative transfer. Seal the flask and sonicate for 5 minutes until complete dissolution is achieved.

  • Step 6: Decontamination. Wipe down the analytical balance, spatulas, and hood surface with a damp, lint-free cloth (using a water/methanol mixture) to capture any residual dust.

Process Logic and Workflow Visualization

The following diagram illustrates the critical path for handling, exposure control, and disposal of Alachlor ESA sodium salt.

G Start Alachlor ESA Sodium Salt Handling Workflow PPE Don PPE (Nitrile Gloves, P95/P2 Respirator, Safety Goggles, Lab Coat) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Prep Prepare Analytical Standard (e.g., in Methanol/Water) Hood->Prep Spill Spill Event? Prep->Spill Clean Wet Wipe & Contain Avoid Dust Generation Spill->Clean Yes Dispose Incineration (Combustible Solvent Mix) Spill->Dispose No Clean->Dispose

Operational workflow for safe handling and disposal of Alachlor ESA sodium salt.

Spill Management and Disposal Plan

Because Alachlor ESA sodium salt contains both nitrogen and sulfur heteroatoms, improper disposal can lead to the release of highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx).

Spill Response Protocol:

  • Evacuate & Ventilate: Temporarily clear the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment: Do not dry sweep the area, as the mechanical action will aerosolize the irritant powder [2].

  • Wet Cleanup: Moisten a spill pad or heavy-duty paper towel with water or a dilute alcohol solution. Gently place it over the spilled powder to trap it.

  • Collection: Wipe the area inward from the edges to prevent spreading. Place all contaminated wipes and broken glass into a designated, sealable hazardous waste container.

Disposal Logistics: Do not let the product enter municipal drains. The scientifically sound disposal method for this specific chemical structure is controlled incineration [2].

  • Solvent Mixing: Dissolve or mix the collected waste material with a highly combustible solvent (e.g., ethanol, methanol, or hexane).

  • Incineration: Transfer the mixture to a licensed hazardous waste disposal facility. The chemical incinerator must be equipped with an afterburner and a chemical scrubber. This is a strict requirement to safely neutralize and capture the SOx and NOx gases generated during the combustion of the sulfoacetanilide framework.

References

  • Minnesota Department of Health. "Alachlor ESA and Alachlor OXA Toxicological Summary." health.state.mn.us, June 2016. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide
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Reactant of Route 2
Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide
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